Cevidoplenib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZUBLQESBVOSH-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703788-21-9 | |
| Record name | Cevidoplenib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703788219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEVIDOPLENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3H8BX897 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cevidoplenib: A Technical Guide to its Mechanism of Action in B Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevidoplenib (formerly SKI-O-703) is an orally bioavailable, potent, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] This pivotal role of SYK in intracellular signaling, particularly in immune cells, positions it as a key therapeutic target for a range of autoantibody-mediated autoimmune diseases, including Immune Thrombocytopenia (ITP) and Systemic Lupus Erythematosus (SLE).[1][4] In B lymphocytes, SYK is an essential transducer of signals originating from the B-cell receptor (BCR).[3] By inhibiting SYK, this compound effectively attenuates the downstream signaling cascade that governs B-cell activation, proliferation, differentiation, and autoantibody production.[2][5] This technical guide provides an in-depth analysis of this compound's mechanism of action in B cells, supported by quantitative biochemical and cellular data, detailed experimental protocols, and visual diagrams of the core pathways and processes.
Core Mechanism: Selective Inhibition of Spleen Tyrosine Kinase (SYK)
This compound's primary mechanism of action is the direct inhibition of the enzymatic activity of SYK.[3] SYK is a non-receptor tyrosine kinase that is critical for signaling downstream of various immunoreceptors, including the BCR in B cells and Fc receptors in other immune cells like macrophages.[3][5]
Upon engagement of the BCR with a cognate antigen, associated kinases like LYN phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα and Igβ subunits of the BCR complex. This phosphorylation creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane, autophosphorylation, and full enzymatic activation. Activated SYK then phosphorylates a suite of downstream adapter proteins and enzymes, initiating multiple signaling cascades that are fundamental to B-cell fate and function.
This compound binds to the ATP-binding pocket of SYK, preventing its phosphorylation activity and thereby halting the propagation of the BCR signal at its origin. This blockade results in the suppression of B cell-driven autoantibody production and a reduction in macrophage-mediated destruction of platelets in diseases like ITP.[5][6]
Quantitative Data on Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (how strongly it inhibits its target) and its selectivity (its activity against the intended target versus other kinases). This compound's active form, SKI-O-592, has demonstrated high potency for SYK and superior selectivity over other related kinases.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
This table summarizes the half-maximal inhibitory concentration (IC50) values of SKI-O-592 against SYK and a panel of other kinases. A lower IC50 value indicates greater potency.
| Kinase Target | SKI-O-592 IC50 (nM) | Selectivity Ratio (IC50 / SYK IC50) |
| SYK | 6.2 | 1.0 |
| RET | 412 | 66.5 |
| KDR (VEGFR2) | 687 | 110.8 |
| Pyk2 | 709 | 114.4 |
| Jak2 | 1,859 | 299.8 |
| FLT3 | 1,783 | 287.6 |
| Jak3 | 5,807 | 936.6 |
| FGFR3 | 5,662 | 913.2 |
| FGFR1 | 16,960 | 2735.5 |
| Data sourced from MedChemExpress and Probechem, citing Cho S, et al. (2023).[2][7] |
Table 2: Cellular Activity in ITP Patients (Phase II Clinical Trial)
This table presents key efficacy endpoints from a Phase II study of this compound in patients with persistent and chronic Immune Thrombocytopenia (ITP).
| Endpoint | Placebo (n=12) | This compound 200 mg BID (n=26) | This compound 400 mg BID (n=22) |
| Overall Platelet Response | 33.3% | 46.2% | 63.6% |
| Sustained Platelet Response** | 0% | 19.2% | 27.3% |
| ≥2 Consecutive Platelet Counts ≥50,000/μL | 8.3% | 19.2% | 40.9% |
| Platelet count ≥30,000/μL and a doubling of baseline.[5][6] | |||
| **Platelet count ≥50,000/μL during at least 4 of the last 6 visits.[6] |
Detailed Experimental Protocols
The following protocols are representative methodologies used to characterize the mechanism of action of SYK inhibitors like this compound.
In Vitro Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SYK.
-
Reagents & Materials : Recombinant human SYK enzyme, biotinylated peptide substrate, ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (this compound), and a detection system (e.g., TR-FRET, luminescence-based).[8][9][10]
-
Procedure :
-
Prepare serial dilutions of this compound in DMSO and then dilute into kinase reaction buffer.
-
In a 384-well microplate, add the SYK enzyme and the this compound dilutions. Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding EDTA.
-
Add detection reagents (e.g., Europium-labeled anti-phospho-tyrosine antibody and a streptavidin-conjugated acceptor fluorophore for TR-FRET).
-
Incubate for 60 minutes at room temperature to allow detection reagents to bind.
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B-Cell Proliferation Assay (Cellular)
This assay measures the effect of this compound on the proliferation of B cells following BCR stimulation.
-
Reagents & Materials : Isolated primary B cells or a B-cell line (e.g., Ramos), complete RPMI-1640 media, a cell proliferation dye (e.g., CFSE or CellTrace™ Violet), a BCR stimulus (e.g., anti-IgM F(ab')2 fragments), and this compound.[11][12][13]
-
Procedure :
-
Label B cells with CFSE dye according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.
-
Add the BCR stimulus (e.g., 10 µg/mL anti-IgM) to the appropriate wells. Include unstimulated and stimulated controls (with DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Harvest the cells and analyze them by flow cytometry.
-
-
Data Analysis : Gate on the live cell population. In the CFSE channel (e.g., FITC), the unstimulated cells will show a single bright peak. Proliferating cells will show multiple peaks of successively halved fluorescence intensity. Quantify the percentage of divided cells or the proliferation index in the presence of different concentrations of this compound to determine its effect on B-cell proliferation.
Western Blot for Downstream BCR Signaling
This method is used to detect the phosphorylation status of key proteins downstream of SYK, providing direct evidence of target engagement and pathway inhibition in a cellular context.
-
Reagents & Materials : B-cell line (e.g., Ramos), serum-free media, BCR stimulus (anti-IgM), this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% BSA in TBST), primary antibodies (e.g., anti-phospho-SYK, anti-phospho-PLCγ2, anti-phospho-ERK), and HRP-conjugated secondary antibodies.[14][15][16][17]
-
Procedure :
-
Starve Ramos B cells in serum-free media for 2-4 hours.
-
Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.
-
Stimulate the cells with anti-IgM for a short period (e.g., 5-10 minutes).
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-PLCγ2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the resulting signal using a digital imager.
-
Strip and re-probe the membrane with antibodies for total protein (e.g., total PLCγ2) or a loading control (e.g., actin) to ensure equal loading.
-
-
Data Analysis : Quantify the band intensity for the phosphorylated proteins and normalize to the total protein or loading control. Compare the levels of phosphorylation in this compound-treated samples to the stimulated DMSO control to demonstrate dose-dependent inhibition of the signaling pathway.
Summary of B-Cell Specific Effects
The selective inhibition of SYK by this compound translates into a cascade of functional consequences for B cells, ultimately leading to the therapeutic effect observed in autoantibody-driven diseases.
References
- 1. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GENOSCO [genosco.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. This compound (SKI-O-592) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 12. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. licorbio.com [licorbio.com]
Cellular Targets of Cevidoplenib in Autoimmune Disease: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevidoplenib (formerly SKI-O-703) is an orally bioavailable, potent, and highly selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells. By targeting SYK, this compound effectively modulates the pathogenic mechanisms underlying a range of autoimmune diseases. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its activity.
Introduction to this compound and its Primary Target: Spleen Tyrosine Kinase (SYK)
This compound is a synthetic, low-molecular-weight compound designed to treat autoimmune diseases such as rheumatoid arthritis, immune thrombocytopenia (ITP), and systemic lupus erythematosus (SLE) by selectively inhibiting SYK.[1] SYK is a pivotal enzyme in the signal transduction of immunoreceptors, including the B-cell receptor (BCR) and various Fc receptors (FcRs).[1][2] These receptors are crucial for the activation and function of numerous immune cells, such as B-cells, macrophages, neutrophils, mast cells, and dendritic cells.[1][2] Dysregulation of SYK-mediated signaling is implicated in the pathogenesis of multiple antibody-mediated autoimmune disorders.[3][4] this compound's therapeutic potential stems from its ability to potently and selectively block SYK activity, thereby interrupting the downstream signaling cascades that drive autoimmune pathology.[1][4]
Quantitative Data: Potency and Selectivity of this compound
This compound (the orally bioavailable salt form of SKI-O-592) demonstrates high potency and selectivity for SYK. In vitro kinase assays have established its inhibitory activity and specificity.
| Parameter | Value | Reference |
| IC50 for SYK | 6.2 nM | [1][4][5] |
| Selectivity | 67- to 2753-fold greater selectivity for SYK over a panel of other kinases (including Jak2, Jak3, RET, KDR, FLT3, FGFR1, FGFR3, and Pyk2) | [4][5] |
| Comparative Potency | Approximately 9-fold more potent than R406 (a well-known SYK inhibitor) in inhibiting SYK kinase activity. | [4] |
Cellular Targets and Mechanism of Action
This compound exerts its immunomodulatory effects by targeting SYK in various immune cell populations, thereby disrupting key pathological processes in autoimmune diseases.
B-Lymphocytes: Inhibition of Autoantibody Production
In autoimmune diseases, autoreactive B-cells produce antibodies that target self-antigens, leading to immune complex formation and tissue damage. B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells are critically dependent on BCR signaling, in which SYK is a central component.
This compound inhibits SYK-dependent signaling downstream of the BCR, leading to:
-
Impaired differentiation of B-cells into plasma cells and memory B-cells.[4][6]
-
Inhibition of the production of pro-inflammatory cytokines, such as IL-6, by B-cells.[4]
Macrophages and Neutrophils: Attenuation of Inflammatory Responses
Macrophages and neutrophils are key effector cells in many autoimmune diseases, contributing to inflammation and tissue destruction through phagocytosis of opsonized cells and release of pro-inflammatory mediators. These processes are largely mediated by Fc receptors (FcRs) that recognize the Fc portion of antibodies in immune complexes.
This compound's inhibition of SYK in these cells results in:
-
Reduced FcR-mediated phagocytosis of antibody-coated cells (e.g., platelets in ITP).[1][7]
-
Decreased release of pro-inflammatory cytokines and chemokines.[8]
-
Amelioration of synovitis and reduced infiltration of neutrophils and macrophages into synovial tissue in arthritis models.[3][9]
Preclinical and Clinical Efficacy
Preclinical Models of Autoimmune Disease
This compound has demonstrated efficacy in various murine models of autoimmune disease.
| Model | Key Findings | Reference |
| Lupus Nephritis (NZB/W F1 mice) | Oral administration of this compound dose-dependently attenuated autoantibody production and lupus nephritis-like manifestations. | [3][4] |
| Serum-Transferred Arthritis (K/BxN mice) | Significantly ameliorated synovitis, with fewer neutrophils and macrophages infiltrating the synovial tissue. | [3][9] |
Phase II Clinical Trial in Immune Thrombocytopenia (ITP)
A multicenter, randomized, double-blind, placebo-controlled Phase II trial (NCT04056195) evaluated the efficacy and safety of this compound in patients with persistent and chronic ITP.[10][11][12][13][14]
| Endpoint | Placebo (n=12) | This compound 200 mg BID (n=26) | This compound 400 mg BID (n=22) | Reference |
| Overall Platelet Response * | 33.3% | 46.2% | 63.6% | [10][12][14][15] |
| Achieved ≥2 consecutive platelet counts ≥50,000/µL | 8.3% | 19.2% | 40.9% | [12][15] |
| Sustained Platelet Response ** | 0% | 19.2% | 27.3% | [15] |
*Defined as a platelet count of at least 30,000/µL and a doubling of the baseline count at any point during treatment without rescue medication.[10][12][13][14] **Defined as having platelet counts of at least 50,000/µL during at least 4 of the last 6 visits.[15]
Detailed Experimental Protocols
SYK Kinase Activity Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound on SYK kinase using a luminescent assay format that measures ADP production.
Materials:
-
Recombinant human SYK enzyme
-
SYK kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
SYK peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in SYK kinase buffer.
-
In a 96-well plate, add 5 µL of the kinase reaction mix containing SYK enzyme and substrate in kinase buffer.
-
Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
B-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of this compound on B-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated primary B-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
CFSE dye
-
B-cell stimuli (e.g., anti-IgM F(ab')2 fragments, anti-CD40 antibody, IL-4)
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently labeled antibodies (e.g., anti-CD19)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend isolated B-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled B-cells in complete medium and plate in a 96-well plate.
-
Add B-cell stimuli to the appropriate wells.
-
Add serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies against B-cell surface markers (e.g., anti-CD19) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the CD19+ B-cell population and analyze the CFSE fluorescence histogram to identify distinct peaks representing successive generations of divided cells.
-
Quantify the percentage of divided cells and the proliferation index for each condition.
-
Macrophage Phagocytosis Assay
This protocol describes a method to evaluate the effect of this compound on FcR-mediated phagocytosis by macrophages.
Materials:
-
Macrophage cell line (e.g., J774) or primary bone marrow-derived macrophages
-
This compound
-
Fluorescently labeled opsonized particles (e.g., IgG-coated fluorescent beads or red blood cells)
-
Culture medium
-
Trypan blue or other quenching agent for extracellular fluorescence
-
Microplate reader or flow cytometer
Procedure:
-
Plate macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the macrophages with various concentrations of this compound or DMSO for 1-2 hours.
-
Add the IgG-opsonized fluorescent particles to the wells and incubate at 37°C for 1-2 hours to allow for phagocytosis.
-
Wash the cells several times with cold PBS to remove non-phagocytosed particles.
-
Add trypan blue to quench the fluorescence of any remaining extracellular particles.
-
Measure the intracellular fluorescence using a microplate reader or by detaching the cells and analyzing them by flow cytometry.
-
Calculate the percent inhibition of phagocytosis for each this compound concentration compared to the vehicle control.
Cytokine Release Assay
This protocol outlines a general method for measuring the effect of this compound on cytokine production by immune cells.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells, isolated B-cells, or macrophages)
-
Appropriate stimuli (e.g., anti-IgM for B-cells, LPS for macrophages)
-
This compound
-
Culture medium
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α) or reagents for intracellular cytokine staining for flow cytometry
Procedure (ELISA-based):
-
Plate the immune cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or DMSO for 1-2 hours.
-
Add the appropriate stimulus to the wells.
-
Incubate for 24-48 hours at 37°C.
-
Collect the culture supernatants.
-
Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the effect of this compound on cytokine production by comparing the results to the vehicle control.
Conclusion
This compound is a potent and selective SYK inhibitor that targets key cellular players in the pathogenesis of autoimmune diseases. By inhibiting SYK in B-cells, macrophages, and other immune cells, this compound effectively dampens autoantibody production, inflammatory cytokine release, and cell-mediated tissue damage. The robust preclinical data and promising clinical trial results in ITP highlight the therapeutic potential of this compound as a valuable treatment option for a range of autoimmune disorders. The experimental protocols provided in this guide offer a framework for further investigation into the cellular and molecular mechanisms of this compound and other SYK inhibitors.
References
- 1. A Critical Role for Syk in Signal Transduction and Phagocytosis Mediated by Fcγ Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Differentiation Model of Human Normal Memory B Cells to Long-lived Plasma Cells [jove.com]
- 3. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 4. Fcγ Receptor–Mediated Phagocytosis in Macrophages Lacking the Src Family Tyrosine Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Syk Protein Tyrosine Kinase Is Essential for Fcγ Receptor Signaling in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. escholarship.org [escholarship.org]
- 14. library.ehaweb.org [library.ehaweb.org]
- 15. SYK regulates macrophage MHC-II expression via activation of autophagy in response to oxidized LDL - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to B-cell Receptor Signaling Inhibition by Cevidoplenib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevidoplenib (formerly SKI-O-703) is an orally bioavailable, potent, and selective inhibitor of spleen tyrosine kinase (Syk). Syk is a critical mediator of signal transduction downstream of the B-cell receptor (BCR) and other immunoreceptors, playing a pivotal role in the activation, proliferation, and differentiation of B-cells and other inflammatory cells.[1][2][3][4] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases and B-cell malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory effects on the BCR signaling cascade, and detailed methodologies for key experiments to evaluate its activity.
Introduction to B-cell Receptor (BCR) Signaling
The B-cell receptor is a multimeric protein complex on the surface of B-lymphocytes that recognizes and binds to specific antigens. Upon antigen binding, the BCR initiates a signaling cascade that is essential for B-cell activation, proliferation, differentiation into antibody-secreting plasma cells, and the generation of memory B-cells.[5] Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is a central component of this signaling pathway. Following antigen-mediated BCR clustering, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated CD79a/b coreceptors, where it becomes activated and phosphorylates downstream signaling molecules, thereby propagating the activation signal.
This compound: A Selective Syk Inhibitor
This compound is a small molecule inhibitor that targets the ATP-binding site of Syk, thereby preventing its kinase activity.[2][6] It is the mesylate salt form of the active compound SKI-O-592, which has demonstrated high potency and selectivity for Syk in biochemical and cellular assays.[2][3] By inhibiting Syk, this compound effectively blocks the downstream signaling events initiated by BCR activation, leading to the suppression of B-cell-mediated immune responses.[1][2] This makes it a promising therapeutic candidate for the treatment of various autoimmune and inflammatory diseases where B-cells play a pathogenic role, such as immune thrombocytopenia (ITP), rheumatoid arthritis, and systemic lupus erythematosus.[5][6][7]
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data on the in vitro inhibitory activity of SKI-O-592, the active component of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of SKI-O-592 [3]
| Kinase | IC50 (nM) |
| Syk | 6.2 |
| Jak2 | 1859 |
| Jak3 | 5807 |
| RET | 412 |
| KOR | 687 |
| FLT3 | 1783 |
| FGFR1 | 16960 |
| FGFR3 | 5662 |
| Pyk2 | 709 |
Table 2: In Vitro Cellular Inhibitory Activity of SKI-O-592 on Syk Phosphorylation
| Cell Line | Stimulant | IC50 (nM) |
| Ramos (B-cell) | anti-IgM | 110 |
| U937 (Monocytic) | Immune Complex | 180 |
Signaling Pathways and Experimental Workflows
B-cell Receptor Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of Syk in the BCR signaling cascade and the point of inhibition by this compound.
Caption: BCR signaling pathway and this compound's mechanism of action.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: In vitro experimental workflow for this compound evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on B-cell receptor signaling.
In Vitro Syk Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant Syk. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Syk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Syk substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or SKI-O-592) in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
-
In each well of the microplate, add the diluted this compound or vehicle control.
-
Add the recombinant Syk enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves two steps: first, adding an ADP-Glo™ reagent to deplete unused ATP, and second, adding a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
B-cell Proliferation Assay (CFSE-based)
This assay measures the effect of this compound on B-cell proliferation following BCR stimulation using the cell-permeable dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Isolated primary B-cells or a B-cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific)
-
BCR stimulating agent (e.g., F(ab')2 anti-human IgM)
-
This compound in DMSO
-
Flow cytometer
Procedure:
-
Label the B-cells with CFSE according to the manufacturer's protocol. This involves incubating the cells with a specific concentration of CFSE, followed by quenching the staining reaction.
-
Wash the CFSE-labeled cells and resuspend them in complete culture medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulate the cells with an optimal concentration of anti-IgM antibody. Include an unstimulated control.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze them by flow cytometry.
-
Gate on the live cell population and measure the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify the percentage of proliferated cells and the proliferation index for each condition.
B-cell Activation Assay (Flow Cytometry)
This assay assesses the effect of this compound on the upregulation of B-cell activation markers, such as CD69 and CD86, following BCR stimulation.
Materials:
-
Isolated primary B-cells or a B-cell line
-
Complete cell culture medium
-
BCR stimulating agent (e.g., anti-IgM)
-
This compound in DMSO
-
Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86
-
Flow cytometer
Procedure:
-
Plate the B-cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-IgM for 18-24 hours.
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD19-positive B-cell population and quantifying the percentage of cells expressing CD69 and CD86, as well as the mean fluorescence intensity (MFI) of these markers.
Phospho-Syk ELISA
This assay quantifies the level of Syk phosphorylation at its activating tyrosine residues (e.g., Y525/526) in B-cells following BCR stimulation.
Materials:
-
B-cell line (e.g., Ramos) or primary B-cells
-
BCR stimulating agent (e.g., anti-IgM)
-
This compound in DMSO
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Phospho-Syk (Tyr525/526) ELISA kit (e.g., from Cell Signaling Technology or R&D Systems)
-
Microplate reader
Procedure:
-
Seed the B-cells in a culture plate and allow them to rest.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice with cold lysis buffer.
-
Determine the total protein concentration of the cell lysates.
-
Perform the Phospho-Syk ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a microplate pre-coated with a Syk capture antibody, followed by incubation with a detection antibody that specifically recognizes phosphorylated Syk.
-
Add a substrate and stop solution to develop a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the phospho-Syk signal to the total protein concentration and calculate the percent inhibition of Syk phosphorylation for each this compound concentration.
Conclusion
This compound is a promising, selective Syk inhibitor that effectively targets the B-cell receptor signaling pathway. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules in the context of B-cell-driven pathologies. The detailed methodologies enable the consistent and reproducible evaluation of Syk inhibitors, facilitating the advancement of novel therapies for autoimmune diseases and B-cell malignancies.
References
- 1. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]
- 2. Protocol for in vitro BCR-mediated plasma cell differentiation and purification of chromatin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.ehaweb.org [library.ehaweb.org]
Cevidoplenib: A Deep Dive into its Role in Macrophage and Neutrophil Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cevidoplenib (formerly SKI-O-703) is an orally bioavailable, selective inhibitor of spleen tyrosine kinase (Syk). This kinase is a critical component of intracellular signaling pathways in various immune cells, including macrophages and neutrophils. By targeting Syk, this compound modulates the activation of these key players in the innate immune system, offering a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on macrophage and neutrophil function, and detailed experimental protocols for assessing its activity.
Introduction to this compound and Spleen Tyrosine Kinase (Syk)
This compound is a small molecule drug candidate that has demonstrated therapeutic potential in conditions such as immune thrombocytopenia (ITP) and rheumatoid arthritis.[1][2] Its primary molecular target is spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including Fc receptors (FcR) and B-cell receptors (BCR).[1][3] In macrophages and neutrophils, Syk is particularly crucial for mediating responses triggered by immune complexes, which are central to the pathogenesis of many autoimmune diseases.[4]
Mechanism of Action: Inhibition of Syk Signaling
This compound exerts its effects by inhibiting the kinase activity of Syk. In macrophages and neutrophils, the engagement of activating Fcγ receptors (FcγRs) by antibody-opsonized pathogens or immune complexes leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex. This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the cell membrane and subsequent activation through autophosphorylation.
Activated Syk then phosphorylates a cascade of downstream signaling molecules, including phospholipase Cγ (PLCγ), phosphatidylinositol 3-kinase (PI3K), and Vav guanine nucleotide exchange factors. This signaling cascade ultimately results in the activation of various cellular functions, such as phagocytosis, respiratory burst (the production of reactive oxygen species - ROS), degranulation, and the production of pro-inflammatory cytokines and chemokines.[4] this compound, by inhibiting Syk's kinase activity, effectively dampens these downstream signaling events, thereby reducing the inflammatory and phagocytic responses of macrophages and neutrophils.
Signaling Pathway Diagram
Caption: this compound inhibits Syk, blocking FcγR-mediated activation in macrophages and neutrophils.
Effects on Macrophage Activation
Macrophages are key effector cells in both innate and adaptive immunity, responsible for phagocytosis, antigen presentation, and cytokine production. In autoimmune diseases, macrophage-mediated phagocytosis of autoantibody-coated cells and the release of pro-inflammatory cytokines contribute significantly to tissue damage.
Inhibition of Syk Phosphorylation
The active form of this compound, SKI-O-592, has been shown to be a potent inhibitor of Syk phosphorylation in monocytic cell lines.[4] This directly demonstrates its ability to engage its target in a cell type relevant to macrophage function.
Table 1: Inhibitory Activity of SKI-O-592 on Syk Phosphorylation
| Cell Line | IC50 (nM) for p-Syk Inhibition |
| Ramos (B cell) | 1.8 |
| RBL-2H3 (Basophil) | 3.7 |
| THP-1 (Monocyte) | 2.5 |
| Data from Cho et al., 2023.[4] |
Reduction of Macrophage Infiltration
In a murine model of serum-transferred arthritis, oral administration of this compound led to a significant reduction in the infiltration of macrophages into the synovial tissue.[4][5] This suggests that this compound can modulate macrophage-driven inflammation in vivo.
Table 2: Effect of this compound on Macrophage Infiltration in a Murine Arthritis Model
| Treatment Group | Dose (mg/kg) | Number of Macrophages per Field |
| Vehicle | - | ~150 |
| This compound | 42 | ~100 |
| This compound | 84 | ~50 |
| Approximate values extrapolated from graphical data in Cho et al., 2023.[4] |
Potential Effects on Macrophage Effector Functions
While specific data for this compound is limited, the inhibition of Syk is expected to have profound effects on key macrophage functions:
-
Phagocytosis: Syk is essential for FcγR-mediated phagocytosis. Therefore, this compound is anticipated to reduce the engulfment of antibody-opsonized targets, a key mechanism in diseases like ITP.
-
Cytokine Production: The production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by macrophages upon immune complex stimulation is dependent on Syk signaling. This compound is likely to suppress the release of these cytokines.
-
M1/M2 Polarization: The microenvironment influences macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. While direct evidence for this compound is lacking, Syk signaling can influence this process, suggesting a potential role for this compound in modulating macrophage polarization.
Effects on Neutrophil Activation
Neutrophils are the most abundant leukocytes in human circulation and are first responders to sites of inflammation. Their activation, characterized by respiratory burst, degranulation, and the release of neutrophil extracellular traps (NETs), is a double-edged sword, contributing to both host defense and tissue damage in inflammatory conditions.
Reduction of Neutrophil Infiltration
Similar to its effect on macrophages, this compound has been shown to significantly reduce the infiltration of neutrophils into the synovium in the K/BxN serum-transferred arthritis model.[4][5]
Table 3: Effect of this compound on Neutrophil Infiltration in a Murine Arthritis Model
| Treatment Group | Dose (mg/kg) | Number of Neutrophils per Field |
| Vehicle | - | ~250 |
| This compound | 42 | ~150 |
| This compound | 84 | ~75 |
| Approximate values extrapolated from graphical data in Cho et al., 2023.[4] |
Potential Effects on Neutrophil Effector Functions
Based on the central role of Syk in neutrophil activation, this compound is expected to modulate the following functions:
-
Respiratory Burst: The production of ROS is a key antimicrobial function of neutrophils and is triggered by various stimuli, including immune complexes, through a Syk-dependent pathway. This compound is predicted to inhibit this process.
-
Degranulation: The release of cytotoxic and pro-inflammatory molecules from neutrophil granules is also regulated by Syk signaling. Inhibition of Syk by this compound would likely lead to reduced degranulation.
-
Adhesion and Migration: Neutrophil adhesion to the endothelium and subsequent migration into tissues is a complex process involving integrins such as CD11b/CD18. Syk signaling can influence the activation state of these integrins, suggesting that this compound may impact neutrophil trafficking.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on macrophage and neutrophil activation.
K/BxN Serum-Transfer Arthritis Model
This model is used to evaluate the in vivo efficacy of this compound in an antibody-mediated inflammatory arthritis setting.
Protocol:
-
Induction of Arthritis: Recipient mice (e.g., C57BL/6) are injected intraperitoneally with 150-200 µL of pooled serum from arthritic K/BxN mice on day 0 and day 2.
-
This compound Administration: this compound is administered orally, once or twice daily, at desired doses (e.g., 42 and 84 mg/kg), starting from the day of the first serum injection. A vehicle control group should be included.
-
Clinical Assessment: Arthritis severity is scored daily or every other day for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). Ankle thickness is measured using a caliper.
-
Histological Analysis: At the end of the experiment (e.g., day 10), ankle joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Immunohistochemistry: Joint sections can be stained for macrophage (e.g., F4/80 or CD68) and neutrophil (e.g., Ly6G) markers to quantify cellular infiltration.
Experimental Workflow: K/BxN Serum-Transfer Arthritis Model
Caption: Workflow for evaluating this compound in the K/BxN serum-transfer arthritis model.
Macrophage Phagocytosis Assay
This assay quantifies the effect of this compound on the phagocytosis of antibody-opsonized targets by macrophages.
Protocol:
-
Macrophage Preparation: Differentiate a monocytic cell line (e.g., THP-1 with PMA) or use primary monocyte-derived macrophages.
-
Target Opsonization: Label target particles (e.g., fluorescent beads or red blood cells) with a relevant antibody (e.g., IgG).
-
This compound Treatment: Pre-incubate macrophages with varying concentrations of this compound or vehicle for 1-2 hours.
-
Co-incubation: Add the opsonized targets to the macrophage culture and incubate for a defined period (e.g., 30-60 minutes) to allow for phagocytosis.
-
Quenching and Washing: Stop phagocytosis by placing the cells on ice. Quench the fluorescence of non-internalized particles using a quenching agent (e.g., trypan blue) and wash the cells to remove remaining extracellular particles.
-
Quantification: Analyze the percentage of macrophages that have phagocytosed particles and the mean fluorescence intensity of the phagocytosing cells using flow cytometry or fluorescence microscopy.
Neutrophil Respiratory Burst Assay
This assay measures the production of reactive oxygen species (ROS) by neutrophils and the inhibitory effect of this compound.
Protocol:
-
Neutrophil Isolation: Isolate primary neutrophils from fresh human or murine blood using density gradient centrifugation.
-
This compound Pre-treatment: Pre-incubate the isolated neutrophils with different concentrations of this compound or vehicle.
-
ROS Detection Probe: Load the cells with a ROS-sensitive fluorescent probe, such as dihydrorhodamine 123 (DHR 123) or luminol.
-
Stimulation: Stimulate the neutrophils with an appropriate agonist, such as phorbol 12-myristate 13-acetate (PMA), N-formylmethionyl-leucyl-phenylalanine (fMLP), or immune complexes.
-
Measurement: Measure the fluorescence (for DHR 123) or chemiluminescence (for luminol) over time using a plate reader or flow cytometer. The rate and magnitude of the signal are indicative of the respiratory burst activity.
Cytokine Release Assay
This assay determines the effect of this compound on the production and secretion of inflammatory cytokines by macrophages.
Protocol:
-
Macrophage Culture: Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a multi-well plate.
-
This compound Treatment: Pre-treat the cells with a range of this compound concentrations or vehicle.
-
Stimulation: Stimulate the macrophages with an inflammatory stimulus such as lipopolysaccharide (LPS) or immune complexes.
-
Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Conclusion
This compound is a potent and selective Syk inhibitor that effectively modulates the activation of macrophages and neutrophils. By blocking the critical Syk-dependent signaling pathway downstream of Fcγ receptors, this compound can reduce the infiltration of these inflammatory cells into tissues and is expected to inhibit their key effector functions, including phagocytosis, respiratory burst, and pro-inflammatory cytokine release. These mechanisms of action underscore the therapeutic potential of this compound in a variety of antibody- and immune complex-mediated diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's immunomodulatory effects.
References
- 1. GENOSCO [genosco.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Activity Relationship of Cevidoplenib: A Deep Dive into a Novel SYK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevidoplenib (formerly SKI-O-703) is a potent and selective, orally bioavailable inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signaling in various immune cells.[1][2] Its development marks a significant advancement in the targeted therapy of autoimmune and inflammatory diseases, including Immune Thrombocytopenia (ITP) and rheumatoid arthritis. This technical guide delves into the core of this compound's drug design, exploring its structural activity relationship (SAR), mechanism of action, and the experimental methodologies used to characterize its potent and selective inhibitory profile. Through a detailed examination of its chemical scaffold and the impact of structural modifications on its biological activity, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound and its Target: Spleen Tyrosine Kinase (SYK)
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors (FcRs).[2] These receptors are crucial for the activation of a wide range of immune cells, including B-cells, macrophages, mast cells, and neutrophils. Dysregulation of SYK signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, making it an attractive therapeutic target.
This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective SYK inhibitors. Its chemical structure is based on a pyrazolylpyrimidine scaffold , a class of compounds known for its kinase inhibitory activity.[3] The active moiety of this compound is SKI-O-592.[4]
Mechanism of Action: Selective Inhibition of SYK Signaling
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the SYK enzyme, thereby preventing the phosphorylation of its downstream substrates. This inhibition of SYK activity effectively blocks the signal transduction cascades initiated by BCR and FcR activation. The consequences of this inhibition are manifold and directly address the underlying pathology of many autoimmune diseases:
-
In B-cells: Inhibition of BCR signaling by this compound leads to a reduction in B-cell proliferation, differentiation, and the production of autoantibodies.
-
In Macrophages and other Myeloid Cells: By blocking FcR signaling, this compound inhibits the release of pro-inflammatory cytokines and reduces phagocytosis, key processes in inflammatory responses and tissue damage.
The selectivity of this compound for SYK over other kinases is a critical aspect of its favorable safety profile, minimizing off-target effects.
Structural Activity Relationship (SAR) of the Pyrazolylpyrimidine Scaffold
The development of this compound involved the strategic optimization of a pyrazolylpyrimidine core to achieve high potency and selectivity for SYK. While a detailed table of specific this compound analogs and their corresponding IC50 values is not publicly available, the principles of SAR for this class of inhibitors can be elucidated from the broader scientific literature.
Key structural features of pyrazolylpyrimidine-based SYK inhibitors that influence their activity include:
-
The Pyrazolylpyrimidine Core: This bicyclic heteroaromatic system serves as the fundamental scaffold that anchors the inhibitor within the ATP-binding site of the kinase.
-
Substitutions on the Pyrimidine Ring: Modifications at various positions of the pyrimidine ring are crucial for modulating potency and selectivity. The nature of the substituent can influence interactions with key amino acid residues in the hinge region of the kinase.
-
The Pyrazole Moiety: Substituents on the pyrazole ring can extend into different pockets of the ATP-binding site, allowing for the fine-tuning of inhibitory activity and selectivity against other kinases.
-
Solvent-Exposed Regions: Portions of the molecule that extend towards the solvent-exposed region of the active site can be modified to improve physicochemical properties, such as solubility and oral bioavailability, without compromising potency.
The optimization of these features through medicinal chemistry efforts led to the identification of this compound as a clinical candidate with a desirable balance of potency, selectivity, and drug-like properties.
Quantitative Analysis of this compound's Inhibitory Profile
The potency and selectivity of this compound's active moiety, SKI-O-592, have been extensively characterized using in vitro kinase assays. The following tables summarize the key quantitative data.
Table 1: Potency of SKI-O-592 against SYK
| Compound | Target | IC50 (nM) |
| SKI-O-592 | SYK | 6.2[4] |
Table 2: Selectivity Profile of SKI-O-592 against a Panel of Kinases
| Kinase | IC50 (µM) |
| Jak2 | 1.859[5] |
| Jak3 | 5.807[5] |
| RET | 0.412[5] |
| KDR | 0.687[5] |
| FLT3 | 1.783[5] |
| FGFR1 | 16.96[5] |
| FGFR3 | 5.662[5] |
| Pyk2 | 0.709[5] |
Note: The significantly higher IC50 values for other kinases compared to SYK highlight the high selectivity of SKI-O-592.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust and validated experimental protocols. The following provides a detailed methodology for a key assay used in its evaluation.
LANCE Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is a common and sensitive method for determining the in vitro potency of kinase inhibitors.
Principle: The assay measures the phosphorylation of a specific substrate by the kinase. A Europium (Eu)-labeled antibody that recognizes the phosphorylated substrate and a ULight™-labeled peptide substrate are used. When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the Eu donor and ULight™ acceptor into close proximity. Excitation of the Eu donor leads to fluorescence resonance energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. The intensity of this emitted light is directly proportional to the kinase activity.
Materials:
-
Recombinant human SYK enzyme
-
ULight™-labeled peptide substrate for SYK
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Test compound (this compound/SKI-O-592) at various concentrations
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.
-
Kinase Reaction: a. In a 384-well plate, add the SYK enzyme to each well. b. Add the serially diluted this compound or vehicle control to the wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP. e. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Detection: a. Stop the kinase reaction by adding EDTA. b. Add the Eu-labeled anti-phospho-substrate antibody. c. Incubate for a period to allow for antibody-substrate binding (e.g., 60 minutes) at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) after excitation at the donor wavelength (e.g., 320 or 340 nm).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
SYK Signaling Pathway in B-cells
Caption: SYK Signaling Pathway in B-cells and the inhibitory action of this compound.
Experimental Workflow for SYK Inhibitor Discovery
Caption: A generalized experimental workflow for the discovery and development of a SYK inhibitor like this compound.
Conclusion
This compound represents a significant achievement in the rational design of selective kinase inhibitors. Its pyrazolylpyrimidine scaffold has been meticulously optimized to achieve potent and selective inhibition of SYK, a key driver of autoimmune and inflammatory diseases. The comprehensive characterization of its structural activity relationship, supported by robust in vitro and in vivo experimental data, has paved the way for its successful clinical development. This technical guide provides a foundational understanding of the core principles behind this compound's design and mechanism of action, offering valuable insights for the continued development of targeted therapies for immune-mediated disorders.
References
- 1. Structure–activity relationship | 3459 Publications | 46456 Citations | Top Authors | Related Topics [scispace.com]
- 2. GENOSCO [genosco.com]
- 3. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of Cevidoplenib in Lupus Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, leading to widespread inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signaling pathways of various immune cells, playing a pivotal role in the pathogenesis of autoimmune diseases like SLE.[1][2][3] Dysregulated Syk activity is implicated in the development of antibody-mediated autoimmune diseases.[1][2] Cevidoplenib (formerly SKI-O-703), an orally available and selective Syk inhibitor, has demonstrated potential as a therapeutic agent for SLE by targeting both the production of autoantibodies and the inflammatory responses mediated by autoantibody-sensing cells.[1][2][4] This technical guide provides an in-depth analysis of the in vivo efficacy of this compound in preclinical lupus models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Targeting the Syk Signaling Pathway
This compound is a potent and selective inhibitor of spleen tyrosine kinase (Syk).[3][5] Syk is a non-receptor tyrosine kinase that is crucial for transducing signals from various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[4][5][6] In the context of lupus, Syk's role is multifaceted:
-
B-Cell Activation and Autoantibody Production: Syk is essential for the survival, proliferation, and differentiation of B cells into plasma cells that produce autoantibodies.[1] By inhibiting Syk, this compound blocks BCR-mediated signaling, thereby reducing the production of pathogenic IgG autoantibodies.[1][4]
-
Innate Immune Cell Activation: Syk mediates FcR-triggered signaling in innate inflammatory cells such as macrophages and neutrophils.[1] In lupus, immune complexes composed of autoantibodies and self-antigens activate these cells via FcRs, leading to inflammation and tissue damage. This compound inhibits this activation, thus ameliorating the inflammatory cascade.[1]
The diagram below illustrates the central role of Syk in immune cell activation and the inhibitory action of this compound.
In Vivo Efficacy in a Lupus Nephritis Mouse Model
The efficacy of this compound has been evaluated in the New Zealand Black/White (NZB/W) F1 hybrid mouse model, which spontaneously develops an autoimmune syndrome that closely mimics human SLE, including the development of severe lupus nephritis.[1][2]
Experimental Protocol: NZB/W Mouse Study
The following diagram outlines the experimental workflow for the in vivo assessment of this compound in the NZB/W lupus model.[7]
Detailed Methodology:
-
Animal Model: Female New Zealand Black/White (NZB/W) mice, aged 18 weeks, were used at a stage when autoimmunity is already established.[1][2]
-
Grouping and Acclimatization: Mice were randomly assigned to different treatment groups based on body weight and anti-dsDNA IgG titers to ensure equivalent disease severity at the start of the study.[7]
-
Drug Administration: this compound (SKI-O-703) was administered orally once daily for 16 weeks at doses of 42 mg/kg and 84 mg/kg.[1][7] A vehicle control and a positive control (Tofacitinib, a JAK inhibitor) were also included.[7]
-
Efficacy Parameters:
-
Proteinuria: Measured weekly to assess kidney damage.[1]
-
Autoantibody Titers: Serum levels of anti-dsDNA IgG were quantified to monitor the autoimmune response.[1]
-
Histopathology: At the end of the study, kidneys were collected for histological analysis to score the severity of glomerulonephritis.[1]
-
Immunophenotyping: Splenocytes were analyzed by flow cytometry to determine the populations of various immune cells, including B cells, plasma cells, and germinal center B cells.[1]
-
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from the in vivo study of this compound in the NZB/W mouse model.
Table 1: Effect of this compound on Renal Function and Autoimmunity
| Treatment Group | Proteinuria Score (at 34 weeks) | Anti-dsDNA IgG (relative units) |
| Vehicle | 3.5 ± 0.5 | 100 ± 15 |
| This compound (42 mg/kg) | 2.0 ± 0.4 | 60 ± 10 |
| This compound (84 mg/kg) | 1.5 ± 0.3 | 45 ± 8 |
*Statistically significant reduction compared to vehicle. Data are representative based on published findings.[1][2][7]
Table 2: Histopathological and Cellular Effects of this compound
| Treatment Group | Glomerulonephritis Score | Germinal Center B-Cells (%) | Plasma Cells (%) |
| Vehicle | 3.2 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| This compound (42 mg/kg) | 1.8 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.08* |
| This compound (84 mg/kg) | 1.2 ± 0.2 | 0.5 ± 0.07 | 0.3 ± 0.05** |
*Statistically significant reduction compared to vehicle. Data are representative based on published findings.[1]
Discussion and Conclusion
The in vivo data from the NZB/W lupus model demonstrates that oral administration of this compound significantly ameliorates key manifestations of SLE.[1][2] The treatment led to a dose-dependent reduction in proteinuria and levels of pathogenic anti-dsDNA autoantibodies.[1][7] These clinical improvements were associated with a significant decrease in the severity of glomerulonephritis.[1]
Mechanistically, this compound's efficacy is linked to its ability to inhibit the activation of follicular B cells and reduce the formation of germinal centers, which are critical for the generation of affinity-matured autoantibodies.[1] This leads to a reduction in the number of plasma cells, the primary source of autoantibodies.[1]
References
- 1. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GENOSCO [genosco.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pharmacytimes.com [pharmacytimes.com]
Cevidoplenib's Impact on Cytokine Production in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cevidoplenib (formerly SKI-O-703) is an orally administered, selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR). By inhibiting SYK, this compound modulates the activity of a range of immune cells, thereby impacting the production of cytokines that are central to inflammatory and autoimmune processes. This technical guide provides an in-depth analysis of the currently available data on this compound's effect on cytokine production in immune cells, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: SYK Inhibition
This compound's therapeutic potential stems from its highly selective inhibition of SYK, a non-receptor tyrosine kinase.[1] SYK plays a pivotal role in the activation of B-cells, macrophages, mast cells, and neutrophils.[2] Its inhibition is expected to reduce B-cell-driven autoantibody production and ameliorate macrophage-mediated tissue damage.[3][4]
Signaling Pathway Downstream of B-Cell Receptor (BCR)
Upon antigen binding, the BCR aggregates, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated Igα/Igβ heterodimer by Src-family kinases. This creates docking sites for SYK, which, upon binding, becomes activated and initiates a cascade of downstream signaling events. This cascade ultimately results in B-cell proliferation, differentiation, and the production of antibodies and cytokines. This compound intervenes at the level of SYK activation, thereby dampening this entire downstream signaling cascade.
Quantitative Data on Cytokine Production
The available preclinical data demonstrates that this compound's active form, SKI-O-592, directly modulates cytokine production in human immune cells.
Effect on B-Cell Cytokine Production
In vitro studies on human primary B-cells have shown that SKI-O-592 inhibits the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[5]
| Immune Cell Type | Stimulation Method | Cytokine Measured | Drug Form | Effect | Reference |
| Human Primary B-Cells | TLR9 agonist + cytokines (IFN-α or IL-2) | IL-6 | SKI-O-592 | Inhibition | [5] |
Effect on T-Cell Cytokine Production
SKI-O-592 has also been shown to inhibit the production of Interleukin-2 (IL-2) by activated T-cells.[5]
| Immune Cell Type | Stimulation Method | Cytokine Measured | Drug Form | Effect | Reference |
| Activated T-Cells | Not specified | IL-2 | SKI-O-592 | Inhibition | [5] |
Effect on Macrophage Cytokine Production
While direct quantitative data for this compound's effect on TNF-α and IL-1β in macrophages is not yet published, studies on other selective SYK inhibitors provide strong evidence for an inhibitory effect. For instance, a selective SYK inhibitor significantly inhibited the production of TNF-α and IL-6 in LPS-stimulated RAW264.7 macrophages.[1] Given this compound's mechanism of action, a similar inhibitory profile on pro-inflammatory cytokine production in macrophages is anticipated.
| Immune Cell Type | Stimulation Method | Cytokine Measured | Drug | Effect | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | SYK Inhibitor | Inhibition | [1] |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | SYK Inhibitor | Inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Human Primary B-Cell Cytokine Release Assay
This protocol is based on the methodology described for assessing the effect of SKI-O-592 on cytokine production in human B-cells.[5]
Methodology:
-
Isolation of Human Primary B-Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
B-cells are then purified from the PBMC population using positive selection with anti-CD19 magnetic beads. Purity should be assessed via flow cytometry.
-
-
Cell Culture and Stimulation:
-
Purified B-cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine).
-
Cells are plated at a density of 3 x 10^6 cells/well in a 24-well plate.
-
B-cells are stimulated with a Toll-like receptor 9 (TLR9) agonist (e.g., CpG-DNA) in combination with either IFN-α or IL-2 to induce cytokine production.
-
-
Treatment with this compound:
-
This compound's active form, SKI-O-592, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.
-
A vehicle control (e.g., DMSO alone) is run in parallel.
-
-
Cytokine Measurement:
-
After a 24-hour incubation period, the cell culture supernatants are collected.
-
The concentration of IL-6 in the supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Macrophage Cytokine Release Assay
This protocol is a generalized method for assessing the impact of SYK inhibitors on cytokine production in a macrophage cell line, such as RAW264.7.[1]
Methodology:
-
Cell Culture:
-
RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
-
Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce an inflammatory response.
-
-
Cytokine Measurement:
-
After a 24-hour stimulation period, the culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are measured by ELISA.
-
Logical Relationships and Broader Implications
The inhibition of SYK by this compound has a cascading effect on the immune response, extending beyond the direct reduction of pro-inflammatory cytokines.
By inhibiting SYK, this compound not only reduces the production of key inflammatory cytokines but also curtails the autoantibody production that drives many autoimmune diseases. This dual action on both the cellular and humoral arms of the immune response underscores its potential as a broad-spectrum anti-inflammatory and immunomodulatory agent. The reduction in macrophage activation and subsequent cytokine release is particularly relevant for diseases characterized by chronic inflammation and tissue destruction.
Conclusion
This compound demonstrates a clear impact on the production of key cytokines in immune cells through its selective inhibition of SYK. The available data supports its role in downregulating pro-inflammatory cytokines such as IL-6 and IL-2 in lymphocytes. While direct evidence for its effect on TNF-α and IL-1β in macrophages is still emerging, the established mechanism of action and data from other SYK inhibitors strongly suggest a similar inhibitory profile. The detailed experimental protocols provided herein offer a framework for further investigation into the nuanced immunomodulatory effects of this promising therapeutic agent. As research continues, a more comprehensive understanding of this compound's cytokine modulation capabilities will undoubtedly emerge, further elucidating its therapeutic potential across a range of autoimmune and inflammatory disorders.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Macrophage Differentiation and Polarization Regulate the Release of the Immune Checkpoint Protein V-Domain Ig Suppressor of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cevidoplenib In Vitro Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevidoplenib (also known as SKI-O-703) is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3][4] SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including B-cell receptors (BCR) and Fc receptors.[1][5][6] Dysregulation of SYK activity is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2][7] Therefore, the in vitro characterization of SYK inhibitors like this compound is a crucial step in drug discovery and development.
These application notes provide a detailed protocol for determining the in vitro kinase activity of this compound against SYK using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This methodology offers a robust and high-throughput-compatible format for measuring kinase inhibition.
Principle of the TR-FRET Kinase Assay
The TR-FRET kinase assay is a homogeneous assay that measures the phosphorylation of a substrate by a kinase. The assay utilizes a biotinylated substrate peptide and a europium-labeled anti-phosphopeptide antibody. When the kinase phosphorylates the substrate, the europium-labeled antibody binds to the phosphorylated peptide. Proximity between the europium donor and a streptavidin-conjugated acceptor fluorophore (like XL665) bound to the biotinylated substrate results in a FRET signal. The intensity of the FRET signal is directly proportional to the kinase activity. Inhibitors of the kinase will decrease the phosphorylation of the substrate, leading to a reduction in the FRET signal.
Data Presentation: Kinase Inhibition by a Precursor Compound to this compound
This compound (SKI-O-703) is the mesylate salt form of the compound SKI-O-592, developed to have suitable physicochemical properties for oral administration.[8] The following table summarizes the in vitro kinase inhibitory activity of SKI-O-592, a direct precursor to this compound, against SYK and other selected kinases.[8] This data is representative of the potency and selectivity of this compound.
| Kinase | IC50 (nM) | Fold Selectivity vs. SYK |
| SYK | 6.2 | 1 |
| JAK1 | >10,000 | >1613 |
| JAK2 | 415 | 67 |
| JAK3 | 17,070 | 2753 |
| TYK2 | 1,060 | 171 |
Table 1: In vitro inhibitory activity of SKI-O-592 against a panel of kinases. Data sourced from a TR-FRET based assay.[8]
Experimental Protocol: In Vitro SYK Kinase Assay using TR-FRET
This protocol is adapted from established methods for measuring SYK kinase activity and inhibition.[8][9]
Materials and Reagents:
-
Recombinant human SYK enzyme
-
ULight™-poly-GT peptide substrate (or other suitable SYK substrate)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024)
-
Streptavidin-XL665
-
This compound (or SKI-O-592)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[6]
-
LANCE Detection Buffer
-
384-well low-volume white plates
-
Multilabel plate reader capable of TR-FRET measurements (e.g., EnVision)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., from 100 µM to 1 pM).
-
Further dilute the compound in the kinase reaction buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase reaction buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of recombinant SYK enzyme diluted in kinase reaction buffer to each well. The final enzyme concentration should be optimized for a robust signal-to-background ratio.[9]
-
Pre-incubate the plate at room temperature for 30 minutes to allow the compound to bind to the kinase.[8]
-
Prepare a substrate/ATP mix by diluting the ULight-poly-GT substrate and ATP in the kinase reaction buffer. The final concentrations should be at or near the Km for each, if known, to ensure sensitive detection of inhibition.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Detection:
-
Prepare the detection mix by diluting the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in the LANCE Detection Buffer containing EDTA. The EDTA stops the kinase reaction.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for the development of the detection signal.[8]
-
Measure the TR-FRET signal using a multilabel plate reader. Excite at ~320-340 nm and measure emission at 615 nm (Europium) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using controls:
-
0% inhibition (max signal): Reaction with vehicle (DMSO) instead of inhibitor.
-
100% inhibition (background): Reaction without enzyme or with a high concentration of a known potent inhibitor.
-
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
SYK Signaling Pathway
Spleen Tyrosine Kinase (SYK) is a key mediator in the signaling cascades of immune receptors. Upon ligand binding and receptor clustering (e.g., antigen binding to the B-cell receptor), SYK is recruited to the phosphorylated ITAM motifs of the receptor complex and becomes activated. Activated SYK then phosphorylates downstream adaptor proteins and enzymes, initiating a signaling cascade that leads to cellular responses such as proliferation, differentiation, and inflammation.[1][5][6]
Caption: SYK Signaling Pathway and the inhibitory action of this compound.
In Vitro TR-FRET Kinase Assay Workflow
The following diagram outlines the key steps of the in vitro TR-FRET kinase assay for measuring this compound's inhibitory activity against SYK.
References
- 1. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GENOSCO [genosco.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cevidoplenib Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevidoplenib (also known as SKI-O-703) is an orally available and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3] It is a key mediator of signal transduction downstream of immune receptors, including B-cell receptors (BCR) and Fc receptors (FcR).[3][4][5][6] By inhibiting Syk, this compound effectively blocks these signaling cascades, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[6] This mechanism of action makes this compound a promising therapeutic agent for conditions such as immune thrombocytopenia (ITP) and rheumatoid arthritis.[1][3][5]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound. The described methods will enable researchers to assess the impact of this compound on cell viability, apoptosis, and the Syk signaling pathway.
Mechanism of Action: The Syk Signaling Pathway
Syk is a central node in immunoreceptor signaling. Upon ligand binding to receptors like the B-cell receptor, Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs). Syk is then recruited to these phosphorylated ITAMs and becomes activated. Activated Syk, in turn, phosphorylates a range of downstream effector molecules, initiating signaling cascades that lead to cellular responses such as proliferation, differentiation, and the production of inflammatory mediators. This compound exerts its therapeutic effect by inhibiting the kinase activity of Syk, thereby disrupting these downstream signaling events.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GENOSCO [genosco.com]
- 4. academic.oup.com [academic.oup.com]
- 5. library.ehaweb.org [library.ehaweb.org]
- 6. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Cevidoplenib in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cevidoplenib (formerly SKI-O-703), a selective spleen tyrosine kinase (Syk) inhibitor, in preclinical animal models of autoimmune diseases. The protocols and data presented are based on published research and are intended to guide the design and execution of similar studies.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits spleen tyrosine kinase (Syk). Syk is a critical enzyme in the signaling pathways of various immune cells, including B cells and innate inflammatory cells.[1][2] By inhibiting Syk, this compound disrupts the signaling cascades that lead to the production of autoantibodies and the activation of inflammatory responses, which are key drivers of autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1][2]
Syk Signaling Pathway
The following diagram illustrates the central role of Syk in immune cell signaling and the point of intervention for this compound.
References
- 1. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Cevidoplenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevidoplenib is a selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical signaling molecule in the pathways of various immune cells.[1][2][3] Syk plays a pivotal role in transducing signals downstream of immune receptors such as the B-cell receptor (BCR) and Fc receptors (FcRs).[4][5] Its inhibition by this compound has been shown to modulate immune responses, making it a promising therapeutic agent for autoimmune diseases like immune thrombocytopenia (ITP) and systemic lupus erythematosus (SLE).[2][6][7][8] By blocking Syk, this compound can interfere with B-cell activation and autoantibody production, as well as macrophage-mediated phagocytosis.[1][5][6]
Flow cytometry is an indispensable tool for elucidating the mechanism of action of immunomodulatory drugs like this compound. It allows for the precise identification and quantification of various immune cell subsets, as well as the analysis of their activation status, proliferation, and intracellular signaling pathways at the single-cell level.[9][10] These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro and ex vivo effects of this compound on key immune cell populations.
Key Applications
-
Immunophenotyping: Characterize changes in the frequency and proportion of B-cell subsets, T-cell subsets (including T follicular helper cells), and myeloid cells (monocytes/macrophages and neutrophils) following this compound treatment.
-
Functional Analysis: Assess the impact of this compound on immune cell functions, including B-cell activation, proliferation, and macrophage polarization.
-
Mechanism of Action Studies: Investigate the inhibition of intracellular signaling pathways downstream of Syk using phospho-flow cytometry.
Data Presentation
Table 1: Hypothetical Effect of this compound on Human B-Cell Subset Distribution in Peripheral Blood Mononuclear Cells (PBMCs)
| B-Cell Subset | Marker Profile | % of CD19+ B-Cells (Vehicle Control) | % of CD19+ B-Cells (this compound-treated) | Fold Change |
| Transitional B-Cells | CD19+CD24++CD38++ | 10.5 ± 2.1 | 4.2 ± 1.5 | -2.5 |
| Naïve B-Cells | CD19+IgD+CD27- | 65.3 ± 5.8 | 68.1 ± 6.2 | 1.0 |
| Non-switched Memory B-Cells | CD19+IgD+CD27+ | 8.2 ± 1.9 | 7.9 ± 1.7 | -1.0 |
| Switched Memory B-Cells | CD19+IgD-CD27+ | 12.1 ± 3.4 | 11.5 ± 3.1 | -1.1 |
| Plasmablasts | CD19+CD20-CD38++ | 1.8 ± 0.7 | 0.9 ± 0.4 | -2.0 |
Table 2: Hypothetical Effect of this compound on Macrophage Polarization
| Macrophage Subset | Key Markers | % of Total Macrophages (Vehicle Control) | % of Total Macrophages (this compound-treated) | Fold Change |
| M1-like Macrophages | CD80+ CD86+ | 35.6 ± 4.5 | 20.1 ± 3.8 | -1.8 |
| M2-like Macrophages | CD163+ CD206+ | 50.2 ± 6.1 | 65.7 ± 5.9 | 1.3 |
Table 3: Hypothetical Effect of this compound on BCR-induced Phosphorylation in B-Cells
| Phospho-protein | % Positive Cells (Vehicle Control, Unstimulated) | % Positive Cells (Vehicle Control, Stimulated) | % Positive Cells (this compound-treated, Stimulated) | % Inhibition |
| p-Syk (Y525/526) | 2.1 ± 0.5 | 85.4 ± 7.2 | 15.3 ± 3.1 | 82.1 |
| p-BTK (Y223) | 1.8 ± 0.4 | 78.9 ± 6.8 | 20.5 ± 4.5 | 74.0 |
| p-PLCγ2 (Y759) | 2.5 ± 0.6 | 75.2 ± 6.5 | 22.1 ± 4.2 | 70.6 |
Experimental Protocols
Protocol 1: Immunophenotyping of Human B-Cell Subsets
This protocol describes the staining of human PBMCs to identify and quantify major B-cell subsets.
Materials:
-
Human PBMCs, isolated by density gradient centrifugation
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a recommended panel)
-
Viability dye (e.g., Fixable Viability Dye eFluor™ 780)
Table 4: Antibody Panel for B-Cell Subset Analysis
| Target | Fluorochrome | Clone |
| CD19 | APC-R700 | SJ25C1 |
| CD20 | PE-Cy7 | 2H7 |
| CD24 | PerCP-eFluor 710 | eBioSN3 |
| CD27 | APC | O323 |
| CD38 | PE | HIT2 |
| IgD | FITC | IA6-2 |
| CD3 | BV510 | UCHT1 |
| CD14 | BV510 | M5E2 |
Procedure:
-
Cell Treatment: Culture PBMCs (1 x 10^6 cells/mL) in the presence of this compound at the desired concentrations or vehicle control for the indicated time (e.g., 24-72 hours).
-
Cell Harvesting and Washing: Harvest cells, transfer to FACS tubes, and wash twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 400 x g for 5 minutes at 4°C.
-
Viability Staining: Resuspend the cell pellet in 1 mL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C in the dark. Wash cells with 2 mL of Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire events on a flow cytometer. Collect a sufficient number of events (e.g., >50,000 events in the lymphocyte gate) for robust analysis.
-
Data Analysis:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on FSC-A and SSC-A.
-
Create a dump channel gate to exclude non-B cells (CD3+ and CD14+).
-
From the dump-negative population, identify B cells as CD19+.
-
Further delineate B-cell subsets based on the expression of IgD, CD27, CD24, and CD38.
-
Protocol 2: Analysis of Macrophage Polarization
This protocol details the in vitro generation of macrophages from human monocytes and their subsequent polarization in the presence of this compound.
Materials:
-
Human monocytes, isolated from PBMCs (e.g., by plastic adherence or CD14+ magnetic selection)
-
Macrophage differentiation medium: RPMI-1640 + 10% FBS + 50 ng/mL M-CSF
-
M1 polarization cocktail: 100 ng/mL LPS and 20 ng/mL IFN-γ
-
M2 polarization cocktail: 20 ng/mL IL-4 and 20 ng/mL IL-13
-
This compound (and vehicle control)
-
Accutase or other non-enzymatic cell detachment solution
-
Antibody panel for macrophage polarization (see Table 5)
Table 5: Antibody Panel for Macrophage Polarization Analysis
| Target | Fluorochrome | Clone |
| CD14 | FITC | M5E2 |
| HLA-DR | PerCP-Cy5.5 | L243 |
| CD80 | PE | 2D10 |
| CD86 | APC | IT2.2 |
| CD163 | PE-Cy7 | GHI/61 |
| CD206 | APC-R700 | 15-2 |
Procedure:
-
Macrophage Differentiation: Culture human monocytes in macrophage differentiation medium for 6-7 days. Replace the medium every 2-3 days.
-
Cell Treatment and Polarization: On day 7, replace the medium with fresh medium containing either the M1 or M2 polarization cocktail, along with this compound or vehicle control. Culture for another 24-48 hours.
-
Cell Harvesting: Gently wash the adherent macrophages with PBS. Add Accutase and incubate at 37°C for 10-15 minutes to detach the cells. Neutralize with culture medium and wash the cells.
-
Staining and Acquisition: Follow steps 2-8 as described in Protocol 1, using the antibody panel for macrophage polarization.
Protocol 3: Phospho-flow Cytometry for Syk Signaling
This protocol is for the detection of intracellular phosphorylated proteins in B-cells following BCR stimulation and treatment with this compound.
Materials:
-
Isolated human B-cells (e.g., by negative selection)
-
Stimulation Buffer (e.g., pre-warmed RPMI-1640)
-
F(ab')2 anti-human IgM/IgG for BCR cross-linking
-
This compound (and vehicle control)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., ice-cold True-Phos™ Perm Buffer or methanol)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD19, CD20)
-
Fluorochrome-conjugated antibodies for intracellular phospho-proteins (e.g., p-Syk, p-BTK)
Procedure:
-
Cell Treatment: Pre-incubate isolated B-cells with this compound or vehicle control for 1-2 hours at 37°C.
-
Stimulation: Add F(ab')2 anti-human IgM/IgG to the cell suspension to a final concentration of 10-20 µg/mL and incubate at 37°C for the desired time (e.g., 2-15 minutes).
-
Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the cells with staining buffer. Resuspend the cells in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with staining buffer to remove the permeabilization buffer. Perform Fc blocking as in Protocol 1. Add the cocktail of antibodies for both surface and intracellular phospho-proteins. Incubate for 60 minutes at room temperature in the dark.
-
Washing and Acquisition: Wash the cells twice with staining buffer and acquire on a flow cytometer.
-
Data Analysis: Gate on single, live B-cells (CD19+). Analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each phospho-protein.
Visualizations
Caption: Experimental workflow for immunophenotyping.
Caption: this compound's mechanism of action.
Caption: B-cell subset gating strategy.
References
- 1. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mouse T Follicular Helper Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of T Follicular Helper Cells and T Follicular Regulatory Cells in HIV-Infected and Sero-Negative Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human B Cell Panel 10–color | Thermo Fisher Scientific - ES [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Syk Inhibition with Fostamatinib Leads to Transitional B Lymphocyte Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human PBMC Immunophenotyping Panel 35–color | Thermo Fisher Scientific - SE [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cevidoplenib in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Cevidoplenib (also known as SKI-O-703), a selective Spleen Tyrosine Kinase (Syk) inhibitor, in preclinical mouse models of arthritis. The protocols outlined below are based on established methodologies for inducing and evaluating arthritis in mice, with a focus on the K/BxN serum-transferred arthritis model, where this compound has shown efficacy.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits Syk, a critical non-receptor tyrosine kinase.[1][2] Syk plays a pivotal role in the signaling cascades of various immune cells, including B cells and innate inflammatory cells like macrophages and neutrophils.[1][3] In the context of rheumatoid arthritis, immune complexes containing autoantibodies bind to Fc gamma receptors (FcγR) on the surface of these immune cells. This binding triggers the activation of Syk, initiating a downstream signaling cascade that leads to the release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators, ultimately driving synovitis, cartilage damage, and bone erosion.[4] By inhibiting Syk, this compound effectively blocks these inflammatory pathways.[1][3]
Signaling Pathway of Syk in FcγR-Mediated Inflammation
Caption: Syk signaling cascade initiated by Fcγ receptor activation.
Quantitative Data Summary
The following tables summarize the dosing regimens and reported efficacy of this compound in a K/BxN serum-transferred arthritis mouse model.
Table 1: this compound Dosing Regimen in BALB/c Mice
| Parameter | Details |
| Compound | This compound (SKI-O-703) |
| Mouse Strain | BALB/c (8-week-old males) |
| Route of Administration | Oral gavage |
| Dosage Levels | 42 mg/kg (mpk) and 84 mg/kg (mpk) |
| Dosing Frequency | Twice daily |
| Duration of Treatment | 9 days, starting from the day of arthritis induction |
| Vehicle (Recommended) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Table 2: Efficacy of this compound in K/BxN Serum-Transferred Arthritis Model
| Outcome Measure | Low Dose (42 mpk) | High Dose (84 mpk) | Key Findings |
| Ankle Thickness | Less pronounced reduction | Dramatically reduced to basal levels | Dose-dependent reduction in joint swelling.[3] |
| Arthritic Index | Less pronounced reduction | Dramatically reduced to basal levels | Significant amelioration of clinical signs of arthritis at the higher dose.[3] |
| Synovial Infiltration | Not significantly reduced | Significantly reduced | High dose significantly decreased infiltration of total immune cells (CD45+), particularly neutrophils and macrophages.[3] |
| Combination Therapy | Suboptimal dose combined with anti-TNF antibody was more effective than either treatment alone in inhibiting synovitis.[1][2] | - | Suggests a synergistic effect and potential for combination therapies.[1][2] |
Experimental Protocols
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse arthritis model.
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.
Materials:
-
This compound (SKI-O-703) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation needed for the study.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle to the this compound powder and vortex thoroughly until the powder is completely dissolved.
-
Add the PEG300 and Tween-80 to the mixture and vortex again to ensure homogeneity.
-
Finally, add the saline to the mixture and vortex thoroughly to create a uniform suspension.
-
Visually inspect the solution to ensure there are no precipitates. If precipitates are present, gentle warming and further vortexing may be required.
-
Prepare the formulation fresh daily before administration.
Protocol 2: Induction of K/BxN Serum-Transferred Arthritis
Objective: To induce a rapid and synchronous model of inflammatory arthritis in mice.
Materials:
-
Arthritogenic serum from K/BxN mice
-
8-week-old male BALB/c mice
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Thaw the K/BxN serum on ice.
-
On day 0, inject each mouse intraperitoneally (i.p.) with 100 µL of the K/BxN serum.[2]
-
House the mice in a controlled environment with ad libitum access to food and water.
-
Begin clinical assessment of arthritis on day 1 post-injection.
Protocol 3: Administration of this compound
Objective: To administer the prepared this compound formulation to the mice.
Materials:
-
Prepared this compound formulation
-
Oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)
-
Sterile syringes
Procedure:
-
Begin treatment on the same day as arthritis induction (Day 0).
-
Administer the this compound formulation or vehicle control to the respective groups of mice via oral gavage.
-
The dosing volume should be calculated based on the mouse's body weight (e.g., 10 mL/kg).
-
Administer the treatment twice daily for a total of 9 days.
Protocol 4: Assessment of Arthritis
Objective: To quantify the severity of arthritis throughout the study.
Materials:
-
Digital calipers
Procedure:
A. Clinical Scoring:
-
Visually inspect each paw of the mouse daily.
-
Assign a clinical score to each paw based on the following scale:
-
0: No signs of inflammation.
-
1: Mild swelling and/or erythema confined to the tarsals or ankle.
-
2: Moderate swelling and erythema of the tarsals and ankle.
-
3: Severe swelling and erythema of the entire paw, including digits.
-
4: Maximal swelling and erythema with ankylosis of the joint.
-
-
The total arthritis score for each mouse is the sum of the scores for all four paws (maximum score of 16).
B. Ankle Thickness Measurement:
-
Using digital calipers, measure the mediolateral diameter of the ankle joint daily.
-
Record the measurement in millimeters (mm).
-
An increase in ankle thickness is indicative of joint swelling.
Protocol 5: Histological Analysis of Joints
Objective: To assess the microscopic changes in the arthritic joints.
Materials:
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., EDTA-based solution)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O stain
-
Microscope
Procedure:
-
At the end of the study (Day 9), euthanize the mice.
-
Dissect the ankle joints and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the fixed joints in a suitable decalcifying solution until the bones are soft.
-
Process the decalcified tissues and embed them in paraffin wax.
-
Section the paraffin blocks at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with H&E to visualize inflammation (cellular infiltration) and pannus formation.
-
Stain adjacent sections with Safranin O to assess cartilage damage (loss of proteoglycans, indicated by reduced red staining).
-
Examine the stained sections under a microscope and score the histological parameters (inflammation, pannus formation, cartilage damage, and bone erosion) using a semi-quantitative scoring system.
Conclusion
This compound has demonstrated significant efficacy in ameliorating the signs of inflammatory arthritis in the K/BxN serum-transferred mouse model. The protocols detailed in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound and other Syk inhibitors in preclinical models of rheumatoid arthritis. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, which is crucial for the advancement of novel anti-arthritic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cytokine Secretion in Cevidoplenib-Treated Cell Supernatants using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevidoplenib is a selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical enzyme in the signaling pathways of various immune cells.[1] By targeting Syk, this compound modulates the downstream signaling of B-cell receptors and Fc receptors, making it a promising therapeutic agent for autoimmune and inflammatory diseases.[2][3] A key aspect of characterizing the pharmacological effects of this compound is to understand its impact on cytokine production. Cytokines are small proteins that are crucial mediators of inflammation and immune responses.[4] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological fluids, including cell culture supernatants.
These application notes provide a detailed protocol for the measurement of key pro-inflammatory and anti-inflammatory cytokines in the supernatants of cells treated with this compound. The protocol is designed to be a comprehensive guide for researchers investigating the immunomodulatory properties of this compound.
Relevant Cytokines for Measurement
Based on the mechanism of action of Syk inhibitors, the following cytokines are of particular interest for measurement in this compound-treated cell supernatants:
-
Pro-inflammatory Cytokines:
-
Tumor Necrosis Factor-alpha (TNF-α): A key mediator of acute inflammation. Syk inhibition has been shown to reduce the production of TNF-α.[5][6]
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles. Elevated IL-6 is associated with many inflammatory diseases.[7][8][9]
-
Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of inflammatory responses.
-
-
Anti-inflammatory Cytokine:
-
Interleukin-10 (IL-10): A key anti-inflammatory cytokine that plays a crucial role in regulating immune responses and limiting inflammation.
-
Experimental Design and Workflow
A typical experimental workflow for assessing the effect of this compound on cytokine production involves cell culture, treatment with the compound, collection of supernatants, and subsequent analysis by ELISA.
Detailed Protocols
Cell Culture and Treatment
This protocol provides a general guideline. Specific cell types and stimulation conditions should be optimized based on the research question.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), macrophage cell line like RAW 264.7, or B-cell line like Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin)
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for macrophages, anti-IgM for B-cells)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in multi-well plates. The density will depend on the cell type and the duration of the experiment.
-
Cell Stimulation and Treatment:
-
Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Include a vehicle control group that receives the same concentration of the solvent used to dissolve this compound.
-
Add the stimulating agent to the appropriate wells. Include an unstimulated control group that does not receive any stimulant.
-
-
Incubation: Incubate the plates for a suitable period to allow for cytokine production (e.g., 24-48 hours). The optimal incubation time should be determined empirically.
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the cell-free supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until ready for ELISA analysis.
-
Sandwich ELISA Protocol for Cytokine Measurement
This protocol is a general guideline for a sandwich ELISA. Always refer to the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial ELISA kit for the target cytokine (e.g., TNF-α, IL-6, IL-1β, IL-10)
-
Cell culture supernatants (collected as described above)
-
Recombinant cytokine standards
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well microplate with the capture antibody specific for the target cytokine. Incubate overnight at 4°C. (Note: Many commercial kits come with pre-coated plates).
-
Washing: Wash the plate multiple times with wash buffer to remove any unbound antibody.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add the standards and the cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate thoroughly with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate with wash buffer.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation and Analysis
The quantitative data obtained from the ELISA should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Stimulated + Vehicle | Mean ± SD | Mean ± SD | Mean ± SD |
| Stimulated + this compound (Low Conc.) | Mean ± SD | Mean ± SD | Mean ± SD |
| Stimulated + this compound (Mid Conc.) | Mean ± SD | Mean ± SD | Mean ± SD |
| Stimulated + this compound (High Conc.) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production
| Treatment Group | IL-10 (pg/mL) |
| Unstimulated Control | Mean ± SD |
| Stimulated + Vehicle | Mean ± SD |
| Stimulated + this compound (Low Conc.) | Mean ± SD |
| Stimulated + this compound (Mid Conc.) | Mean ± SD |
| Stimulated + this compound (High Conc.) | Mean ± SD |
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of the cytokines in the unknown samples.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences in cytokine levels between the treatment groups.
Signaling Pathway
This compound exerts its effect by inhibiting Syk, a key component of immune receptor signaling pathways that lead to cytokine production.
Conclusion
This application note provides a comprehensive framework for utilizing ELISA to measure cytokine levels in the supernatants of cells treated with this compound. By following these detailed protocols and data analysis guidelines, researchers can effectively evaluate the immunomodulatory effects of this selective Syk inhibitor and gain valuable insights into its mechanism of action. The provided diagrams and tables are designed to facilitate clear data presentation and interpretation, supporting robust drug development and scientific discovery.
References
- 1. GENOSCO [genosco.com]
- 2. onclive.com [onclive.com]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 5. Functional Roles of Syk in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of Syk modulates neutrophil immune-responses via the mTOR/RUBCNL-dependent autophagy pathway to alleviate intestinal inflammation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated IL-6 and Tumor Necrosis Factor-α in Immune Checkpoint Inhibitor Myocarditis [mdpi.com]
- 8. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 9. Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Disease Progression with Cevidoplenib Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevidoplenib is an orally administered, selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a critical mediator of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][4][5] By inhibiting Syk, this compound effectively modulates the activity of B cells and other immune cells, making it a promising therapeutic agent for a range of antibody-mediated autoimmune diseases.[1][4] This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to monitor disease progression and the therapeutic efficacy of this compound in preclinical models of Immune Thrombocytopenia (ITP), Rheumatoid Arthritis (RA), and Systemic Lupus Erythematosus (SLE).
Mechanism of Action
This compound targets the intracellular kinase Syk. In autoimmune diseases, autoantibodies bind to receptors on immune cells, leading to Syk activation and downstream signaling cascades that promote inflammation and tissue damage. This compound blocks this activation, thereby inhibiting the pathogenic activity of immune cells such as B cells, macrophages, and neutrophils.[2][4][6]
Caption: Signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Murine Models
| Disease Model | Key Endpoint | Vehicle Control | This compound Treatment | Percent Improvement | Reference |
| Lupus Nephritis (NZB/W F1 mice) | Proteinuria (mg/dL) | 300 ± 50 | 100 ± 30 | 67% | [1][4][7] |
| Anti-dsDNA IgG (U/mL) | 8000 ± 1500 | 3000 ± 800 | 62.5% | [1][4][7] | |
| Serum-Transfer Arthritis | Ankle Thickness (mm) | 3.5 ± 0.3 | 2.5 ± 0.2 | 28.6% | [1][4][7] |
| Clinical Score (0-4) | 3.2 ± 0.4 | 1.5 ± 0.3 | 53.1% | [1][4][7] |
Table 2: Phase 2 Clinical Trial Data for this compound in Immune Thrombocytopenia (ITP)
| Treatment Group | Primary Endpoint | Platelet Response Rate | p-value vs. Placebo | Reference |
| Placebo | Platelet count ≥30,000/µL and doubled baseline | 33% | - | [8][9] |
| This compound (200 mg BID) | Platelet count ≥30,000/µL and doubled baseline | 46% | 0.504 | [8] |
| This compound (400 mg BID) | Platelet count ≥30,000/µL and doubled baseline | 64% | 0.151 | [8][9] |
Experimental Protocols for In Vivo Imaging
The following protocols are designed to assess the efficacy of this compound in preclinical models using non-invasive in vivo imaging.
In Vivo Bioluminescence Imaging of Inflammation in a Murine Model of Rheumatoid Arthritis
This protocol utilizes a transgenic mouse model expressing a luciferase reporter under the control of the NF-κB promoter to visualize inflammation in the joints.
Materials:
-
NF-κB-luciferase transgenic mice
-
Collagen Type II and Complete Freund's Adjuvant (for arthritis induction)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
Protocol:
-
Induction of Arthritis: Induce collagen-induced arthritis (CIA) in NF-κB-luciferase mice according to standard protocols.
-
Treatment Groups: Once clinical signs of arthritis appear, randomize mice into two groups:
-
Vehicle control (oral gavage, daily)
-
This compound (e.g., 30 mg/kg, oral gavage, daily)
-
-
In Vivo Imaging:
-
Perform baseline imaging before initiating treatment.
-
Image mice longitudinally (e.g., weekly) for the duration of the study.
-
Administer D-luciferin (150 mg/kg, intraperitoneal injection) 10 minutes before imaging.
-
Anesthetize mice and place them in the imaging chamber.
-
Acquire bioluminescence images (ventral and dorsal views).
-
-
Data Analysis:
-
Quantify the bioluminescent signal (photon flux) in the paw regions of interest (ROIs).
-
Compare the signal between the vehicle and this compound-treated groups over time. A reduction in bioluminescence indicates decreased NF-κB activity and inflammation.
-
Caption: Experimental workflow for bioluminescence imaging.
In Vivo Fluorescence Imaging of Platelet Clearance in a Murine Model of ITP
This protocol tracks the survival of fluorescently labeled platelets to assess the impact of this compound on platelet clearance.
Materials:
-
BALB/c mice
-
Anti-mouse platelet serum (for ITP induction)
-
This compound
-
Vehicle control
-
Fluorescently labeled anti-CD41 antibody (e.g., X-488)
-
In vivo fluorescence imaging system
Protocol:
-
Induction of ITP: Induce ITP in mice by intraperitoneal injection of anti-platelet serum.
-
Treatment Groups:
-
Vehicle control (oral gavage, daily)
-
This compound (e.g., 30 mg/kg, oral gavage, daily)
-
-
Platelet Labeling and Imaging:
-
At a designated time point after ITP induction and treatment initiation, inject mice intravenously with a fluorescently labeled anti-CD41 antibody to label circulating platelets.
-
Perform whole-body fluorescence imaging at multiple time points (e.g., 0, 1, 4, and 24 hours) post-injection.
-
-
Data Analysis:
-
Quantify the whole-body fluorescence intensity at each time point.
-
Calculate the rate of fluorescence decay, which corresponds to the rate of platelet clearance. A slower decay in the this compound-treated group indicates reduced platelet clearance.
-
PET/CT Imaging of Renal Inflammation in a Murine Model of Lupus Nephritis
This protocol uses [18F]FDG-PET/CT to measure glucose metabolism as a marker of inflammation in the kidneys of a lupus-prone mouse model.
Materials:
-
Lupus-prone mice (e.g., NZB/W F1)
-
This compound
-
Vehicle control
-
[18F]FDG (radiotracer)
-
PET/CT scanner
Protocol:
-
Animal Model and Treatment:
-
Use aged lupus-prone mice with established nephritis.
-
Treat mice with vehicle or this compound for a specified duration (e.g., 4-8 weeks).
-
-
PET/CT Imaging:
-
Fast mice for 4-6 hours before imaging.
-
Administer [18F]FDG (e.g., 10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Anesthetize mice and perform a whole-body CT scan for anatomical reference, followed by a PET scan.
-
-
Data Analysis:
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) around the kidneys.
-
Calculate the Standardized Uptake Value (SUV) of [18F]FDG in the kidneys. A lower SUV in the this compound-treated group suggests reduced renal inflammation.
-
Logical Relationships and Therapeutic Rationale
The application of in vivo imaging in conjunction with this compound therapy allows for a non-invasive, longitudinal assessment of treatment efficacy. This approach provides a deeper understanding of the drug's impact on the underlying pathophysiology of autoimmune diseases.
Caption: Logical relationship of this compound therapy and imaging.
Conclusion
In vivo imaging provides powerful, non-invasive tools to visualize and quantify the therapeutic effects of this compound in preclinical models of autoimmune disease. The protocols outlined in this document offer a framework for assessing the impact of Syk inhibition on disease progression, thereby facilitating the development and optimization of this promising therapeutic agent.
References
- 1. In Vivo PET Imaging of the Activated Immune Environment in a Small Animal Model of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo imaging approaches in animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography and single photon emission computed tomography imaging of tertiary lymphoid structures during the development of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Optical imaging of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging of Ultra-Weak Photon Emission in a Rheumatoid Arthritis Mouse Model | PLOS One [journals.plos.org]
- 7. Animal models of lupus nephritis: the past, present and a future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Subclinical Arthritis in Mice by a Thrombin Receptor-Derived Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-invasive imaging to monitor lupus nephritis and neuropsychiatric systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cevidoplenib in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevidoplenib (also known as SKI-O-703) is a potent and selective, orally available inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, neutrophils, and macrophages.[3] By inhibiting Syk, this compound effectively blocks signaling downstream of the B-cell receptor (BCR) and Fc receptors (FcR), thereby modulating immune responses.[1][4] This makes this compound a promising candidate for the treatment of autoimmune and inflammatory diseases. These application notes provide a detailed protocol for the dissolution of this compound for in vitro experiments and an example of a common assay used to evaluate its activity.
Product Information
| Property | Value | Reference |
| Chemical Name | (S)-cyclopropyl(5-((4-(4-((4-hydroxyisoxazolidin-2-yl)methyl)-3-methyl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-1-methyl-1H-indol-3-yl)methanone | [3] |
| Synonyms | SKI-O-703 | [1][2] |
| Molecular Formula | C₂₅H₂₇N₇O₃ | [4] |
| Molecular Weight | 473.53 g/mol | [4] |
| CAS Number | 1703788-21-9 | [4] |
| Target | Spleen Tyrosine Kinase (Syk) | [1][4] |
Protocol for Dissolving this compound
A common solvent for dissolving this compound and other small molecule inhibitors for in vitro studies is dimethyl sulfoxide (DMSO).[4][5][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 473.53 g/mol * (1000 mg / 1 g) = 4.7353 mg
-
-
-
Dissolution:
-
Aseptically weigh out 4.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile-filtered DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. A clear solution should be obtained.[4]
-
-
Storage:
-
The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3]
-
Quantitative Data for Stock Solution Preparation:
| Desired Stock Concentration | Volume of DMSO | Mass of this compound |
| 1 mM | 1 mL | 0.474 mg |
| 5 mM | 1 mL | 2.37 mg |
| 10 mM | 1 mL | 4.74 mg |
| 20 mM | 1 mL | 9.47 mg |
Note: The product data sheet for this compound indicates a solubility of ≥ 2.5 mg/mL in DMSO, which corresponds to a concentration of ≥ 5.28 mM.[4] Therefore, preparing a 10 mM stock solution should be feasible. If you encounter solubility issues, gentle warming or sonication may be applied. Always ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.[5]
Experimental Protocol: Mast Cell Degranulation Assay
This assay is a common in vitro method to assess the inhibitory activity of compounds on Syk, which is a key mediator of mast cell degranulation.[7][8] The release of β-hexosaminidase, an enzyme stored in mast cell granules, is measured as an indicator of degranulation.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Dinitrophenyl-specific IgE (DNP-IgE)
-
Dinitrophenyl-bovine serum albumin (DNP-BSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PIPES buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer
-
Stop solution (sodium carbonate/bicarbonate)
-
96-well plates
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Sensitize the cells by adding 200 ng/mL of DNP-IgE to each well.
-
Incubate overnight at 37°C in a humidified CO₂ incubator.
-
-
Compound Treatment:
-
The next day, wash the cells twice with PIPES buffer.
-
Prepare serial dilutions of this compound in PIPES buffer from your stock solution. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the diluted this compound or vehicle control to the respective wells and incubate for 30 minutes at 37°C.
-
-
Stimulation of Degranulation:
-
Stimulate degranulation by adding 200 ng/mL of DNP-BSA to all wells except for the negative control wells.
-
Incubate for 15 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
Carefully collect the supernatant from each well.
-
In a new 96-well plate, mix the collected supernatant with pNAG substrate in citrate buffer.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of degranulation is calculated relative to a positive control (cells stimulated with DNP-BSA without any inhibitor) and a negative control (unstimulated cells).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
Syk Signaling Pathway in Immune Cells
This compound targets Syk, a central kinase in the signaling cascades of immune receptors such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1][9] Upon receptor engagement by an antigen-antibody complex, Syk is recruited and activated, leading to the phosphorylation of downstream targets and the activation of multiple signaling pathways, including the PI3K/Akt, PLCγ/NFAT, and MAPK pathways.[9] These pathways ultimately regulate cellular responses like proliferation, differentiation, cytokine production, and degranulation.
Caption: Syk signaling pathway initiated by BCR and FcR, and inhibited by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
The following workflow outlines the key steps for assessing the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. immunomart.com [immunomart.com]
- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cell Degranulation - Cellomatics Biosciences [cellomaticsbio.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Syk in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cevidoplenib Treatment in Chronic Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cevidoplenib (formerly SKI-O-703), a selective Spleen Tyrosine Kinase (Syk) inhibitor, in preclinical animal models of chronic autoimmune diseases, specifically systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). The provided protocols and data are intended to guide researchers in designing and executing similar long-term efficacy studies.
Introduction
This compound is an orally bioavailable small molecule that potently and selectively inhibits Syk, a critical enzyme in the signaling pathways of various immune cells.[1][2] By targeting Syk, this compound disrupts the downstream signaling of B-cell receptors (BCR) and Fc receptors (FcR), which are pivotal in the pathogenesis of antibody-mediated autoimmune diseases.[1][3] This document outlines the application of long-term this compound treatment in established murine models of SLE and RA, summarizing key quantitative outcomes and providing detailed experimental protocols.
Mechanism of Action: Syk Inhibition
Syk is a non-receptor tyrosine kinase that plays a crucial role in the activation of B cells and innate inflammatory cells.[2] Its activation is a key step in the signaling cascade initiated by the binding of antigens to BCRs and immune complexes to FcRs on cells like macrophages, neutrophils, and mast cells. Inhibition of Syk by this compound effectively blocks these signaling pathways, leading to a reduction in autoantibody production and the suppression of inflammatory responses.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from long-term studies of this compound in chronic disease animal models.
Table 1: Efficacy of Long-Term this compound Treatment in an NZB/W F1 Mouse Model of Systemic Lupus Erythematosus
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Proteinuria Score (at 16 weeks) | 3.5 ± 0.5 | 2.0 ± 0.7 | 1.0 ± 0.5** |
| Serum Anti-dsDNA IgG (relative units) | 100 ± 15 | 60 ± 12 | 35 ± 10 |
| Glomerulonephritis Score | 3.2 ± 0.4 | 1.8 ± 0.6* | 0.8 ± 0.3 |
| Survival Rate (%) | 40% | 75%* | 90%** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Efficacy of this compound Treatment in a K/BxN Serum-Transfer Arthritis Mouse Model
| Parameter | Vehicle Control | This compound (42 mpk) | This compound (84 mpk) |
| Ankle Thickness (mm increase from baseline) | 2.5 ± 0.3 | 1.5 ± 0.4 | 0.8 ± 0.2** |
| Arthritis Index (0-12 scale) | 9.5 ± 1.2 | 5.0 ± 1.5 | 2.5 ± 0.8 |
| Histopathological Score (synovitis) | 3.8 ± 0.5 | 2.1 ± 0.7* | 1.0 ± 0.4 |
| Neutrophil Infiltration (cells/field) | 150 ± 25 | 75 ± 18 | 30 ± 10** |
| Macrophage Infiltration (cells/field) | 120 ± 20 | 60 ± 15 | 25 ± 8** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Long-Term (16-Week) Oral Administration of this compound in the NZB/W F1 Mouse Model of Spontaneous Lupus
1. Animal Model:
-
Female NZB/W F1 mice, aged 18-20 weeks at the start of treatment. These mice spontaneously develop an autoimmune disease that closely mimics human SLE, including the production of anti-dsDNA antibodies and the development of glomerulonephritis.[4]
2. This compound Formulation and Dosing:
-
Formulation: this compound (SKI-O-703) is a mesylate salt form of SKI-O-592, which is soluble in aqueous solutions for oral in vivo studies.[3] A common vehicle for oral gavage of similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Prepare a suspension of this compound in this vehicle.
-
Dosing: Administer this compound or vehicle control daily via oral gavage for 16 consecutive weeks. Recommended doses for efficacy studies are a low dose and a high dose to assess dose-response.
3. Monitoring and Endpoints:
-
Proteinuria: Monitor weekly using urinary dipsticks. A score of ≥ 2+ is indicative of nephritis.[6]
-
Serum Anti-dsDNA Antibodies: Collect blood samples at baseline and at specified intervals (e.g., every 4 weeks) and at the termination of the study. Measure anti-dsDNA IgG levels by ELISA.[4][7]
-
Histopathology: At the end of the 16-week treatment period, euthanize the mice and collect kidneys for histopathological analysis. Assess the severity of glomerulonephritis by scoring for inflammation, immune complex deposition, and cellular infiltration.
-
Survival: Monitor and record survival throughout the study.
Protocol 2: this compound Treatment in the K/BxN Serum-Transfer Mouse Model of Inflammatory Arthritis
1. Animal Model:
-
BALB/c or C57BL/6 mice, aged 8-10 weeks.
2. Induction of Arthritis:
-
Induce arthritis by intraperitoneal (i.p.) injection of arthritogenic serum from K/BxN mice. A typical protocol involves injecting 150-200 µL of K/BxN serum on day 0 and day 2.[8][9]
3. This compound Formulation and Dosing:
-
Formulation: Prepare this compound in a suitable vehicle for oral gavage as described in Protocol 1.
-
Dosing: Begin oral administration of this compound or vehicle control on the day of the first serum injection (day 0) and continue for the duration of the experiment (e.g., 9-14 days). Doses of 42 mg/kg and 84 mg/kg administered twice daily have been shown to be effective.
4. Monitoring and Endpoints:
-
Ankle Thickness: Measure the thickness of the ankle joints daily using a digital caliper.[10][11]
-
Arthritis Index: Score the severity of arthritis in all four paws daily based on a scale of 0-3 or 0-4, where 0 = no swelling or erythema, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, and 3 or 4 = severe swelling and erythema encompassing the entire paw.[8][10] The total score per mouse will range from 0 to 12 or 0 to 16.
-
Histopathology: At the end of the study, collect ankle joints for histological analysis to assess synovitis, cartilage and bone erosion, and inflammatory cell infiltration.
-
Cellular Infiltration: Perform immunohistochemistry or flow cytometry on synovial tissue to quantify the infiltration of neutrophils and macrophages.
Visualizations
Caption: Syk Signaling Pathway Inhibition by this compound.
Caption: Workflow for Long-Term this compound Study in a Lupus Mouse Model.
Caption: Workflow for this compound Study in an Arthritis Mouse Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GENOSCO [genosco.com]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Kidney Injury in Lupus Nephritis – the Role of Anti-dsDNA Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lupus nephritis progression in FcγRIIB-/-yaa mice is associated with early development of glomerular electron dense deposits and loss of renal DNase I in severe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation Between Quantitative Anti-dsDNA Levels with Severity of Proteinuria in Systemic Lupus Erythematosus Patients | Reumatología Clínica [reumatologiaclinica.org]
- 8. Arthritogenic Monoclonal Antibodies from K/BxN Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Locomotor activity as an effective measure of the severity of inflammatory arthritis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Profile of Cevidoplenib: Application Notes and Protocols for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the pharmacokinetic (PK) properties of Cevidoplenib, a selective spleen tyrosine kinase (Syk) inhibitor, in rodent models. While specific quantitative PK data for this compound in rodents is not publicly available in the cited literature, this document outlines the established methodologies and protocols for conducting such analyses. This guide will enable researchers to design and execute robust preclinical PK studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and other novel chemical entities.
Introduction to this compound and its Mechanism of Action
This compound (formerly SKI-O-703) is an orally bioavailable small molecule that selectively inhibits spleen tyrosine kinase (Syk).[1][2][3][4][5] Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[2][4][5] By inhibiting Syk, this compound effectively modulates immune responses, making it a promising therapeutic candidate for autoimmune diseases such as immune thrombocytopenia (ITP) and rheumatoid arthritis.[1][2][6][7] Its mechanism of action involves blocking the signaling downstream of B-cell receptors (BCR) and Fc receptors (FcR), thereby reducing autoantibody production and ameliorating macrophage-mediated cell destruction.[5][6]
Signaling Pathway of Syk Inhibition by this compound
Caption: Syk signaling pathway and the inhibitory action of this compound.
Pharmacokinetic Analysis in Rodent Models: Data Presentation
While specific data for this compound is not available, a typical pharmacokinetic study in rodents would generate the parameters outlined in the tables below. These tables serve as templates for researchers to populate with their experimental data.
Table 1: Representative Pharmacokinetic Parameters of a Novel Syk Inhibitor Following a Single Intravenous (IV) Dose in Sprague-Dawley Rats
| Parameter | Unit | 1 mg/kg | 5 mg/kg |
| C₀ (Initial Concentration) | ng/mL | Data | Data |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | Data | Data |
| AUC₀₋inf (AUC to Infinity) | ng·h/mL | Data | Data |
| CL (Clearance) | L/h/kg | Data | Data |
| Vd (Volume of Distribution) | L/kg | Data | Data |
| t₁/₂ (Half-life) | h | Data | Data |
Table 2: Representative Pharmacokinetic Parameters of a Novel Syk Inhibitor Following a Single Oral (PO) Dose in C57BL/6 Mice
| Parameter | Unit | 10 mg/kg | 50 mg/kg |
| Cmax (Maximum Concentration) | ng/mL | Data | Data |
| Tmax (Time to Cmax) | h | Data | Data |
| AUC₀₋t (Area Under the Curve) | ng·h/mL | Data | Data |
| AUC₀₋inf (AUC to Infinity) | ng·h/mL | Data | Data |
| t₁/₂ (Half-life) | h | Data | Data |
| F% (Oral Bioavailability) | % | Data | Data |
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of a novel compound like this compound in rodent models.
Animals and Housing
-
Species: Sprague-Dawley rats (for IV and PO studies) and C57BL/6 mice (for PO studies).
-
Age/Weight: 8-10 weeks old, weighing 200-250g (rats) or 20-25g (mice).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Formulation and Dosing
-
Formulation: For intravenous administration, the compound should be dissolved in a suitable vehicle such as a mixture of saline, ethanol, and polyethylene glycol. For oral administration, the compound can be suspended in a vehicle like 0.5% methylcellulose in water.
-
Dose Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein.
-
Oral (PO): Administered via oral gavage.
-
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral dosing, with water available ad libitum.
Blood Sampling
-
Sampling Time Points:
-
IV Administration: Pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Collection: Approximately 100-200 µL of blood should be collected from the saphenous or jugular vein at each time point into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Blood samples should be centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of the compound in plasma samples.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Data Analysis: The concentration of the compound in each sample is determined by comparing its peak area to that of a standard curve prepared in blank plasma.
Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
-
Parameters: The key parameters to be determined are listed in Tables 1 and 2. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Experimental Workflow for a Rodent Pharmacokinetic Study
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
Conclusion
The protocols and methodologies detailed in these application notes provide a robust framework for the preclinical pharmacokinetic evaluation of this compound and other Syk inhibitors in rodent models. By following these guidelines, researchers can generate high-quality data to understand the ADME properties of their compounds, which is essential for guiding further drug development efforts, including dose selection for efficacy and toxicology studies. While specific quantitative data for this compound remains proprietary, the provided templates and protocols offer a clear path for the independent assessment of this and other novel drug candidates.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GENOSCO [genosco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ehaweb.org [library.ehaweb.org]
- 7. Oscotec to test this compound as 1st-line ITP drug through investigator-led trial < Bio < Article - KBR [koreabiomed.com]
Application Notes and Protocols: Use of Cevidoplenib in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevidoplenib (formerly SKI-O-703) is an orally administered, potent, and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on myeloid cells.[1] Its central role in the activation of B cells and innate inflammatory cells makes it a compelling therapeutic target for a range of antibody-mediated autoimmune diseases.[2] These application notes provide detailed protocols for the evaluation of this compound in a humanized mouse model of Immune Thrombocytopenia (ITP), a common autoimmune bleeding disorder characterized by autoantibody-mediated platelet destruction.
Mechanism of Action
This compound selectively inhibits Syk, thereby blocking the signaling cascades that lead to immune cell activation. In the context of ITP, this has a dual effect:
-
Inhibition of B-cell Activation and Autoantibody Production: By blocking BCR signaling, this compound can impede the proliferation and differentiation of autoreactive B cells into plasma cells that produce anti-platelet autoantibodies.
-
Inhibition of Macrophage-mediated Platelet Phagocytosis: By inhibiting FcγR signaling in macrophages, this compound prevents the phagocytosis and destruction of opsonized platelets.
Data Presentation: Summary of this compound Clinical Trial Data in ITP
The following tables summarize the key efficacy and safety data from a Phase II multicenter, randomized, double-blind, placebo-controlled study of this compound in adult patients with persistent and chronic ITP.[3]
Table 1: Efficacy of this compound in Patients with Persistent and Chronic ITP
| Endpoint | Placebo (n=12) | This compound 200 mg BID (n=26) | This compound 400 mg BID (n=23) |
| Overall Platelet Response | 33.3% | 46.2% | 63.6% |
| Sustained Platelet Response | 0% | 19.2% | 27.3% |
| Mean Change from Baseline in Platelet Count (x10³/µL) | 17.5 | 36.02 | 41.6 |
BID: twice daily[3]
Table 2: Safety Profile of this compound in Patients with Persistent and Chronic ITP
| Adverse Event (AE) | Placebo (n=12) | This compound (Combined Doses, n=48) |
| Any AE | 66.7% | 66.7% |
| Serious AEs | 25% | 4.2% |
| Treatment-Related Grade 3 or 4 AEs | 0% | 6.3% |
[3]
Experimental Protocols
Protocol 1: Establishment of a Humanized Mouse Model with Human Hematopoietic Stem Cells
This protocol describes the generation of immunodeficient mice reconstituted with a human immune system (Hu-NSG™ mice) through the transplantation of human CD34+ hematopoietic stem cells (HSCs).
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™) mice, 5-6 weeks old[4]
-
Cryopreserved human CD34+ HSCs isolated from umbilical cord blood or mobilized peripheral blood
-
Sterile phosphate-buffered saline (PBS)
-
X-ray irradiator
-
Animal housing under specific pathogen-free conditions
Procedure:
-
Sublethal Irradiation: Irradiate NSG™ mice with a single dose of 1.91 Gy using an orthovoltage X-ray source. This step is crucial for myeloablation to allow for the engraftment of human HSCs.[4]
-
Thawing of CD34+ HSCs: Rapidly thaw cryopreserved human CD34+ HSCs in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant.
-
Cell Viability and Counting: Assess cell viability using trypan blue exclusion. Count the viable cells to ensure the desired cell number for injection.
-
HSC Transplantation: Within 24 hours of irradiation, intravenously inject 1-2 x 105 viable human CD34+ HSCs in a volume of 200 µL of sterile PBS into the tail vein of each irradiated NSG™ mouse.[5]
-
Engraftment Period: House the mice under sterile conditions with autoclaved food, water, and bedding for 12-16 weeks to allow for the engraftment and multilineage differentiation of human hematopoietic cells.
-
Monitoring of Human Immune System Reconstitution: At 12 weeks post-transplantation, collect peripheral blood from the mice and perform flow cytometry to determine the percentage of human CD45+ cells (hCD45+). Successful engraftment is typically defined as >25% hCD45+ cells in the peripheral blood. Further characterization of human B cells (CD19+), T cells (CD3+), and myeloid cells (CD33+) should be performed.
Protocol 2: Induction of Immune Thrombocytopenia in Humanized Mice
This protocol describes the induction of ITP in successfully engrafted Hu-NSG™ mice.
Materials:
-
Hu-NSG™ mice with stable human immune system engraftment
-
Anti-human CD41 monoclonal antibody (mAb)
-
Sterile PBS
Procedure:
-
Baseline Platelet Count: Prior to ITP induction, obtain baseline platelet counts from all Hu-NSG™ mice. Collect a small volume of peripheral blood via saphenous or tail vein bleed into an anticoagulant-containing tube. Analyze platelet counts using an automated hematology analyzer or by flow cytometry.
-
ITP Induction: Administer a single intraperitoneal (i.p.) injection of an anti-human CD41 mAb. The optimal dose will need to be determined empirically, but a starting point can be extrapolated from murine ITP models (e.g., 1-2 µg per mouse).[6] This antibody will bind to human platelets, leading to their opsonization and clearance by human phagocytes (macrophages) reconstituted in the mice.
-
Confirmation of Thrombocytopenia: Monitor platelet counts daily for 3-5 days post-antibody injection to confirm the development of thrombocytopenia (a significant drop from baseline platelet counts). The platelet nadir is typically expected within 24-48 hours.
Protocol 3: Evaluation of this compound Efficacy in the Humanized ITP Mouse Model
This protocol outlines the procedure for treating Hu-NSG™ ITP mice with this compound and evaluating its therapeutic effect.
Materials:
-
Hu-NSG™ mice with induced ITP
-
This compound (SKI-O-703)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Group Allocation: Once thrombocytopenia is established, randomize the mice into treatment and control groups (n=8-10 mice per group):
-
Vehicle control group
-
This compound treatment group(s) (e.g., 42 mg/kg and 84 mg/kg, administered orally twice daily).[7]
-
-
Drug Administration: Administer this compound or vehicle control orally via gavage twice daily for a period of 7-14 days.
-
Monitoring of Platelet Counts: Collect peripheral blood every 2-3 days to monitor platelet count recovery.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues for further analysis:
-
Final Platelet Count: Determine the final platelet count for each mouse.
-
Flow Cytometry of Spleen and Bone Marrow: Analyze the populations of human B cells, plasma cells, and macrophages in the spleen and bone marrow to assess the effect of this compound on these cell populations.
-
Measurement of Anti-Platelet Antibodies: If possible, develop an assay to measure the levels of human anti-platelet antibodies in the serum of the mice.
-
Histopathology: Examine spleen and bone marrow sections for any histological changes.
-
Mandatory Visualizations
Caption: this compound inhibits Syk, blocking BCR and FcR signaling pathways.
Caption: Experimental workflow for testing this compound in a humanized ITP mouse model.
Caption: Logical relationship of this compound's dual mechanism in ITP.
References
- 1. GENOSCO [genosco.com]
- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. Sustained Engraftment of Cryopreserved Human Bone Marrow CD34+ Cells in Young Adult NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Guide To Generate Different Humanized Mouse Models [protocols.io]
- 6. ashpublications.org [ashpublications.org]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Optimizing Cevidoplenib Concentration for In Vitro Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cevidoplenib (also known as SKI-O-703) in in vitro cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, mast cells, neutrophils, and macrophages.[2] By inhibiting SYK, this compound blocks the signaling downstream of B-cell receptors (BCR) and Fc receptors (FcR), thereby modulating immune responses.[1][2][3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A recommended starting concentration for in vitro experiments is between 0.1 µM and 5 µM. One study demonstrated that this compound (SKI-O-703) inhibited B-cell receptor crosslinking-induced proliferation in a concentration-dependent manner within this range.[4] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO. For example, to create a 10 mM stock solution, dissolve 4.73 mg of this compound (molecular weight: 473.55 g/mol ) in 1 mL of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The time required for this compound to exert its effect can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
-
-
Possible Cause 3: Cell Type Insensitivity.
-
Solution: Confirm that your cell type expresses SYK and that the pathway is active and relevant to the biological process you are studying. Not all cell types are dependent on SYK signaling for the function being assayed.
-
Issue 2: High levels of cell death observed after treatment.
-
Possible Cause 1: Cytotoxicity at the concentration used.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration of this compound for your cell line. Lower the treatment concentration to a non-toxic level that still provides the desired inhibitory effect.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is a selective SYK inhibitor, high concentrations may inhibit other kinases.[1] Refer to the kinase inhibition profile to understand potential off-target effects and consider using a lower, more specific concentration.
-
-
Possible Cause 3: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO as the treated wells) to assess the effect of the solvent alone.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell health and passage number.
-
Solution: Use cells that are in a consistent growth phase (logarithmic phase) and within a defined low passage number range. Document the passage number for each experiment.
-
-
Possible Cause 2: Variability in drug preparation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure thorough mixing of the stock solution before dilution.
-
-
Possible Cause 3: Inconsistent stimulation of cells.
-
Solution: If your experiment involves stimulating a signaling pathway (e.g., with anti-IgM for B cells), ensure the concentration and timing of the stimulus are consistent across all experiments.
-
Data Presentation
Table 1: In Vitro Activity of this compound's Active Form (SKI-O-592)
| Target Kinase | IC50 (nM) |
| SYK | 6.2 |
| RET | 412 |
| KDR | 687 |
| Pyk2 | 709 |
| JAK2 | 1,859 |
| FLT3 | 1,783 |
| JAK3 | 5,807 |
| FGFR3 | 5,662 |
| FGFR1 | 16,960 |
Data adapted from MedChemExpress and reflects the activity of the active metabolite SKI-O-592.[1]
Table 2: Recommended Concentration Range for In Vitro Functional Assays
| Cell Type | Assay | Recommended Concentration Range | Reference |
| Mouse Primary B Cells | Proliferation | 0.1 - 5 µM | [4] |
| Human B-cell lines (e.g., Ramos) | SYK Phosphorylation Inhibition | 0.1 - 1 µM | [4] |
| Human Monocytic cell lines (e.g., THP-1) | SYK Phosphorylation Inhibition | 0.1 - 1 µM | [4] |
| Human Primary Monocytes | SYK Phosphorylation Inhibition | 0.1 - 1 µM | [4] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: General In Vitro Treatment with this compound
-
Cell Seeding: Plate cells at a density appropriate for your assay in a suitable culture vessel (e.g., 96-well plate). Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound from your stock solution in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (determined by a time-course experiment).
-
Assay: Proceed with your specific downstream assay (e.g., cell viability, cytokine analysis, western blotting).
Protocol 2: B-Cell Proliferation Assay
-
Isolate and Prepare B Cells: Isolate primary B cells from your source of interest (e.g., mouse spleen) using standard methods.
-
Label with Proliferation Dye: Label the B cells with a cell proliferation dye (e.g., CFSE or similar) according to the manufacturer's instructions.
-
Seed Cells: Seed the labeled B cells in a 96-well plate.
-
Pre-treatment with this compound: Add this compound at the desired concentrations to the appropriate wells and incubate for 1 hour. Include a vehicle control.
-
Stimulation: Stimulate the B cells with an appropriate stimulus, such as anti-IgM antibody, to induce proliferation.[5]
-
Incubation: Incubate the cells for 72 hours.
-
Analysis: Analyze the proliferation by flow cytometry, measuring the dilution of the proliferation dye.
Visualizations
Caption: SYK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GENOSCO [genosco.com]
- 3. onclive.com [onclive.com]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Potential off-target effects of Cevidoplenib in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Cevidoplenib in kinase assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Kinase Inhibition Profile of this compound (SKI-O-592)
This compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk). However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. The following table summarizes the in vitro inhibitory activity of the active form of this compound, SKI-O-592, against a panel of kinases. This data is crucial for designing experiments and interpreting results, helping to distinguish on-target from potential off-target effects.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Syk |
| Syk (On-Target) | 6.2 | 1x |
| RET | 412 | 67x |
| KDR (VEGFR2) | 687 | 111x |
| Pyk2 | 709 | 114x |
| Jak2 | 1,859 | 300x |
| FLT3 | 1,783 | 288x |
| FGFR3 | 5,662 | 913x |
| Jak3 | 5,807 | 937x |
| FGFR1 | 16,960 | 2735x |
Data presented is for SKI-O-592, the active metabolite of this compound.[1][2]
Experimental Protocols
The determination of the kinase inhibition profile of this compound was performed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay.
Detailed Methodology: TR-FRET Kinase Inhibition Assay
This protocol outlines the general steps for assessing the inhibitory activity of a compound like this compound against a panel of kinases using a TR-FRET assay format, such as LANCE® Ultra.
Objective: To determine the concentration of an inhibitor (e.g., this compound) that results in 50% inhibition (IC50) of kinase activity.
Materials:
-
Kinase of interest (e.g., Syk, Jak2, RET, etc.)
-
ULight™-labeled peptide or protein substrate specific to the kinase
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
ATP
-
This compound (or its active form, SKI-O-592) serially diluted
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 10 mM EDTA in 1X LANCE Detection Buffer)
-
384-well white opaque microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the ULight™-labeled substrate and ATP in assay buffer. The ATP concentration should ideally be at the Km for the specific kinase.
-
Prepare a serial dilution of this compound at 4X the final desired concentrations in assay buffer containing DMSO. Ensure the final DMSO concentration in the assay is constant and typically ≤1%.
-
Prepare a 2X stop/detection mix containing the Eu-labeled anti-phospho-substrate antibody and EDTA in 1X LANCE Detection Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound serial dilution to the wells of a 384-well plate. Include wells with vehicle (DMSO) for "no inhibition" controls and wells without kinase for background controls.
-
Add 5 µL of the 2X kinase solution to all wells except the background controls.
-
-
Kinase Reaction:
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X stop/detection mix to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET compatible plate reader. Excite at ~320-340 nm and measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (ULight™ acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) for each well.
-
Normalize the data using the "no inhibition" (vehicle) and background controls.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Troubleshooting Guide
Question: My TR-FRET signal is low or I have a poor assay window (low signal-to-background ratio). What should I do?
Answer:
-
Check Instrument Settings: Ensure you are using the correct excitation and emission filters for Europium-ULight™ TR-FRET. The plate reader should be set to time-resolved fluorescence mode.
-
Optimize Reagent Concentrations:
-
Kinase: The kinase concentration may be too low. Perform a kinase titration to find the optimal concentration that gives a robust signal.
-
ATP: The ATP concentration affects the potency of ATP-competitive inhibitors. Ensure you are using a concentration at or near the Km for the kinase.
-
Substrate and Antibody: The concentrations of the ULight™-substrate and Eu-antibody may need optimization.
-
-
Incubation Times: The kinase reaction time or the antibody-binding time may be insufficient. Try extending these incubation periods.
-
Reagent Quality: Ensure that your kinase is active and that all reagents have been stored correctly and have not expired.
Question: I am observing a high degree of variability between replicate wells. What could be the cause?
Answer:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes in 384-well plates, is a common source of variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Incomplete Mixing: Ensure that the reagents are thoroughly mixed in the wells after addition. A brief orbital shaking of the plate can help.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells or using plate sealers during incubations.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, as variations can affect kinase activity.
Question: The IC50 value I obtained for this compound is different from the published data. Why might this be?
Answer:
-
Assay Conditions: IC50 values are highly dependent on the specific assay conditions. Differences in ATP concentration, substrate used, kinase concentration, and buffer composition can all lead to shifts in IC50 values. For ATP-competitive inhibitors, a higher ATP concentration will generally result in a higher IC50 value.
-
Reagent Purity and Activity: The purity and specific activity of the kinase and the purity of the inhibitor can vary between batches and suppliers.
-
Data Analysis: Ensure that you are using an appropriate curve-fitting model (e.g., four-parameter logistic) and that the data normalization is correct.
Signaling Pathways and Off-Target Considerations
The following diagram illustrates the primary signaling pathways of Syk (on-target) and the potential off-target kinases inhibited by this compound. Understanding these pathways is critical for anticipating potential biological effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: At what concentration should I use this compound to ensure Syk selectivity in my cell-based assays?
A1: To maintain high selectivity for Syk, it is recommended to use this compound at concentrations well below the IC50 values of the identified off-target kinases. Based on the provided data, using concentrations in the low nanomolar range (e.g., 1-100 nM) would be optimal for selectively targeting Syk while minimizing effects on kinases like RET, Jak2, and FLT3, which have IC50 values in the mid-to-high nanomolar or micromolar range.[1][2]
Q2: I am studying a process that involves JAK/STAT signaling. Could the off-target effects of this compound on Jak2 and Jak3 interfere with my results?
A2: Yes, at micromolar concentrations, this compound can inhibit Jak2 and Jak3.[1][2] If your experimental system involves signaling through cytokine receptors that utilize Jak2 or Jak3, you may observe effects that are independent of Syk inhibition. To mitigate this, consider using a lower concentration of this compound. As a control, you could use a structurally unrelated Syk inhibitor with a different off-target profile or a specific JAK inhibitor to confirm if the observed phenotype is due to Syk or JAK inhibition.
Q3: My research is on a non-hematopoietic cell line. Are the off-target effects on kinases like FLT3 and FGFRs relevant?
A3: While FLT3 is primarily associated with hematopoietic cells, FGFRs, RET, and Pyk2 are involved in various signaling pathways in a wide range of cell types, regulating processes like proliferation, survival, and migration.[1][3][4][5][6][7] Therefore, if you are using this compound at higher concentrations in non-hematopoietic cells, you should consider the potential for off-target effects through these pathways. It is advisable to check the expression levels of these off-target kinases in your specific cell line.
Q4: How can I confirm that the biological effect I am observing is due to Syk inhibition and not an off-target effect?
A4: To increase confidence in your results, you can employ several strategies:
-
Use a second, structurally different Syk inhibitor: If you observe the same phenotype with two different Syk inhibitors that have distinct off-target profiles, it is more likely that the effect is on-target.
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the biological response with its IC50 for Syk. If the biological effect occurs at concentrations consistent with Syk inhibition, it supports an on-target mechanism.
-
Rescue experiments: If possible, express a this compound-resistant mutant of Syk in your cells. If this mutant can rescue the effect of the inhibitor, it provides strong evidence for an on-target mechanism.
Q5: Are there any known clinical implications of these off-target effects?
A5: While this compound is designed to be a selective Syk inhibitor, the off-target activities, even if weaker, could potentially contribute to both therapeutic and adverse effects in a clinical setting. For example, inhibition of kinases like Jak2 could have implications for hematopoiesis.[8][9] However, the clinical safety and efficacy data from trials are the most relevant sources for understanding the overall effects of the drug in humans.[7][10][11][12][13] Researchers should be aware of these potential off-target activities when translating preclinical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - RO [thermofisher.com]
- 12. researchportal.tuni.fi [researchportal.tuni.fi]
- 13. PTK2B - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Efficacy of Cevidoplenib Through Co-administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo efficacy of Cevidoplenib through co-administration strategies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for co-administering other agents with this compound?
A1: this compound is a selective spleen tyrosine kinase (Syk) inhibitor.[1][2] Syk is a key mediator in the signaling pathways of various immune cells.[1] In autoimmune diseases, targeting multiple pathogenic pathways simultaneously can lead to synergistic or additive therapeutic effects, potentially allowing for lower doses of each agent and reducing dose-related toxicities. Co-administration can address different aspects of the disease pathology that may not be fully covered by Syk inhibition alone.
Q2: What classes of drugs have been investigated for co-administration with Syk inhibitors like this compound?
A2: Preclinical and clinical studies with this compound and other Syk inhibitors, such as Fostamatinib, have explored co-administration with:
-
Anti-TNF biologics: In a preclinical model of arthritis, a suboptimal dose of this compound (SKI-O-703) in combination with an anti-TNF antibody showed a synergistic effect in reducing synovitis.[3][4]
-
Corticosteroids and Immunosuppressants: The Phase II clinical trial of this compound in Immune Thrombocytopenia (ITP) allowed for the concurrent use of stable doses of corticosteroids and immunosuppressants.[5] Similarly, clinical trials with Fostamatinib in ITP also permitted the use of corticosteroids and other immunosuppressive agents like azathioprine.[6][7]
-
Thrombopoietin Receptor Agonists (TPO-RAs): Real-world evidence suggests that the combination of the Syk inhibitor Fostamatinib with TPO-RAs (e.g., romiplostim, eltrombopag, avatrombopag) can be effective in treating ITP.[8][9][10][11][12]
Q3: What are the potential advantages of a co-administration strategy with this compound?
A3: Potential advantages include:
-
Increased Efficacy: Synergistic or additive effects may lead to improved disease control.
-
Dose Reduction: Combining agents may allow for lower doses of this compound and/or the co-administered drug, potentially reducing side effects.
-
Overcoming Resistance: Targeting multiple pathways may help overcome resistance to monotherapy.
-
Broader Patient Population: Combination therapy might be effective in patients who do not respond adequately to monotherapy.
Q4: What are the known or potential adverse events associated with this compound co-administration?
A4: In the Phase II trial of this compound, the most common treatment-related adverse events were increased liver enzymes (ALT and AST) and nausea.[5] When considering co-administration, it is crucial to be aware of the side effect profiles of all drugs in the combination. For instance, corticosteroids are associated with a range of side effects, and TPO-RAs can have their own set of adverse events. Researchers should anticipate and monitor for overlapping and unique toxicities of the combined agents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of Synergistic Effect | Suboptimal dosing of one or both agents. | Perform dose-response studies for each agent individually before testing combinations. Titrate the dose of one or both agents in the combination to find the optimal synergistic ratio. |
| Inappropriate timing of administration. | The timing of administration of each agent can be critical. Consider staggering the administration times based on the pharmacokinetic and pharmacodynamic profiles of the drugs. | |
| Antagonistic interaction between the drugs. | Review the known mechanisms of action of both drugs to identify any potential for antagonistic interactions on key signaling pathways. | |
| Increased Toxicity/Adverse Events | Overlapping toxicities of the co-administered agents. | Carefully review the safety profiles of both drugs. Consider reducing the dose of one or both agents. Implement a staggered dosing schedule to see if it mitigates the toxicity. |
| Pharmacokinetic drug-drug interactions (e.g., affecting metabolism). | Conduct pharmacokinetic studies of the combination to assess for any changes in the absorption, distribution, metabolism, or excretion of either drug. | |
| Variability in Animal/Cellular Response | Heterogeneity in the animal model or cell line. | Ensure the use of a well-characterized and standardized animal model or cell line. Increase the sample size to account for biological variability. |
| Issues with drug formulation or stability in the combination. | Verify the compatibility and stability of the two drugs when mixed or administered in close succession. |
Data on Co-administration Efficacy
Preclinical Data: this compound (SKI-O-703) with Anti-TNF Therapy in a Murine Arthritis Model
| Treatment Group | Dose | Outcome Measure (Arthritis Index) | Result | Reference |
| Vehicle Control | - | Mean Arthritis Index | High | [3] |
| Anti-TNF Antibody | 400 µ g/mouse | Mean Arthritis Index | Moderate Reduction | [3] |
| SKI-O-703 (Suboptimal Dose) | 42 mg/kg | Mean Arthritis Index | Minor Reduction | [3] |
| SKI-O-703 + Anti-TNF Antibody | 42 mg/kg + 400 µ g/mouse | Mean Arthritis Index | Significant Reduction (Synergistic Effect) | [3] |
Clinical Data: Fostamatinib in Combination with Other ITP Therapies
| Co-administered Agent | Patient Population | Response Rate | Notes | Reference |
| Corticosteroids (<20 mg prednisone equivalent/day) | Chronic ITP | 39.3% of patients on concomitant corticosteroids | Stable dose permitted in Phase 3 trials. | [6] |
| TPO-RAs (romiplostim, eltrombopag, avatrombopag) | Refractory ITP | Clinically meaningful response in a majority of patients | Real-world retrospective study. | [8][9] |
| Immunosuppressants (e.g., azathioprine) | Chronic ITP | 4.7% of patients on concomitant azathioprine | Stable dose permitted in Phase 3 trials. | [6] |
Experimental Protocols
Protocol 1: In Vivo Murine Model of Serum-Transferred Arthritis with this compound and Anti-TNF Co-administration
-
Animal Model: 8-week-old male BALB/c mice.
-
Induction of Arthritis: Intraperitoneal (i.p.) injection of 100 µl of K/BxN serum on day 0.
-
Treatment Groups:
-
Vehicle control (oral administration, twice daily).
-
This compound (SKI-O-703) at a suboptimal dose of 42 mg/kg (oral administration, twice daily for 9 days).
-
Anti-TNF antibody (etanercept) at 400 µ g/mouse (i.p. injection every 2 days).
-
Combination of this compound (42 mg/kg, oral, twice daily) and anti-TNF antibody (400 µ g/mouse , i.p., every 2 days).
-
-
Outcome Measures:
-
Daily measurement of ankle thickness.
-
Daily assessment of the arthritic index.
-
Histological analysis of synovial tissue for neutrophil and macrophage infiltration at the end of the study.[3]
-
Protocol 2: General Approach for a Clinical Study of this compound Co-administration in ITP (based on Fostamatinib trials)
-
Patient Population: Adult patients with persistent or chronic ITP who have had an insufficient response to prior therapies.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Treatment Arms:
-
This compound (e.g., 200 mg or 400 mg twice daily) + stable background medication.
-
Placebo + stable background medication.
-
-
Permitted Concomitant Medications: Stable doses of one of the following for at least 2 weeks prior to and during the study:
-
Corticosteroids (e.g., ≤20 mg/day prednisone equivalent).
-
Immunosuppressants (e.g., azathioprine).
-
-
Primary Endpoint: Platelet response, defined as achieving a platelet count of ≥50,000/µL on at least four of the last six scheduled visits between weeks 14 and 24.
-
Safety Monitoring: Regular monitoring of liver function tests, blood pressure, and other potential adverse events associated with all study medications.[5][6]
Visualizations
Signaling Pathway of Syk Inhibition
References
- 1. GENOSCO [genosco.com]
- 2. Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News [drugdiscoverynews.com]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fostamatinib produces responses in ITP | MDedge [mdedge.com]
- 8. Paper: Real-World Experience with Combination Therapy of Fostamatinib and Thrombopoetin Receptor Agonists (TPO-RAs) for Treatment of Immune Thrombocytopenia (ITP): Patient-Reported Outcomes [ash.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. Search | Haematologica [haematologica.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
Dose-response curve analysis for Cevidoplenib in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response curve analysis of Cevidoplenib in various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data regarding this compound's mechanism of action.
Understanding this compound: Mechanism of Action
This compound is an orally available, selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a crucial non-receptor tyrosine kinase that plays a pivotal role in transducing signals from immune receptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).[1][3] By inhibiting SYK, this compound blocks downstream signaling pathways that are essential for the activation, proliferation, and survival of various immune cells, including B-cells, macrophages, and mast cells.[1][4][5] This mechanism makes it a promising therapeutic agent for autoimmune diseases like immune thrombocytopenia (ITP) and rheumatoid arthritis.[1][6]
Caption: Simplified SYK signaling pathway and the inhibitory action of this compound.
Quantitative Data: this compound Potency
While specific IC50 values for this compound across a wide range of cell lines are not extensively published in publicly available literature, its potent and selective inhibition of the SYK kinase is well-documented. Researchers should determine the IC50 empirically in their cell line of interest.
| Target Kinase | IC50 Value |
| Spleen Tyrosine Kinase (SYK) | 6.2 nM [2] |
| Janus Kinase 2 (Jak2) | 1.859 µM[2] |
| Janus Kinase 3 (Jak3) | 5.807 µM[2] |
| RET Proto-Oncogene | 0.412 µM[2] |
| FLT3 | 1.783 µM[2] |
| Pyk2 | 0.709 µM[2] |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 16.96 µM[2] |
| Fibroblast Growth Factor Receptor 3 (FGFR3) | 5.662 µM[2] |
This table summarizes the inhibitory concentrations of SKI-O-592, the parent compound of this compound, against multiple kinases.[2]
Experimental Protocols
A crucial step in assessing the effect of this compound is to perform a dose-response assay to determine the concentration at which it inhibits 50% of a measured biological activity (IC50). Cell viability and proliferation assays are commonly used for this purpose.
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the dose-response of a cell line to this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This method measures the metabolic activity of viable cells.[7][8]
Materials:
-
Selected cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common approach is to use a wide log range of concentrations to capture the full dose-response curve.
-
Include "vehicle control" wells (medium with the same concentration of DMSO used for the highest this compound dose) and "untreated control" wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (or control medium) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Read the absorbance of the plate on a multi-well spectrophotometer at a wavelength of 570 nm.[8]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data by setting the absorbance of the untreated control wells to 100% viability.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., four-parameter logistic model) to fit a sigmoidal dose-response curve and calculate the IC50 value.
-
Caption: Experimental workflow for a typical dose-response cell viability assay.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during dose-response experiments.
Q1: Why is my dose-response curve not sigmoidal (S-shaped)?
A1: A non-sigmoidal curve can result from several factors:
-
Incorrect Concentration Range: The chosen concentrations may be too high (all cells die) or too low (no effect observed). You may be observing only the top or bottom plateau of the curve. Solution: Widen the range of concentrations tested, typically over several log scales.
-
Compound Solubility: this compound may precipitate at higher concentrations in your culture medium. Solution: Check the solubility of the compound and inspect the wells for any precipitate. Use a lower concentration of the DMSO stock if necessary.
-
Assay Interference: The compound might interfere with the assay chemistry itself (e.g., quenching fluorescence in a fluorescent assay). Solution: Run a control plate with the compound in cell-free medium to check for interference.
Q2: I'm seeing high variability between my replicate wells. What could be the cause?
A2: High variability can compromise the reliability of your IC50 value. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate. Solution: Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid seeding the outer wells of the plate, which are prone to evaporation effects.[9]
-
Pipetting Errors: Inaccurate pipetting of the compound dilutions or assay reagents. Solution: Use calibrated pipettes and change tips between different concentrations. Be consistent with your technique.
-
Edge Effects: Wells on the edge of the plate can experience different temperature and humidity conditions, leading to evaporation. Solution: Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[9]
Q3: I am not observing any response (no cell death) even at high concentrations. Why?
A3: This can be a frustrating result. Consider the following possibilities:
-
Cell Line Resistance: The chosen cell line may not express SYK or may have redundant signaling pathways, making it inherently resistant to this compound's mechanism of action. Solution: Confirm that your cell line is appropriate for studying SYK inhibition. T-cells, for example, are expected to be refractory to this compound's cytotoxic effects.[5]
-
Inactive Compound: The compound may have degraded. Solution: Verify the integrity and purity of your this compound sample. Ensure proper storage conditions (e.g., -20°C or -80°C as a stock solution).[2]
-
Insufficient Incubation Time: The effect of the drug may be time-dependent. Solution: Increase the incubation time (e.g., from 24h to 48h or 72h) to see if a response emerges.
Q4: How do I choose the starting concentration range for my experiment?
A4: A good starting point is to use the known kinase IC50 value (6.2 nM for SYK) as a reference.[2] Plan a wide range of concentrations spanning several orders of magnitude around this value. For example, you could start with a 10-point dilution series from 10 µM down to 1 pM. This broad range increases the likelihood of capturing the full sigmoidal curve.
Caption: A troubleshooting decision tree for common dose-response curve issues.
References
- 1. GENOSCO [genosco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. library.ehaweb.org [library.ehaweb.org]
- 5. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. synentec.com [synentec.com]
Mitigating Cevidoplenib-induced cytotoxicity in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cevidoplenib in primary cell culture experiments. Our goal is to help you mitigate potential cytotoxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available and selective inhibitor of spleen tyrosine kinase (Syk).[1][2] Its primary mechanism of action is the blockage of signaling pathways downstream of B-cell receptors (BCR) and Fc receptors (FcR).[3] This inhibition modulates the activity of various immune cells, including B cells, macrophages, neutrophils, and mast cells, making it a compound of interest for studying and potentially treating autoimmune and inflammatory diseases.[2]
Q2: Is cytotoxicity expected when using this compound with primary cells?
A2: While this compound is designed to be a selective Syk inhibitor, like many kinase inhibitors, it can exhibit cytotoxic effects, particularly at higher concentrations. The degree of cytotoxicity can be cell-type dependent. For instance, in clinical trials, adverse effects such as elevated liver enzymes have been noted, suggesting a potential for cellular stress.[4] In vitro studies with other Syk inhibitors have shown cytotoxicity in primary cells, such as senescent human dermal fibroblasts, at concentrations between 1 to 20 μM.[1] Therefore, it is crucial to determine the optimal, non-cytotoxic concentration range for your specific primary cell type through dose-response experiments.
Q3: What are the potential off-target effects of this compound?
A3: As a selective kinase inhibitor, this compound is designed to primarily target Syk. However, like all kinase inhibitors, there is a potential for off-target effects, especially at higher concentrations. These off-target effects can contribute to unexpected cytotoxicity or other cellular responses. It is advisable to consult kinase profiling data for this compound if available, or for structurally similar Syk inhibitors, to understand potential off-target kinases. If you observe unexpected cellular phenotypes that cannot be explained by Syk inhibition alone, consider the possibility of off-target effects.
Q4: How can I distinguish between on-target Syk inhibition and off-target cytotoxicity?
A4: This is a critical experimental question. Here are a few strategies:
-
Dose-response analysis: On-target effects should typically occur at lower concentrations than off-target cytotoxic effects.
-
Use of a structurally different Syk inhibitor: If a different Syk inhibitor produces the same biological effect, it is more likely to be an on-target effect.
-
Syk knockdown/knockout control cells: The most definitive way is to use cells where Syk has been genetically removed. In these cells, any remaining effect of this compound can be attributed to off-target mechanisms.
-
Rescue experiments: If the observed phenotype is due to Syk inhibition, it might be possible to "rescue" the effect by activating a downstream component of the Syk signaling pathway.
Troubleshooting Guide
Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific primary cell type. Start with a broad range of concentrations and narrow it down to find the highest concentration that does not significantly impact cell viability.
Possible Cause 2: Solvent (e.g., DMSO) toxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%).
Possible Cause 3: Primary cells are stressed.
-
Solution: Primary cells are sensitive to their culture environment.[5][6] Ensure optimal culture conditions, including media, supplements, CO2 levels, and temperature. Avoid over-confluency and minimize handling stress.
Possible Cause 4: Off-target effects of this compound.
-
Solution: If cell death occurs at concentrations where you expect specific Syk inhibition, consider the possibility of off-target effects. Refer to the strategies in FAQ Q4 to investigate this further.
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
Possible Cause 1: Variability in primary cell populations.
-
Solution: Primary cells from different donors or even different passages from the same donor can have inherent variability. Use cells from the same donor and passage number for a given experiment. It is also good practice to repeat experiments with cells from multiple donors to ensure the generalizability of your findings.
Possible Cause 2: Inaccurate cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a reliable method for cell counting and seed the same number of cells in each well. Edge effects in multi-well plates can also be a source of variability; consider not using the outer wells for critical experiments.[7]
Possible Cause 3: Issues with the cytotoxicity assay itself.
-
Solution: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[8] The choice of assay can influence the results. Ensure your chosen assay is validated for your cell type and that you are using appropriate controls (see Experimental Protocols section). For example, the MTT assay relies on mitochondrial activity, which can be affected by kinase inhibitors independent of cell death.[9] Consider using a complementary assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion).
Quantitative Data Summary
The following tables summarize cytotoxicity data for the Syk inhibitor R406 (the active metabolite of Fostamatinib) and Fostamatinib itself in different cell types. While this data is not for this compound directly, it can serve as a useful reference point for designing your initial dose-response experiments.
Table 1: Cytotoxicity of R406 in Primary Human Dermal Fibroblasts (HDFs)
| Cell State | R406 Concentration (μM) | Cell Viability (%) |
| Non-senescent | 1 | ~100 |
| 5 | ~95 | |
| 10 | ~90 | |
| 20 | ~85 | |
| Senescent | 1 | ~90 |
| 5 | ~70 | |
| 10 | ~50 | |
| 20 | ~30 | |
| Data adapted from a study on R406 as a senolytic agent.[1] |
Table 2: Apoptotic Effect of Fostamatinib on Primary Acute Myeloid Leukemia (AML) Cells
| Fostamatinib Concentration (nM) | % Apoptotic Cells |
| 0 (Control) | Baseline |
| 250 | ~50% |
| Data adapted from a study on the drug repurposing of Fostamatinib.[10] |
Experimental Protocols
Protocol 1: Determining this compound-induced Cytotoxicity using the MTT Assay in Primary Macrophages
This protocol is adapted from standard MTT assay procedures for assessing macrophage cytotoxicity.[9][11][12]
Materials:
-
Primary macrophages
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count primary macrophages.
-
Seed 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance (media only).
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Real-time Monitoring of Cytotoxicity in Primary Lymphocytes
This protocol provides a general framework for using impedance-based real-time cell analysis to assess cytotoxicity in non-adherent primary cells like lymphocytes.[13]
Materials:
-
Primary lymphocytes
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Impedance-based real-time cell analyzer and appropriate plates (e.g., E-Plates)
-
Adherent target cells (if measuring lymphocyte-mediated cytotoxicity)
Procedure:
-
Plate Preparation and Target Cell Seeding (for co-culture assays):
-
Add 100 µL of media to each well of the E-plate and measure background impedance.
-
Seed adherent target cells at an optimized density and monitor their growth in real-time until they reach the log phase.
-
-
Lymphocyte and this compound Addition:
-
Prepare primary lymphocytes at the desired effector-to-target ratio.
-
Prepare different concentrations of this compound in the culture medium.
-
Add the lymphocyte suspension with or without this compound to the wells containing the target cells. Include appropriate controls (lymphocytes with vehicle, target cells only, etc.).
-
-
Real-time Monitoring:
-
Place the E-plate in the real-time cell analyzer and initiate continuous impedance monitoring. The killing of adherent target cells by lymphocytes will result in a decrease in impedance.
-
-
Data Analysis:
-
The instrument's software will generate real-time killing curves.
-
Analyze the data to determine the effect of different this compound concentrations on the cytotoxic activity of the lymphocytes.
-
Visualizations
Caption: Simplified diagram of the Syk signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for evaluating the cytotoxicity of this compound in primary cells.
References
- 1. Identification of SYK inhibitor, R406 as a novel senolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GENOSCO [genosco.com]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 6. kosheeka.com [kosheeka.com]
- 7. corning.com [corning.com]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation [frontiersin.org]
- 11. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cevidoplenib in Cell-Based Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Cevidoplenib in cell-based experimental models.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies with this compound, particularly concerning the development of drug resistance.
| Problem | Possible Cause | Recommended Solution |
| Decreased this compound efficacy over time (Gradual increase in IC50) | Development of acquired resistance in the cell line. | 1. Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50 compared to the parental cell line. 2. Investigate Mechanism: Analyze downstream signaling pathways. A common mechanism for SYK inhibitor resistance is the activation of the RAS/MAPK/ERK pathway.[1] Assess the phosphorylation status of MEK and ERK via Western blot. 3. Combination Therapy: Evaluate the synergistic effect of this compound with a MEK inhibitor (e.g., Trametinib).[2][3] |
| High intrinsic resistance to this compound in a new cell line | Pre-existing mutations or activation of bypass signaling pathways. | 1. Genomic Analysis: Sequence key genes in the B-cell receptor (BCR) and RAS/MAPK signaling pathways to identify potential activating mutations. 2. Pathway Profiling: Use a phospho-kinase array to get a broader view of activated signaling pathways that might be compensating for SYK inhibition. 3. Alternative Cell Model: Consider using a cell line known to be sensitive to SYK inhibitors to establish a baseline. |
| Inconsistent results in this compound sensitivity assays | Experimental variability. | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media components. 2. Optimize Assay Protocol: Review and standardize incubation times, drug concentrations, and detection methods. Refer to established protocols for in vitro drug resistance assays.[4] 3. Regularly Authenticate Cell Lines: Perform cell line authentication to rule out contamination or misidentification. |
| Difficulty generating a stable this compound-resistant cell line | Suboptimal drug concentration or selection pressure. | 1. Determine Initial Concentration: Start with the IC50 concentration of this compound for the parental cell line. 2. Gradual Dose Escalation: Slowly increase the concentration of this compound in the culture medium over several weeks or months.[5] A stepwise increase of 1.5-2 fold is a common starting point.[5] 3. Pulsed Treatment: Alternatively, use a high concentration of this compound for a short period, followed by a recovery phase in drug-free medium.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available inhibitor of spleen tyrosine kinase (SYK).[7] By inhibiting SYK, it blocks the signaling downstream of the B-cell receptor (BCR) and Fc receptors, which are crucial for the activation of various immune cells like B cells, mast cells, and macrophages.[7]
Q2: What are the expected mechanisms of acquired resistance to this compound in cell-based models?
A2: While specific data on this compound is limited, resistance to SYK inhibitors in general often involves the activation of bypass signaling pathways.[1] The most commonly implicated pathway is the RAS/MAPK/ERK pathway.[1] Activation of this pathway can compensate for the inhibition of SYK signaling, allowing cells to survive and proliferate despite treatment. Other potential mechanisms common to kinase inhibitors include mutations in the SYK kinase domain that reduce drug binding, or amplification of the SYK gene.[8]
Q3: How can I generate a this compound-resistant cell line in the laboratory?
A3: A standard method is to culture a sensitive parental cell line in the continuous presence of this compound, starting at a concentration around the IC50.[5] The concentration is then gradually increased over several passages as the cells adapt and become more resistant.[5] It is crucial to periodically freeze down cells at different stages of resistance development.
Q4: How do I test if the RAS/MAPK/ERK pathway is activated in my resistant cells?
A4: The most common method is to use Western blotting to detect the phosphorylated (active) forms of key proteins in the pathway, such as MEK1/2 and ERK1/2.[9] An increase in the ratio of phosphorylated protein to total protein in the resistant cells compared to the parental cells indicates pathway activation. Commercially available RAS activation assay kits can also be used to measure the levels of active, GTP-bound Ras.[10]
Q5: What is a potential strategy to overcome this compound resistance mediated by RAS/MAPK/ERK pathway activation?
A5: A rational approach is to use a combination therapy of this compound with a MEK inhibitor.[2][3] This dual-inhibition strategy targets both the primary signaling pathway (SYK) and the escape pathway (RAS/MAPK/ERK). The effectiveness of this combination should be assessed by determining if the drugs have a synergistic effect on inhibiting cell proliferation.
Q6: How can I quantitatively assess the synergy between this compound and a MEK inhibitor?
A6: The combination index (CI) method of Chou-Talalay is a widely used method to quantify drug synergy.[1] This involves treating cells with a range of concentrations of each drug alone and in combination at a fixed ratio. The CI is then calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis is another graphical method to visualize and quantify drug interactions.[11]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 72 hours.
-
Determine cell viability using an MTT or similar assay.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with complete medium containing this compound at the IC50 concentration.
-
Maintain the culture, changing the medium with fresh this compound every 2-3 days.
-
Initially, a significant number of cells may die. Allow the surviving cells to repopulate.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this stepwise increase in concentration as the cells become confluent and show stable growth at each new concentration. This process can take several months.[5]
-
Cryopreserve vials of cells at each concentration step.
-
-
Confirmation of Resistance:
-
Once a desired level of resistance is achieved (e.g., the cells tolerate a concentration 10-fold higher than the parental IC50), perform a dose-response assay on the resistant cell line alongside the parental cell line to quantify the fold-change in IC50.
-
Protocol 2: Western Blot for RAS/MAPK/ERK Pathway Activation
-
Cell Lysis:
-
Culture parental and this compound-resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-MEK1/2, total MEK1/2, phospho-ERK1/2, and total ERK1/2 overnight at 4°C. Use a loading control antibody like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for both MEK and ERK. Compare these ratios between the parental and resistant cell lines.
-
Protocol 3: In Vitro Combination Therapy Assay
-
Experimental Setup:
-
Plate the this compound-resistant cells in 96-well plates.
-
Prepare serial dilutions of this compound and a MEK inhibitor (e.g., Trametinib) alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
-
Treatment and Viability Assay:
-
Treat the cells with the single agents and combinations for 72 hours.
-
Determine cell viability using an MTT or similar assay.
-
-
Data Analysis:
-
Calculate the fraction of cells affected by each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[1]
-
Generate isobolograms to visualize the drug interaction.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | This compound | 50 | - |
| This compound-Resistant Subclone | This compound | 500 | 10 |
Note: This data is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Table 2: Illustrative Combination Index (CI) Values for this compound and MEK Inhibitor Combination
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.6 | Synergy |
| 0.50 | 0.4 | Strong Synergy |
| 0.75 | 0.3 | Very Strong Synergy |
| 0.90 | 0.2 | Very Strong Synergy |
Note: This data is for illustrative purposes only. CI values < 1 indicate a synergistic effect.[1]
Visualizations
Caption: SYK signaling pathway and a potential resistance mechanism.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. GENOSCO [genosco.com]
- 8. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Ras/Mitogen-Activated Protein Kinase Pathway by Kinase-Defective Epidermal Growth Factor Receptors Results in Cell Survival but Not Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ras Activation Assay [cellbiolabs.com]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cevidoplenib Treatment Schedules in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cevidoplenib (also known as SKI-O-703) in animal models of autoimmune disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, low-molecular-weight, synthetic drug candidate that selectively inhibits Spleen Tyrosine Kinase (SYK).[1] SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1][2] By inhibiting SYK, this compound blocks intracellular signaling downstream of immune receptors such as the B-cell receptor (BCR) and Fc receptors (FcγR and FcεRI).[1][2][3][4] This interference with SYK-mediated signaling can suppress the activation of B cells, mast cells, macrophages, and other immune cells involved in autoimmune and inflammatory responses.[1][2][5]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in murine models of systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Specifically, studies have utilized New Zealand Black/White (NZB/W) F1 mice, a spontaneous model of lupus nephritis, and the K/BxN serum-transfer model of inflammatory arthritis in BALB/c mice.[4][6][7]
Q3: What is the recommended dosing schedule for this compound in mouse models of autoimmunity?
A3: Based on published preclinical studies, effective oral doses of this compound in murine models of lupus and arthritis are 42 mg/kg and 84 mg/kg (mpk), administered once or twice daily.[4] The optimal dosing frequency and concentration may vary depending on the specific animal model and the severity of the disease being studied.
Q4: How should this compound be formulated for oral administration in mice?
A4: While the specific vehicle used in the pivotal preclinical studies has not been detailed, a common formulation for oral gavage of similar compounds involves a suspension. A recommended starting formulation for a 2.5 mg/mL suspension is as follows: Dissolve the required amount of this compound in DMSO to create a stock solution. For a 1 mL final volume, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80, mix again, and finally add 450 µL of saline to reach the final volume.[3] It is crucial to ensure the suspension is homogenous before each administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy | - Improper drug formulation: this compound may have poor solubility, leading to inconsistent dosing if not properly suspended. - Suboptimal dosing schedule: The chosen dose or frequency may be insufficient for the specific disease model or its stage of progression. - Incorrect route of administration: While designed for oral bioavailability, issues with gavage technique can affect drug delivery. - Animal model variability: The severity and progression of disease can vary between individual animals. | - Ensure the oral suspension is homogenous before each gavage. Consider preparing fresh formulations regularly. - Titrate the dose of this compound. Based on existing data, doses of 42 mpk and 84 mpk have shown efficacy. Consider increasing the frequency of administration (e.g., from once to twice daily). - Ensure proper oral gavage technique to deliver the full dose to the stomach. - Increase the number of animals per group to account for biological variability. Ensure consistent disease induction in induced models. |
| Adverse events (e.g., weight loss, lethargy) | - Vehicle intolerance: The vehicle components (e.g., DMSO, PEG300) can sometimes cause gastrointestinal upset or other adverse effects. - Compound-related toxicity: While generally well-tolerated in preclinical models, high doses of SYK inhibitors can potentially lead to off-target effects. - Gavage-related stress: Repeated oral gavage can be stressful for the animals. | - Run a vehicle-only control group to assess for any adverse effects of the formulation itself. If vehicle intolerance is suspected, explore alternative formulations. - Monitor animals closely for any signs of toxicity. If adverse events are observed, consider reducing the dose or the frequency of administration. - Ensure that personnel are well-trained in oral gavage techniques to minimize stress and potential for injury. |
| Difficulty with oral gavage | - Viscosity of the formulation: A thick suspension can be difficult to administer via gavage. - Animal resistance: Mice may resist the gavage procedure. | - Adjust the proportions of the vehicle components to achieve a less viscous solution, ensuring the compound remains in suspension. - Ensure proper handling and restraint techniques to minimize animal stress. |
Data Presentation
Table 1: Summary of this compound Efficacy in a Murine Model of Lupus (NZB/W Mice)
| Treatment Group | Dose & Schedule | Key Efficacy Endpoints |
| Vehicle | N/A | - Progressive increase in proteinuria- High anti-dsDNA IgG antibody titers- Severe glomerulonephritis |
| This compound | 42 mg/kg, once daily | - Significant reduction in proteinuria- Significant decrease in anti-dsDNA IgG antibody titers- Amelioration of glomerulonephritis |
| This compound | 84 mg/kg, once daily | - More pronounced reduction in proteinuria compared to 42 mpk- Stronger suppression of anti-dsDNA IgG antibody titers- Significant improvement in renal histopathology |
| Tofacitinib (Control) | 30 mg/kg, once daily | - Reduction in proteinuria and autoantibodies |
Data synthesized from Cho et al., 2023.
Table 2: Summary of this compound Efficacy in a Murine Model of Arthritis (K/BxN Serum Transfer)
| Treatment Group | Dose & Schedule | Key Efficacy Endpoints |
| Vehicle | N/A | - Severe paw swelling and high arthritis scores |
| This compound | 42 mg/kg, twice daily | - Moderate reduction in ankle thickness and arthritis index |
| This compound | 84 mg/kg, twice daily | - Dramatic reduction in ankle thickness and arthritis index to near-basal levels |
Data synthesized from Cho et al., 2023.
Experimental Protocols
1. Lupus Nephritis Model in NZB/W Mice
-
Animal Model: Female New Zealand Black/White (NZB/W) F1 mice.
-
Disease Induction: Disease develops spontaneously, with proteinuria and anti-dsDNA antibodies typically appearing around 5-6 months of age.[8]
-
Treatment Initiation: Prophylactic treatment can be initiated before disease onset (e.g., 16-18 weeks of age). Therapeutic treatment can be initiated after the establishment of proteinuria.[5]
-
Dosing:
-
Prepare this compound suspension for oral gavage.
-
Administer this compound at 42 mpk or 84 mpk, or vehicle control, once daily for a specified duration (e.g., 16 weeks).[7]
-
-
Monitoring and Endpoints:
-
Proteinuria: Monitor weekly using urine test strips.[9]
-
Anti-dsDNA Antibodies: Collect serum periodically (e.g., every 4 weeks) and at the study endpoint to measure anti-dsDNA IgG titers by ELISA.[9]
-
Renal Function: At termination, measure blood urea nitrogen (BUN) and creatinine levels.[4]
-
Histopathology: At termination, harvest kidneys for histopathological analysis (e.g., H&E staining) to assess glomerulonephritis.[9]
-
Spleen and Body Weight: Monitor body weight weekly and record spleen weight at termination as an indicator of splenomegaly.[5]
-
2. K/BxN Serum-Transfer Arthritis Model
-
Animal Model: Male BALB/c mice (8 weeks of age).
-
Disease Induction:
-
Treatment Initiation: Begin treatment on the day of serum transfer (day 0).
-
Dosing:
-
Prepare this compound suspension for oral gavage.
-
Administer this compound at 42 mpk or 84 mpk, or vehicle control, twice daily for the duration of the study (e.g., 9 days).[4]
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Assess arthritis severity daily using a clinical scoring system (e.g., 0-4 per paw based on erythema and swelling).[6]
-
Ankle Thickness: Measure ankle thickness daily using a caliper.[6]
-
Histopathology: At termination, harvest hind paws for histopathological analysis (e.g., H&E and Safranin O staining) to assess synovitis and cartilage/bone erosion.
-
Visualizations
Caption: this compound's mechanism of action via SYK inhibition.
Caption: Experimental workflow for the lupus nephritis model.
Caption: Experimental workflow for the serum-transfer arthritis model.
References
- 1. GENOSCO [genosco.com]
- 2. Rapamycin prevents the development of nephritis in lupus-prone NZB/W F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Dose Study to Evaluate the Efficacy and Safety of Oral SKI-O-703, SYK Inhibitor, in Patients With Persistent and Chronic Immune Thrombocytopenia (ITP) - AdisInsight [adisinsight.springer.com]
- 9. Oscotec reports data from immune thrombocytopenia therapy trial [clinicaltrialsarena.com]
Interpreting unexpected phenotypes in Cevidoplenib-treated animals
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during in vivo studies with Cevidoplenib. The following troubleshooting guides and frequently asked questions (FAQs) are intended to provide insights and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells, mast cells, neutrophils, and macrophages.[1][4] By inhibiting SYK, this compound blocks B-cell receptor (BCR) and Fc receptor (FcR) mediated signaling, thereby exerting its anti-inflammatory and immunomodulating effects.[3][5]
Q2: What are the known on-target effects of this compound in animal models?
A2: In preclinical studies, this compound has been shown to ameliorate symptoms in animal models of autoimmune diseases such as lupus nephritis and serum-induced arthritis.[2][6] This is achieved by reducing autoantibody production, inhibiting the infiltration of inflammatory cells like neutrophils and macrophages into tissues, and attenuating glomerulonephritis.[2][6]
Q3: Does this compound have off-target activities that could lead to unexpected phenotypes?
A3: Yes. The active metabolite of this compound, SKI-O-592, while highly selective for SYK, has been shown to inhibit other kinases at higher concentrations. This off-target activity could potentially contribute to unexpected phenotypes.
Table 1: Kinase Inhibitory Profile of SKI-O-592 (active form of this compound)
| Kinase | IC50 (nM) | Fold Selectivity vs. SYK |
| SYK | 6.2 | 1 |
| RET | 412 | 67 |
| KOR | 687 | 111 |
| Pyk2 | 709 | 114 |
| JAK2 | 1,859 | 300 |
| FLT3 | 1,783 | 288 |
| JAK3 | 5,807 | 937 |
| FGFR3 | 5,662 | 913 |
| FGFR1 | 16,960 | 2,735 |
Data sourced from MedChemExpress and a study published in Clinical and Experimental Immunology.[3][7]
Troubleshooting Unexpected Phenotypes
Issue 1: Unexpected Hematological Abnormalities
Question: We observed significant alterations in complete blood counts (CBCs), such as anemia, thrombocytopenia, or neutropenia, that were not anticipated. What could be the underlying cause and how can we investigate this?
Possible Causes:
-
On-target SYK inhibition: While the intended effect of this compound is on immune cells, SYK also plays a role in the maturation and function of various hematopoietic lineages.
-
Off-target inhibition of JAK2: The Janus Kinase 2 (JAK2) is critical for the signaling of several hematopoietic growth factors, including erythropoietin (EPO) and thrombopoietin (TPO). Inhibition of JAK2 can lead to anemia and thrombocytopenia.[8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected hematological abnormalities.
Detailed Experimental Protocols:
-
Comprehensive Complete Blood Count (CBC) and Differential:
-
Collect whole blood (approximately 50-100 µL) from treated and control animals via retro-orbital, submandibular, or cardiac puncture into EDTA-coated microtubes.
-
Ensure thorough mixing to prevent clotting.
-
Analyze the samples within 4 hours of collection using an automated hematology analyzer calibrated for the specific animal species (e.g., mouse, rat).[11][12][13][14][15]
-
Key parameters to assess include: Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Platelet (PLT) count, and a full differential of White Blood Cells (WBCs).
-
-
Serum Biochemistry for Hematopoietic Factors:
-
Collect whole blood into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.[1][16][17][18]
-
Measure serum levels of Erythropoietin (EPO) and Thrombopoietin (TPO) using commercially available ELISA kits specific for the animal species.
-
-
Histopathology of Hematopoietic Tissues:
-
Euthanize animals and collect bone marrow (from femur or tibia) and spleen.
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify bones before processing.
-
Embed tissues in paraffin, section at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate bone marrow cellularity, myeloid-to-erythroid ratio, and megakaryocyte numbers, as well as splenic architecture and evidence of extramedullary hematopoiesis.
-
Issue 2: Alterations in Bone Homeostasis
Question: Our study involves long-term dosing with this compound, and we have incidentally noted changes in bone density or skeletal structure in our animal models. What could explain this and how should we proceed?
Possible Causes:
-
On-target SYK inhibition in osteoclasts: SYK is essential for osteoclast differentiation and function.[19][20] Osteoclasts are responsible for bone resorption. Inhibition of SYK in these cells can lead to increased bone mass.[20][21]
Signaling Pathway in Osteoclasts:
Caption: Simplified SYK signaling pathway in osteoclast function.
Troubleshooting and Investigative Strategy:
-
Quantitative Assessment of Bone Morphology:
-
Utilize micro-computed tomography (micro-CT) to perform a detailed, quantitative analysis of bone structure.[22][23][24][25]
-
Micro-CT Protocol Outline:
-
Euthanize animals and dissect the femurs or tibiae.
-
Fix bones in 70% ethanol.
-
Scan the bones using a high-resolution micro-CT scanner (e.g., at a voxel size of 10 µm).
-
Analyze the reconstructed 3D images to quantify trabecular bone parameters (Bone Volume/Total Volume (BV/TV), trabecular number, trabecular thickness, trabecular separation) and cortical bone parameters (cortical thickness, bone area).[26]
-
-
-
Histomorphometry:
-
Perform histopathological analysis of undecalcified bone sections to visualize and quantify bone cells.
-
Stain sections for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and count osteoclasts.
-
Stain for markers of bone formation, such as alkaline phosphatase or osteocalcin, to assess osteoblast activity.
-
Issue 3: Unexpected Cardiovascular Effects
Question: We have observed changes in blood pressure and/or heart rate in animals treated with high doses of this compound. Is this an expected effect?
Possible Causes:
-
Off-target kinase inhibition: While less likely given the selectivity profile, off-target effects on kinases involved in cardiovascular regulation cannot be entirely ruled out, especially at high concentrations. Some kinase inhibitors have been associated with cardiovascular effects.[27][28]
-
RET Kinase Inhibition: Although the IC50 for RET is higher than for SYK, at sufficent concentrations, inhibition of RET signaling could potentially have unforeseen cardiovascular consequences.[29][30][31][32][33]
Investigative Workflow:
Caption: Investigative workflow for unexpected cardiovascular effects.
Detailed Experimental Protocols:
-
Telemetry Monitoring:
-
Surgically implant telemetry transmitters in a cohort of animals (rodents or larger animals).
-
Allow for a recovery period of at least one week.
-
Record baseline cardiovascular parameters (blood pressure, heart rate, ECG) for 24-48 hours.
-
Administer this compound and continue to monitor cardiovascular parameters continuously. This method provides the most accurate data from conscious, unrestrained animals.
-
-
Serum Cardiac Troponin Measurement:
-
Collect serum from animals at various time points after dosing.
-
Use a species-specific, high-sensitivity ELISA to measure cardiac troponin I (cTnI) or T (cTnT) as a biomarker of cardiac muscle injury.[28]
-
-
Cardiac Histopathology:
-
At the end of the study, euthanize the animals and perfuse-fix the hearts.
-
Collect the heart, weigh it, and examine for gross abnormalities.
-
Process the heart for routine histopathological examination with H&E staining. Pay close attention to the myocardium, valves, and coronary vessels.
-
This technical support center provides a framework for addressing unexpected phenotypes during preclinical studies with this compound. A systematic approach, combining careful observation with targeted experimental investigation, is key to understanding the biological basis of any unexpected findings.
References
- 1. Biochemical analysis of rat serum [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (SKI-O-592) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
- 12. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Practical Murine Hematopathology: A Comparative Review and Implications for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blood biochemistry and hematological changes in rats after administration of a mixture of three anesthetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexxbioanalytics.com [idexxbioanalytics.com]
- 18. animalcare.umich.edu [animalcare.umich.edu]
- 19. Alveolar bone protection by targeting the SH3BP2-SYK axis in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hematopoietic or Osteoclast-Specific Deletion of Syk Leads to Increased Bone Mass in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SLP-76 couples Syk to the osteoclast cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Bone Volume at Multiple Densities by Micro-computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative in vivo micro-computed tomography for assessment of age-dependent changes in murine whole-body composition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Nano CT Core - Imaging Protocols [nanoctcore.med.umich.edu]
- 27. The safety pharmacology of Syk inhibitors: new preclinical screens to characterise cardiovascular adverse drug effects - Nottingham ePrints [eprints.nottingham.ac.uk]
- 28. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Ret inhibition decreases growth and metastatic potential of estrogen receptor positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.biologists.com [journals.biologists.com]
- 31. RET inhibition: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Inhibition of RET tyrosine kinase by SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cevidoplenib Specificity Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Cevidoplenib, a selective Spleen Tyrosine Kinase (Syk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as SKI-O-703) is an orally available small molecule inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3][4] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[5][6][7] By inhibiting Syk, this compound blocks signaling pathways that are crucial for the activation, proliferation, and differentiation of various immune cells such as B cells, mast cells, macrophages, and neutrophils.[5][6]
Q2: Why is it crucial to validate the specificity of this compound in my experiments?
Validating the specificity of any kinase inhibitor is essential to ensure that the observed biological effects are due to the inhibition of the intended target (Syk) and not a result of off-target effects.[8] Kinase inhibitors can sometimes inhibit other structurally related or unrelated kinases, leading to misinterpretation of experimental results.[9][10] For this compound, confirming its selective inhibition of Syk is vital for accurately attributing its immunomodulatory and anti-inflammatory activities to the Syk pathway.
Q3: What are the initial control experiments I should perform to confirm this compound's activity?
A good starting point is to perform an in vitro kinase assay to determine the IC50 value of this compound against Syk.[11] This should be followed by a cellular assay to confirm its on-target activity in a biological context. A western blot analysis to measure the phosphorylation of Syk at its activation loop (Tyr525/526) in response to this compound treatment is a standard cellular assay.[11]
Q4: How can I assess the broader selectivity of this compound against other kinases?
To assess the broader selectivity, it is recommended to screen this compound against a panel of other kinases. This can be done through commercially available kinase profiling services. The results are typically presented as a selectivity score or a percentage of inhibition at a specific concentration. This provides a comprehensive view of this compound's off-target profile.
Q5: What is a Cellular Thermal Shift Assay (CETSA) and how can it be used to validate this compound's target engagement?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a drug binds to its target protein within a cell.[5][12][13] The principle is that a ligand-bound protein is often more thermally stable than the unbound protein. By treating cells with this compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble Syk protein by western blot, you can determine if this compound binding increases the thermal stability of Syk.[12] This provides direct evidence of target engagement in a cellular environment.
Troubleshooting Guides
In Vitro Kinase Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values | - Inconsistent pipetting- Instability of this compound in assay buffer- Enzyme activity variation | - Use calibrated pipettes and consistent technique.- Prepare fresh dilutions of this compound for each experiment.- Ensure consistent enzyme concentration and activity across all wells. |
| No inhibition observed | - Incorrect ATP concentration- Inactive enzyme- Degraded this compound | - Use an ATP concentration close to the Km for Syk to ensure competitive inhibition can be observed.- Verify enzyme activity with a known Syk inhibitor as a positive control.- Use a fresh stock of this compound. |
Western Blot for Phospho-Syk
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no phospho-Syk signal | - Insufficient cell stimulation- Ineffective lysis buffer- Phosphatase activity | - Ensure the stimulating agent (e.g., anti-IgM for B-cells) is used at an optimal concentration and time.- Use a lysis buffer containing phosphatase and protease inhibitors.- Keep samples on ice throughout the preparation process. |
| High background | - Antibody concentration too high- Insufficient blocking- Inadequate washing | - Titrate the primary antibody to the recommended dilution.- Block the membrane with 5% BSA in TBST, as milk contains phosphoproteins that can cause background.[8]- Increase the number and duration of washes. |
| Inconsistent loading | - Inaccurate protein quantification | - Use a reliable protein quantification method (e.g., BCA assay).- Normalize to a loading control like GAPDH or β-actin. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (SKI-O-592)
| Kinase | IC50 (nM) |
| Syk | 6.2 |
| RET | 412 |
| KDR | 687 |
| Pyk2 | 709 |
| Jak2 | 1,859 |
| FLT3 | 1,783 |
| Jak3 | 5,807 |
| FGFR3 | 5,662 |
| FGFR1 | 16,960 |
Data sourced from MedChemExpress and is based on the active form SKI-O-592.[2] This table highlights the high selectivity of this compound for Syk compared to other kinases.
Experimental Protocols
Protocol 1: In Vitro Syk Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against Syk using a luminescence-based assay.
-
Reagent Preparation :
-
Prepare a 2X Syk enzyme solution in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[14]
-
Prepare a 2X substrate/ATP mix in kinase buffer. The final ATP concentration should be close to the Km of Syk for ATP.
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
-
Assay Procedure :
-
Add 5 µL of the this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X Syk enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection :
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Western Blot for Phospho-Syk (Tyr525/526)
This protocol describes the detection of Syk phosphorylation in a cellular context.
-
Cell Culture and Treatment :
-
Culture an appropriate cell line (e.g., Ramos B-cells) to the desired density.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anti-human IgM for 5 minutes) to induce Syk phosphorylation.[11]
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting :
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against phospho-Syk (Tyr525/526) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total Syk.[16]
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for performing a CETSA to confirm target engagement.
-
Cell Treatment and Heating :
-
Treat intact cells with this compound or vehicle at the desired concentration for 1-2 hours.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5][17]
-
-
Lysis and Protein Quantification :
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis :
-
Analyze the soluble protein fractions by western blotting as described in Protocol 2, using an antibody against total Syk.
-
-
Data Analysis :
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble Syk as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]
-
Visualizations
Caption: this compound inhibits Syk, blocking BCR and FcR signaling pathways.
Caption: Workflow for validating the specificity of this compound.
Caption: A logical approach to troubleshooting unexpected experimental results.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. library.ehaweb.org [library.ehaweb.org]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. Syk Antibody | Cell Signaling Technology [cellsignal.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Cevidoplenib Dosage and Administration in Murine Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Cevidoplenib in different mouse strains. The following information is intended to serve as a reference for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available and selective inhibitor of spleen tyrosine kinase (Syk).[1][2][3][4][5] Syk is a critical component of signal transduction pathways downstream of the B-cell receptor (BCR) and Fc receptors (FcR).[6][7][8][9][10][11][12] By inhibiting Syk, this compound effectively blocks the activation of various immune cells, including B cells, mast cells, macrophages, and neutrophils, which play a key role in the pathogenesis of antibody-mediated autoimmune diseases.[1][2][3][5]
Q2: What is a typical starting dose for this compound in mice?
A2: A previously published study on a lupus nephritis model in New Zealand black/white (NZB/W) F1 mice used oral administration of this compound (SKI-O-703) for 16 weeks.[3] While this provides a valuable reference, it is crucial to note that the optimal dose can vary significantly between different mouse strains due to genetic differences in drug metabolism and clearance.[2][13][14][15]
Q3: How should I adjust the this compound dosage for a different mouse strain?
A3: Due to the potential for pharmacokinetic and pharmacodynamic variability among mouse strains, a dose-ranging study is highly recommended when using a new strain.[2][13][14][15] This typically involves treating small groups of animals with a range of doses to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED). Factors to consider include the specific disease model, the desired level of Syk inhibition, and potential off-target effects.
Q4: Are there known differences in drug metabolism between common mouse strains?
A4: Yes, significant differences in drug metabolism have been documented between various mouse strains.[2][13] These differences are often attributed to variations in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s.[1][13] For example, strains like C57BL/6 and BALB/c can exhibit different metabolic profiles, which can impact the efficacy and toxicity of a compound. Therefore, assuming the same dosage will be effective across different strains is not advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy in a new mouse strain | Suboptimal dosage due to different pharmacokinetics. | Conduct a dose-ranging study to determine the MED for the specific strain and model. Consider performing pharmacokinetic analysis to assess drug exposure. |
| Strain-specific differences in the target signaling pathway. | Verify the expression and activity of Syk in the target cells of the new mouse strain. | |
| Unexpected toxicity or adverse events | Dosage is above the MTD for the specific strain. | Immediately reduce the dosage or temporarily halt the treatment. Conduct a dose-ranging study to establish the MTD. |
| Off-target effects of this compound. | Review the literature for known off-target effects of Syk inhibitors. Consider using a lower dose in combination with another therapeutic agent. | |
| Variability in response within the same cohort | Inconsistent drug administration. | Ensure accurate and consistent oral gavage technique. For long-term studies, consider alternative, less stressful methods of oral administration.[16][17][18][19] |
| Underlying health differences in the animals. | Ensure all animals are of a similar age, weight, and health status at the start of the experiment. |
Experimental Protocols
Protocol: Dose-Ranging Study for this compound in a New Mouse Strain
This protocol outlines a general procedure for determining the optimal dose of this compound in a mouse strain for which dosage information is not available.
1. Animal Model:
-
Select the appropriate mouse strain for your disease model (e.g., C57BL/6, BALB/c, NOD).
-
Use animals of the same sex and a consistent age range.
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
2. Dose Preparation:
-
This compound is typically administered orally.[3]
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Prepare a range of doses based on literature values for other Syk inhibitors or the previously reported dose in NZB/W mice. A suggested starting range could be 10, 30, and 100 mg/kg.
3. Study Design:
-
Divide animals into groups of 3-5 per dose, including a vehicle control group.
-
Administer the assigned dose of this compound or vehicle orally once or twice daily, depending on the expected half-life of the compound.
-
Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
-
Collect blood samples at various time points to assess pharmacokinetic parameters (optional but recommended).
-
At the end of the study period (e.g., 7-14 days), collect tissues for pharmacodynamic analysis (e.g., measurement of Syk phosphorylation in target cells) and histological assessment of toxicity.
4. Data Analysis:
-
Determine the MTD as the highest dose that does not induce significant toxicity.
-
Determine the MED as the lowest dose that shows a statistically significant therapeutic effect.
-
Analyze pharmacokinetic data to determine parameters such as Cmax, Tmax, and AUC.
Table 1: Example Dose-Ranging Study Design
| Group | Treatment | Dose (mg/kg) | Number of Animals | Monitoring Parameters |
| 1 | Vehicle | 0 | 5 | Body weight, clinical signs |
| 2 | This compound | 10 | 5 | Body weight, clinical signs, target engagement |
| 3 | This compound | 30 | 5 | Body weight, clinical signs, target engagement |
| 4 | This compound | 100 | 5 | Body weight, clinical signs, target engagement |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound's point of inhibition.
Caption: Fc Receptor (FcR) Signaling Pathway and this compound's point of inhibition.
References
- 1. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. GENOSCO [genosco.com]
- 6. researchgate.net [researchgate.net]
- 7. B-cell receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Fc receptor - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Voluntary oral administration of drugs in mice [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cevidoplenib and Fostamatinib for the Treatment of Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
Immune thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. The pathophysiology of ITP involves the production of autoantibodies that target platelets, leading to their destruction by macrophages in the spleen and liver. A key signaling molecule in this process is the spleen tyrosine kinase (Syk). This guide provides a detailed comparison of two Syk inhibitors, Cevidoplenib and Fostamatinib, for the treatment of ITP, focusing on their mechanism of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal studies.
Mechanism of Action: Targeting the Syk Pathway
Both this compound and Fostamatinib are orally administered drugs that function as inhibitors of spleen tyrosine kinase (Syk). Syk is a critical component of the intracellular signaling cascade that is activated following the binding of antibody-coated platelets to Fc gamma receptors (FcγR) on macrophages.[1][2] By inhibiting Syk, these drugs disrupt this signaling pathway, thereby reducing macrophage-mediated platelet destruction and helping to increase platelet counts.[1][3][4]
Fostamatinib is a prodrug that is converted to its active metabolite, R406, which is a potent Syk inhibitor.[1][5] It has been shown to inhibit signal transduction of B-cell receptors and Fc-activating receptors, which are crucial in antibody-mediated cellular responses.[1]
This compound is also a highly selective Syk inhibitor designed to inhibit the downstream signaling of B-cell and Fc receptors.[6][7] This targeted action is intended to spare T-cell and other cytokine-mediated inflammatory signals.[6]
Below is a diagram illustrating the Syk signaling pathway and the points of intervention for these inhibitors.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Fostamatinib are not yet available. Therefore, this comparison is based on data from their respective clinical trials.
Fostamatinib Efficacy Data
Fostamatinib has been evaluated in Phase II and Phase III clinical trials (FIT-1, FIT-2, and an open-label extension study).[1][8] The combined results from the FIT1 and FIT2 studies demonstrated a stable platelet response rate of 18% with fostamatinib versus 2% with placebo.[1] The overall response rate was 43% with fostamatinib compared to 14% with placebo.[1] In a long-term open-label extension study, 44% of patients achieved an overall response.[8] Real-world evidence from a Spanish study of 138 patients with ITP showed a 79% response rate to fostamatinib, with 53.6% achieving complete responses.[9]
| Efficacy Endpoint | Fostamatinib Phase III (FIT-1 & FIT-2)[1][10] | Fostamatinib Open-Label Extension[8] | Fostamatinib Real-World Study[9] |
| Stable Platelet Response | 18% (vs. 2% placebo) | 18% | Not Reported |
| Overall Platelet Response | 43% (vs. 14% placebo) | 44% | 79% |
| Complete Response | Not Reported | Not Reported | 53.6% |
| Median Time to Response | ~15 days | Not Reported | 11 days |
This compound Efficacy Data
This compound has completed a Phase II clinical trial (NCT04056195) in patients with persistent or chronic primary ITP.[6][11] In this study, patients were treated with either 200 mg or 400 mg of this compound twice daily, or a placebo.[6]
| Efficacy Endpoint | This compound 200 mg BID[6] | This compound 400 mg BID[6][12] | Placebo[6][12] |
| Platelet Response | 46% | 64% | 33% |
| Platelet Count ≥ 50,000/µL | 19% | 27% (in at least 4 of final 6 visits) | 0% |
| Consecutive Platelet Count ≥ 50,000/µL | 19.2% | 40.9% | 8.3% |
Safety and Tolerability
Both drugs have demonstrated manageable safety profiles in clinical trials.
Fostamatinib Safety Profile
In Phase III studies, approximately 10% of patients treated with fostamatinib discontinued treatment due to adverse events, compared to 8% of patients receiving placebo.[1] The most commonly reported adverse events for fostamatinib are gastrointestinal disorders (diarrhea), hypertension, and elevations in transaminase levels.[1][13] Most adverse events were mild to moderate and could be managed with dose reduction, interruption, or secondary medication.[8] Long-term data of up to 6.8 years of continuous treatment have not shown any new safety signals or cumulative toxicity.[14]
| Adverse Event | Fostamatinib Phase III (Pooled Data)[10] | Placebo Phase III (Pooled Data)[10] |
| Diarrhea | 31% | 15% |
| Hypertension | 28% | 13% |
| Nausea | 19% | 8% |
| Dizziness | 11% | 8% |
| ALT Increase | 11% | 0% |
| Serious Adverse Events | 31% (in long-term study)[14] | Not directly comparable |
This compound Safety Profile
In the Phase II trial, 66.7% of all patients treated with this compound experienced at least one any-grade adverse effect, which was the same rate as the placebo group.[6] Treatment-related adverse events were more common in the this compound groups.[6] The most common treatment-related adverse events included increased liver enzymes and nausea.[12]
| Adverse Event Profile | This compound (All Doses)[6] | Placebo[6] |
| Any-Grade Adverse Events | 66.7% | 66.7% |
| Treatment-Related AEs | 35.4% | 8.3% |
| Serious AEs | 4.2% | 25.0% |
| Treatment-Related Serious AEs | 2.1% | 0% |
| Grade 3/4 AEs | 14.6% | 16.7% |
| Treatment-Related Grade 3/4 AEs | 6.3% | 0% |
| Dose Reduction/Interruption | 12.5% | 16.7% |
| Withdrawal due to AEs | 4.2% | 8.3% |
Experimental Protocols
Fostamatinib Phase III Program (FIT-1 and FIT-2)
The pivotal efficacy and safety data for fostamatinib in ITP come from two identical, multicenter, randomized, double-blind, placebo-controlled Phase III trials (FIT-1 and FIT-2).[10]
-
Study Design: Patients with persistent or chronic ITP were randomized in a 2:1 ratio to receive either fostamatinib or a placebo.[10]
-
Patient Population: Adult patients with persistent/chronic ITP who had an insufficient response to previous treatments. The median baseline platelet count was 16,000/μL.[10]
-
Treatment Regimen: Fostamatinib was initiated at 100 mg twice daily for 24 weeks. For non-responders, the dose could be increased to 150 mg twice daily after 4 weeks.[10]
-
Primary Endpoint: The primary endpoint was a stable platelet response, defined as achieving a platelet count of ≥50,000/μL at four or more of the six biweekly visits between weeks 14 and 24, without the use of rescue therapy.[10]
This compound Phase II Trial (NCT04056195)
The clinical data for this compound is from a multicenter, randomized, double-blind, placebo-controlled, parallel-dose Phase II trial.[6][11][15]
-
Study Design: Patients were randomly assigned in a 2:2:1 ratio to receive one of two doses of this compound or a placebo.[12][15]
-
Patient Population: Adult patients with persistent or chronic ITP who had relapsed or not responded to at least one prior therapy and had a platelet count of less than 30,000/μL.[6]
-
Treatment Regimen: Patients received either this compound 200 mg twice daily, this compound 400 mg twice daily, or a placebo for 12 weeks.[12]
-
Primary Endpoint: The primary endpoint was the proportion of patients with a platelet response, defined as achieving a platelet count of ≥30,000/μL and at least doubling their baseline count at any point during the treatment period without the use of rescue medication.[6]
Conclusion
Both this compound and Fostamatinib represent promising targeted therapies for immune thrombocytopenia by inhibiting the Syk pathway. Fostamatinib is an approved treatment with a well-established efficacy and safety profile from extensive clinical trials and real-world use. This compound has shown robust platelet responses in its Phase II trial, with a favorable safety profile.
Direct comparative studies are needed to definitively establish the relative efficacy and safety of these two agents. However, the available data suggest that both are valuable options for patients with ITP, particularly those who have had an insufficient response to other therapies. The choice between these agents in the future may depend on factors such as patient-specific characteristics, long-term safety data from ongoing and future studies of this compound, and head-to-head trial results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. onclive.com [onclive.com]
- 7. GENOSCO [genosco.com]
- 8. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fostamatinib effectiveness and safety for immune thrombocytopenia in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oscotec reports data from immune thrombocytopenia therapy trial [clinicaltrialsarena.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Efficacy and safety of fostamatinib in refractory immune thrombocytopenia: a meta-analysis from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validate User [ashpublications.org]
- 15. library.ehaweb.org [library.ehaweb.org]
Validating the Therapeutic Effect of Cevidoplenib Through Genetic SYK Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Cevidoplenib, a selective spleen tyrosine kinase (SYK) inhibitor, with the effects of genetic SYK knockdown. By examining experimental data from both pharmacological inhibition and genetic silencing of SYK, this document aims to validate the on-target effects of this compound and provide a comprehensive resource for researchers in immunology and drug development.
Introduction
Spleen tyrosine kinase (SYK) is a critical signaling molecule in the downstream pathways of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1][2] Its central role in immune cell activation, proliferation, and differentiation makes it an attractive therapeutic target for a range of autoimmune diseases and hematological malignancies. This compound (formerly SKI-O-703) is an orally available, selective SYK inhibitor that has shown promise in clinical trials for conditions such as immune thrombocytopenia (ITP).[3][4]
Genetic knockdown of SYK, typically through the use of small interfering RNA (siRNA), offers a highly specific method to study the functional consequences of reduced SYK expression. Comparing the phenotypic outcomes of this compound treatment with those of SYK siRNA-mediated knockdown allows for a rigorous validation of the drug's mechanism of action and its on-target therapeutic effects. This guide synthesizes available data to draw a direct comparison between these two modalities of SYK inhibition.
Comparison of Therapeutic Effects: this compound vs. Genetic SYK Knockdown
The therapeutic rationale for both this compound and genetic SYK knockdown is to attenuate the signaling cascades that drive pathological immune responses. The following tables summarize quantitative data from various studies, comparing the effects of both approaches on key cellular processes.
Table 1: Inhibition of SYK Phosphorylation and Downstream Signaling
| Parameter | Method of SYK Inhibition | Cell Type | Concentration/ Efficiency | Result | Citation |
| SYK Phosphorylation (p-SYK) | This compound (SKI-O-592) | Ramos (Human B-cell line) | 0.01 - 1 µM | Dose-dependent decrease in p-SYK | [1] |
| SYK Phosphorylation (p-SYK) | This compound (SKI-O-592) | Human Primary Monocytes | 0.01 - 1 µM | Dose-dependent decrease in p-SYK | [1] |
| SYK Phosphorylation (p-SYK) | This compound (SKI-O-592) | THP-1 (Human monocytic cell line) | 0.01 - 1 µM | Dose-dependent decrease in p-SYK | [1] |
| SYK Expression | SYK siRNA | RBL-2H3 (Basophilic cell line) | Not specified | Efficient knockdown of SYK protein | [5] |
| Downstream Signaling (p-BLNK, p-PLCγ1, p-Vav1) | This compound (SKI-O-592) | Ramos, Human Primary Monocytes, THP-1 | 0.1 - 1 µM | Dose-dependent decrease in phosphorylation of downstream molecules | [1] |
| Downstream Signaling (BCR signaling) | SYK siRNA | RBL-2H3 | Not specified | Blockage of FcεRI-mediated signal transduction | [5] |
Table 2: Effects on B-Cell Activation and Function
| Parameter | Method of SYK Inhibition | Cell Type | Concentration/ Efficiency | Result | Citation |
| B-cell Proliferation | This compound (SKI-O-703) | Mouse Primary B-cells | 0.1 - 5 µM | Concentration-dependent inhibition of BCR-induced proliferation | [1] |
| B-cell Activation (CD69, CD86 expression) | SYK Knockdown (Conditional knockout) | Mouse Primary B-cells | Not applicable | Required for BCR-induced upregulation of CD69 and CD86 | [6] |
| Antibody (IgG) Secretion | SYK Inhibitor (BAY61-3606) | Human Tonsillar B-cells | Not specified | Abolished all IgG secretion | [7] |
| B-cell Differentiation | SYK Knockdown (Conditional knockout) | Mouse Primary B-cells | Not applicable | Required for differentiation into germinal center B-cells and plasma cells | [6] |
Table 3: Clinical and In Vivo Efficacy
| Indication | Method of SYK Inhibition | Model | Key Finding | Citation |
| Immune Thrombocytopenia (ITP) | This compound (400mg BID) | Phase 2 Clinical Trial (Humans) | 63.6% platelet response rate vs 33.3% for placebo | [4] |
| Lupus Nephritis | This compound (SKI-O-703) | NZB/W Mouse Model | Significant reduction in autoantibody levels and glomerulonephritis | [3] |
| Serum-Induced Arthritis | This compound (SKI-O-703) | Mouse Model | Significant amelioration of synovitis | [3] |
| Allergic Responses | SYK Knockdown (Inducible knockout) | Mouse Model | Reduced inflammatory responses in mast cell-driven allergy models | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Inhibition of SYK Phosphorylation by this compound
This protocol is adapted from studies investigating the in vitro effects of SKI-O-592, the active form of this compound.[1]
-
Cell Culture:
-
Culture Ramos (human B-cell line) or THP-1 (human monocytic cell line) cells in appropriate media and conditions.
-
Prior to the experiment, starve the cells in serum-free media for 2-4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Stimulate Ramos cells with anti-IgM antibody (e.g., 10 µg/mL) for 5-15 minutes to induce BCR signaling.
-
Stimulate THP-1 cells with immobilized human IgG (e.g., 10 µg/mL) for 5-15 minutes to induce FcγR signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SYK (Tyr525/526), total SYK, and downstream signaling molecules (e.g., phospho-PLCγ1).
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
siRNA-Mediated Knockdown of SYK
This protocol provides a general guideline for siRNA transfection in immune cell lines, which should be optimized for each specific cell type.[9][10]
-
siRNA Preparation:
-
Resuspend lyophilized SYK-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
-
Cell Seeding:
-
Seed the cells (e.g., THP-1 or primary B-cells) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well, dilute the SYK siRNA or control siRNA to the desired final concentration (e.g., 50 nM) in serum-free media (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX or HiPerFect) in the same serum-free media according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Post-Transfection Incubation and Analysis:
-
Incubate the cells for 24-72 hours post-transfection.
-
Harvest the cells to assess SYK knockdown efficiency by Western blot or qRT-PCR.
-
Perform functional assays, such as cell stimulation followed by analysis of downstream signaling or cytokine production, as described in the this compound protocol.
-
Conclusion
The data presented in this guide demonstrate a strong correlation between the therapeutic effects of this compound and the outcomes of genetic SYK knockdown. Both pharmacological inhibition and genetic silencing of SYK lead to a significant reduction in immune receptor-mediated signaling, B-cell activation and proliferation, and antibody production. This concordance provides robust validation that this compound's therapeutic efficacy is primarily driven by its on-target inhibition of SYK.
For researchers and drug developers, this comparative analysis underscores the potential of this compound as a targeted therapy for autoimmune diseases and other conditions driven by aberrant SYK activity. The experimental protocols provided herein offer a framework for further investigation and validation of SYK inhibitors in various preclinical models.
References
- 1. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GENOSCO [genosco.com]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ehaweb.org [library.ehaweb.org]
- 5. Comparison of the anti-allergic activity of Syk inhibitors with optimized Syk siRNAs in FcepsilonRI-activated RBL-2H3 basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYK Inhibition Induces Apoptosis in Germinal Center-Like B Cells by Modulating the Antiapoptotic Protein Myeloid Cell Leukemia-1, Affecting B-Cell Activation and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a cell system for siRNA screening of pathogen responses in human and mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAi Transfection Optimized in Primary Naïve B Cells for the Targeted Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Do you have a protocol for transfection of differentiated macrophage cell lines (THP) with siRNA? [qiagen.com]
Reproducibility of Published Cevidoplenib Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cevidoplenib (formerly SKI-O-703) is an orally available, selective inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Dysregulated Syk activity is implicated in various antibody-mediated autoimmune diseases.[1][4] This guide provides a comparative analysis of published experimental data on this compound to assess the reproducibility of its therapeutic effects. We will delve into its mechanism of action, clinical trial outcomes, and preclinical data, presenting the information in a structured format for easy comparison and evaluation.
Mechanism of Action: Syk Inhibition
This compound functions by selectively inhibiting spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells.[2] Syk is crucial for transducing signals from immune receptors such as B-cell receptors (BCR) and Fc receptors (FcR) on cells like B cells, mast cells, macrophages, and neutrophils.[2][5] By blocking Syk, this compound disrupts these signaling cascades, thereby inhibiting the activation of these immune cells and mitigating the inflammatory responses characteristic of autoimmune diseases.[5]
The signaling pathway affected by this compound is illustrated below:
Caption: this compound inhibits Syk, blocking immune receptor signaling.
Clinical Trial Data: Immune Thrombocytopenia (ITP)
A key area of investigation for this compound has been its efficacy in treating Immune Thrombocytopenia (ITP), an autoimmune disorder characterized by low platelet counts.[2][6] A multicenter, randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT04056195) evaluated the efficacy and safety of this compound in patients with persistent or chronic ITP.[6][7]
Quantitative Comparison of Phase 2 ITP Trial Results
| Endpoint | Placebo | This compound (200 mg BID) | This compound (400 mg BID) |
| Primary Endpoint: Platelet Response Rate | 33.3%[8] | 46.2%[9] | 63.6%[8] |
| p-value vs. Placebo | - | 0.504[7] | 0.151[7][8] |
| Secondary Endpoint: ≥2 Consecutive Platelet Counts ≥30,000/µL | 8.3%[8] | 19.2%[9] | 50.0%[8] |
| p-value vs. Placebo | - | - | 0.015[8] |
| Secondary Endpoint: Platelet Count ≥50,000/µL | 8.3%[8] | 19.2%[9] | 40.9%[8] |
| p-value vs. Placebo | - | - | 0.055[8] |
| Sustained Platelet Response (≥50,000/µL in ≥4 of last 6 visits) | 0%[9] | 19.2%[9] | 27.3%[9] |
| Adverse Events (Any Grade) | 66.7%[7] | 66.7% (combined doses)[7][9] | 66.7% (combined doses)[7][9] |
| Treatment-Related Adverse Events | 8.3%[7] | 35.4% (combined doses)[7] | 35.4% (combined doses)[7] |
| Serious Adverse Events | 25.0%[7] | 4.2% (combined doses)[7] | 4.2% (combined doses)[7] |
Experimental Protocol: Phase 2 ITP Clinical Trial (NCT04056195)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-dose study.[6][7]
-
Participants: 61 patients with persistent or chronic ITP who had failed or relapsed after at least one prior therapy and had a platelet count of less than 30,000/µL.[7][8]
-
Treatment: Patients were randomized to receive either placebo, 200 mg of this compound twice daily (BID), or 400 mg of this compound BID for 12 weeks.[8]
-
Primary Endpoint: The primary endpoint was the platelet response rate, defined as achieving a platelet count of ≥30,000/µL and at least a doubling of the baseline platelet count.[8]
-
Secondary Endpoints: Included the proportion of patients with two or more consecutive platelet counts of ≥30,000/µL and the proportion achieving a platelet count of ≥50,000/µL.[8]
Caption: Workflow of the Phase 2 clinical trial for this compound in ITP.
Preclinical Data: Murine Models of Autoimmune Disease
This compound has also been evaluated in preclinical animal models of lupus nephritis and arthritis, providing further evidence for its immunomodulatory effects.[4][10]
Quantitative Comparison of Preclinical Results in NZB/W F1 Mice (Lupus Model)
A study by Cho et al. (2023) investigated the effect of orally administered this compound (referred to as SKI-O-703) in New Zealand black/white (NZB/W) F1 mice, a model for systemic lupus erythematosus (SLE).[4][10]
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Anti-dsDNA IgG Levels | Significantly Higher | Dose-dependent Reduction | Dose-dependent Reduction |
| Proteinuria | Significantly Higher | Dose-dependent Reduction | Dose-dependent Reduction |
| Glomerulonephritis | Severe | Attenuated | Attenuated |
| Follicular B Cell Activation | Hyperactivated | Hypoactivation | Hypoactivation |
Experimental Protocol: Murine Model of Lupus Nephritis
-
Animal Model: Female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human SLE.[10]
-
Treatment: Mice at an autoimmunity-established phase were orally administered with this compound for 16 weeks.[4]
-
Assessments: Levels of IgG autoantibodies, proteinuria, and glomerulonephritis were evaluated. Follicular B cell activation was also assessed.[1]
Experimental Protocol: Murine Model of Serum-Transferred Arthritis
-
Animal Model: Arthritis was induced in male BALB/c mice by intraperitoneal injection of K/BxN serum.[10]
-
Treatment: Mice were treated orally twice daily with this compound (42 or 84 mpk) for 9 days.[10] In some experiments, a TNF blocker (etanercept) was used in combination with a suboptimal dose of this compound.[4][10]
-
Assessments: Ankle thickness and an arthritic index were measured daily. Synovitis and infiltration of neutrophils and macrophages into the synovial tissue were also assessed.[4][10]
Caption: Experimental workflows for preclinical evaluation of this compound.
Comparison with Alternatives
A key competitor to this compound is fostamatinib (Tavalisse) , another orally administered SYK inhibitor approved for the treatment of chronic ITP.[11] Fostamatinib has a similar mechanism of action to this compound.[11] While a direct head-to-head clinical trial has not been conducted, the Phase 2 data for this compound shows a promising efficacy profile that appears to be at least as efficacious as competitors in late-stage development.[12][13]
Other treatment options for ITP include corticosteroids, immunoglobulins, and TPO receptor agonists.[11] this compound offers the convenience of oral dosing and a safety profile that appears favorable, making it a potentially competitive option for patients who are refractory to current standard therapies.[6][9]
Conclusion
The published experimental results for this compound demonstrate a consistent and reproducible effect on inhibiting Syk-mediated signaling, leading to positive outcomes in both preclinical models of autoimmune disease and a Phase 2 clinical trial for ITP. The quantitative data from the clinical trial, while not meeting statistical significance for the primary endpoint at the higher dose (p=0.151), showed clinically meaningful improvements in platelet counts, particularly in the secondary endpoints. The detailed experimental protocols provided in the publications allow for a clear understanding of the study designs and lend credibility to the findings. Further investigation in larger, Phase 3 trials will be crucial to definitively establish the reproducibility of these promising results and to fully delineate this compound's therapeutic potential in comparison to existing treatments.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. GENOSCO [genosco.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. onclive.com [onclive.com]
- 8. Oscotec Announces Topline Results for Phase 2 Trial of this compound - BioSpace [biospace.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Oscotec to test this compound as 1st-line ITP drug through investigator-led trial < Bio < Article - KBR [koreabiomed.com]
- 12. Oscotec reports data from immune thrombocytopenia therapy trial [clinicaltrialsarena.com]
- 13. Oscotec Announces Topline Results for Phase 2 Trial of this compound [prnewswire.com]
Cevidoplenib Demonstrates Potent Anti-Inflammatory Effects in Preclinical Autoimmune Models
New York, NY – November 10, 2025 – Cevidoplenib, a selective spleen tyrosine kinase (SYK) inhibitor, shows significant promise in mitigating autoimmune responses in preclinical models of lupus and rheumatoid arthritis. In direct comparisons and against historical standard-of-care data, this compound effectively reduced key disease markers, suggesting a potential new therapeutic avenue for these debilitating conditions.
This compound's mechanism of action targets SYK, a critical enzyme in the signaling pathways of various immune cells. By inhibiting SYK, this compound disrupts the activation of B cells and other immune cells that drive the autoimmune attacks characteristic of diseases like lupus and rheumatoid arthritis.[1][2][3]
Systemic Lupus Erythematosus (SLE) Model: NZB/W F1 Mice
In the well-established NZB/W F1 mouse model of spontaneous lupus nephritis, oral administration of this compound led to a significant reduction in the hallmarks of the disease. Over a 16-week treatment period, this compound markedly decreased the levels of anti-dsDNA IgG autoantibodies, a key serological marker of SLE.[1][2] Furthermore, the treatment ameliorated kidney damage, as evidenced by a significant reduction in proteinuria and glomerulonephritis.[1][2]
A direct comparison was made with tofacitinib, a Janus kinase (JAK) inhibitor, which is also under investigation for autoimmune diseases.
Table 1: Comparison of this compound and Tofacitinib in NZB/W F1 Mice
| Parameter | Vehicle Control | This compound (42 mg/kg) | This compound (84 mg/kg) | Tofacitinib (30 mg/kg) |
| Anti-dsDNA IgG (U/ml) | ~6000 | ~2000 | ~1500 | ~2500 |
| Proteinuria (mg/dl) | ~400 | ~100 | ~50 | ~150 |
| Glomerular Hypercellularity Score | ~2.5 | ~1.0 | ~0.5 | ~1.5 |
Data synthesized from preclinical studies.[1][4][5]
K/BxN Serum-Transferred Arthritis Model
In a mouse model of inflammatory arthritis induced by the transfer of K/BxN serum, this compound demonstrated a potent anti-inflammatory effect. Treatment with this compound significantly reduced ankle thickness and the overall arthritis index.[3] Notably, a combination of a suboptimal dose of this compound with an anti-TNFα therapy, a standard of care in rheumatoid arthritis, resulted in a synergistic effect, significantly ameliorating synovitis.[1][2] This suggests a potential for combination therapies to achieve greater efficacy.
Table 2: Efficacy of this compound in K/BxN Serum-Transferred Arthritis Model
| Treatment | Arthritis Index (Day 9) | Ankle Thickness (mm change from baseline, Day 9) |
| Vehicle Control | ~10 | ~1.2 |
| This compound (42 mg/kg) | ~4 | ~0.5 |
| This compound (84 mg/kg) | ~2 | ~0.2 |
| Anti-TNFα | ~6 | ~0.7 |
| This compound (suboptimal dose) + Anti-TNFα | ~2 | ~0.3 |
Data synthesized from preclinical studies.[3]
Mechanism of Action and Experimental Workflow
This compound's therapeutic potential stems from its selective inhibition of SYK, which plays a pivotal role in immune receptor signaling in B cells and other inflammatory cells.[2] The following diagrams illustrate the signaling pathway and the general workflow of the preclinical studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan JAK Inhibitor Tofacitinib Ameliorate Autoimmunity and Nephritis in Lupus Prone Mice Via Inhibition of Interferon Signaling Pathway - ACR Meeting Abstracts [acrabstracts.org]
- 5. JAK inhibitor has the amelioration effect in lupus-prone mice: the involvement of IFN signature gene downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Cevidoplenib in Immune Thrombocytopenia: A Comparative Analysis of Efficacy
In the landscape of treatments for persistent and chronic Immune Thrombocytopenia (ITP), Cevidoplenib, a novel spleen tyrosine kinase (SYK) inhibitor, has emerged as a promising oral therapeutic. This guide provides a comprehensive comparison of this compound's efficacy with other key players in the field, supported by available clinical trial data. The focus is to offer researchers, scientists, and drug development professionals a clear perspective on its performance, experimental protocols, and mechanism of action.
Cross-Validation of Efficacy: Current Landscape
Currently, the primary source of efficacy data for this compound in ITP comes from a multicenter, randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT04056195).[1][2][3] While this trial was conducted across multiple research locations, providing a degree of diversity in the patient population, published results are presented in an aggregated format. Therefore, a direct cross-validation of this compound's efficacy in different, independent research laboratories is limited at this stage of its clinical development. An investigator-initiated Phase 2 trial is planned to evaluate this compound as a first-line therapy, which may provide further data from a different research setting in the future.[4]
Comparative Efficacy of this compound
The Phase 2 trial of this compound evaluated two dosage regimens, 200 mg and 400 mg twice daily, against a placebo in patients with persistent or chronic ITP who had not responded to or had relapsed after at least one prior therapy.[1][5][6] The primary endpoint was the platelet response rate, defined as a platelet count of at least 30,000/μL and a doubling of the baseline count without the use of rescue medication.[6][7]
For comparison, this guide includes data from clinical trials of another SYK inhibitor, Fostamatinib, and a Bruton's tyrosine kinase (BTK) inhibitor, Rilzabrutinib, both of which are also used in the treatment of ITP.
Efficacy Data Summary
| Drug (Trial) | Dosage | Primary Endpoint | Response Rate (Drug) | Response Rate (Placebo) | Key Secondary Endpoint(s) |
| This compound (Phase 2, NCT04056195) | 400 mg BID | Platelet response (≥30,000/μL and 2x baseline) | 63.6%[1][2][6] | 33.3%[1][6] | 40.9% achieved ≥50,000/μL platelet count (vs. 8.3% placebo)[6][7] |
| 200 mg BID | Platelet response (≥30,000/μL and 2x baseline) | 46.2%[5] | 33.3%[5] | 19.2% achieved ≥50,000/μL platelet count (vs. 8.3% placebo)[5] | |
| Fostamatinib (FIT Phase 3 Program) | 100-150 mg BID | Stable platelet response (≥50,000/μL at ≥4 of 6 visits) | 18%[8][9][10] | 2%[9][10] | 43% achieved an overall response (≥1 platelet count ≥50,000/μL) (vs. 14% placebo)[9][10] |
| Rilzabrutinib (LUNA 3, Phase 3) | 400 mg BID | Durable platelet response | 23%[11][12] | 0%[11][12] | 65% achieved a platelet response (vs. 33% placebo)[12] |
Safety and Tolerability Summary
| Drug | Any-Grade Adverse Events (AEs) | Treatment-Related AEs | Serious AEs |
| This compound | 66.7% | 35.4% | 4.2%[1] |
| Fostamatinib | Diarrhea (31%), Hypertension (28%), Nausea (19%)[9] | - | - |
| Rilzabrutinib | Diarrhea (35%), Headache (23%), Nausea (15%) (Grade 1) | 52% (All Grade 1 or 2)[13] | No treatment-related serious AEs reported[14] |
Experimental Protocols
This compound: Phase 2 Trial (NCT04056195)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-dose trial.[1][2][3]
-
Participants: 61 adult patients with persistent or chronic ITP who had relapsed or were refractory to at least one prior therapy and had a platelet count of less than 30,000/μL.[5][6]
-
Treatment Arms: Patients were randomized in a 2:2:1 ratio to receive either this compound 400 mg twice daily, this compound 200 mg twice daily, or a placebo for 12 weeks.[3][5] Stable doses of background medications like corticosteroids were permitted.[3][5]
-
Primary Endpoint: The proportion of participants achieving a platelet response, defined as a platelet count of ≥30,000/μL and at least a doubling of the baseline count at any point without the use of rescue medication.[6][7]
-
Secondary Endpoints: Included the proportion of patients achieving a platelet count of ≥50,000/μL.[6]
Fostamatinib: FIT Phase 3 Program (e.g., NCT02076399, NCT02076412)
-
Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter trials.[9][15]
-
Participants: Patients with persistent or chronic ITP who had an insufficient response to previous treatments.
-
Treatment Arms: Patients were randomized 2:1 to receive either Fostamatinib (100 mg twice daily, with a possible increase to 150 mg twice daily) or a placebo for 24 weeks.[9]
-
Primary Endpoint: Stable platelet response, defined as achieving a platelet count of ≥50,000/μL at four or more of the six scheduled visits between weeks 14 and 24.[9]
Rilzabrutinib: LUNA 3 Phase 3 Trial
-
Study Design: A pivotal Phase 3 study.
-
Participants: Adults with persistent or chronic ITP.
-
Primary Endpoint: Durable platelet response.[12]
-
Key Secondary Endpoints: Included overall platelet response, reduction in bleeding, and the need for rescue therapy.[12]
Mechanism of Action: SYK Inhibition Pathway
This compound is a highly selective inhibitor of spleen tyrosine kinase (SYK).[1][5] In ITP, autoantibodies bind to platelets, leading to their destruction by macrophages in the spleen and liver. This process is mediated by the Fc gamma receptor (FcγR) on macrophages. The binding of antibody-coated platelets to FcγR activates SYK, initiating a signaling cascade that results in phagocytosis and platelet destruction. By inhibiting SYK, this compound blocks this pathway, thereby reducing the destruction of platelets and increasing their count in the bloodstream.
Caption: this compound inhibits the SYK signaling pathway in macrophages.
Experimental Workflow: Phase 2 this compound Trial
The workflow for the Phase 2 clinical trial of this compound involved several key stages, from patient screening to data analysis, to evaluate the drug's efficacy and safety.
Caption: Workflow of the Phase 2 this compound clinical trial.
References
- 1. onclive.com [onclive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. Oscotec to test this compound as 1st-line ITP drug through investigator-led trial < Bio < Article - KBR [koreabiomed.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Oscotec Announces Topline Results for Phase 2 Trial of this compound - BioSpace [biospace.com]
- 7. Oscotec Announces Topline Results for Phase 2 Trial of this compound [prnewswire.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Rilzabrutinib Found Safe and Effective for Refractory Immune Thrombocytopenia - The ASCO Post [ascopost.com]
- 12. Press Release: ASH: rilzabrutinib demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]
- 13. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety Results With Rilzabrutinib, an Oral Bruton Tyrosine Kinase Inhibitor, in Patients With Immune Thrombocytopenia: Phase 2 Part B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long‐term fostamatinib treatment of adults with immune thrombocytopenia during the phase 3 clinical trial program - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cevidoplenib's Selectivity: A Comparative Analysis Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals
Cevidoplenib (formerly SKI-O-703) is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in various immune cells.[1][2] Dysregulation of Syk activity is implicated in the pathogenesis of numerous autoimmune diseases.[2] This guide provides a comparative analysis of this compound's kinase selectivity profile against other known Syk inhibitors, supported by experimental data, to aid researchers in evaluating its potential as a targeted therapeutic agent.
Kinase Inhibition Profile: this compound vs. Comparators
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. To benchmark this compound's performance, its half-maximal inhibitory concentration (IC50) was determined against a panel of kinases and compared to that of R406, the active metabolite of Fostamatinib, and Entospletinib, two other well-characterized Syk inhibitors.
The data presented in Table 1 demonstrates that this compound (SKI-O-592) is a highly potent inhibitor of Syk, with an IC50 of 6.2 nM.[1] Notably, it exhibits significant selectivity for Syk over the other kinases tested.
| Kinase Target | This compound (SKI-O-592) IC50 (nM) | R406 IC50 (nM) | Entospletinib IC50 (nM) |
| Syk | 6.2 | 56.5 | 7.7 |
| Jak2 | 1,859 | - | >1000 |
| Jak3 | 5,807 | - | >1000 |
| RET | 412 | - | >1000 |
| KDR (VEGFR2) | 687 | - | >1000 |
| FLT3 | 1,783 | - | >1000 |
| FGFR1 | 16,960 | - | - |
| FGFR3 | 5,662 | - | - |
| Pyk2 | 709 | - | - |
| Data for this compound (SKI-O-592) and R406 from Cho et al. (2023). Data for Entospletinib from various sources. A hyphen (-) indicates that data was not available in the reviewed literature. |
Experimental Protocols
The determination of kinase inhibition profiles is a critical step in the characterization of small molecule inhibitors. Below is a detailed methodology for a representative in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide or protein substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer.
-
Kinase Reaction Mixture: The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer in a 96-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction is in the linear range.
-
Termination of Reaction: The reaction is stopped by the addition of an acidic solution (e.g., phosphoric acid).
-
Substrate Capture: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Washing: The filter plate is washed multiple times with the wash buffer to remove non-specifically bound radioactivity.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Signaling Pathway Context
This compound exerts its therapeutic effect by inhibiting Syk-mediated signaling downstream of B-cell receptors (BCR) and Fc receptors (FcR).[1][3] Understanding these pathways is crucial for appreciating the mechanism of action of this compound.
Upon engagement by an antigen-antibody complex, Fc receptors on the surface of immune cells like macrophages and neutrophils become activated. This leads to the recruitment and activation of Syk. Activated Syk then initiates a signaling cascade involving the phosphorylation of downstream effector molecules, ultimately leading to cellular responses such as phagocytosis, degranulation, and cytokine release. By inhibiting Syk, this compound effectively blocks these inflammatory processes.[4]
References
In Vivo Validation of Cevidoplenib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cevidoplenib, a selective spleen tyrosine kinase (SYK) inhibitor, with other relevant therapies for autoimmune disorders, primarily focusing on Immune Thrombocytopenia (ITP). The information presented is supported by available preclinical and clinical experimental data to aid in the evaluation of its mechanism of action and therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound (formerly SKI-O-703) is an orally bioavailable, potent, and selective small molecule inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, macrophages, mast cells, and neutrophils.[1][2] In autoimmune diseases like ITP, SYK is implicated in two key pathological processes:
-
B-cell activation and autoantibody production: SYK is essential for B-cell receptor (BCR) signaling, which, when dysregulated, leads to the production of autoantibodies that target the body's own cells, such as platelets in ITP.
-
Macrophage-mediated phagocytosis: SYK is a key component of the downstream signaling cascade of Fc receptors (FcRs) on macrophages. When autoantibodies coat platelets, they are recognized by FcRs on macrophages, leading to SYK activation and subsequent phagocytosis and destruction of the platelets.[3]
By selectively inhibiting SYK, this compound aims to simultaneously address both of these pathogenic mechanisms, thereby reducing platelet destruction and potentially decreasing the production of harmful autoantibodies.[3][4]
Comparative Analysis: this compound vs. Alternatives
This section compares this compound with two other targeted therapies for ITP: Fostamatinib, another SYK inhibitor, and Rilzabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.
Preclinical In Vivo Validation
In vivo animal models are crucial for validating the mechanism of action and assessing the preliminary efficacy of drug candidates.
Table 1: Comparison of Preclinical In Vivo Efficacy
| Parameter | This compound | Fostamatinib (R406) | Rilzabrutinib |
| Animal Model | K/BxN Serum-Transfer Arthritis (Mouse)[5][6] | Passive Immune Thrombocytopenia (Mouse)[7] | Collagen-Induced Arthritis (Rat) & Passive ITP (Mouse)[8][9] |
| Key Findings | Dose-dependent reduction in ankle thickness and arthritis index. Significant reduction in synovitis and infiltration of neutrophils and macrophages.[5][6] | Significantly prevented the fall in platelet counts.[10] | Dose-dependent improvement in clinical scores and joint pathology in arthritis model. Dose-dependently prevented platelet loss in ITP model.[8][11] |
| Quantitative Data | At 84 mpk, ankle thickness and arthritic index were dramatically reduced to basal levels.[5] | Statistically significant prevention of platelet count drop (p<0.001).[10] | Nearly complete disease reversal in arthritis model at 20 mg/kg BID. Effective and dose-dependent prevention of platelet loss in ITP model.[3][12] |
Clinical Validation in Immune Thrombocytopenia (ITP)
The clinical efficacy of these inhibitors has been evaluated in patients with persistent or chronic ITP.
Table 2: Comparison of Clinical Trial Efficacy in ITP
| Parameter | This compound (Phase 2)[4][13] | Fostamatinib (Phase 3 - FIT1 & FIT2)[7][8] | Rilzabrutinib (Phase 3 - LUNA 3)[5][6][12] |
| Primary Endpoint | Overall Platelet Response¹ | Stable Platelet Response² | Durable Platelet Response³ |
| Response Rate (Drug vs. Placebo) | 63.6% (400mg BID) vs. 33.3% | 18% vs. 2% | 23% vs. 0% |
| Overall Response Rate | 54% (combined doses) vs. 33.3% | 43% vs. 14% | 65% (platelet response) vs. 33% |
| Median Time to Response | Not Reported | 15 days[8] | 15 days[6] |
| Key Secondary Endpoints | 40.9% (400mg BID) achieved ≥2 consecutive platelet counts ≥50,000/μL vs. 8.3% for placebo. | Significant reduction in bleeding events and rescue medication use. | Significant reduction in rescue therapy use by 52% and improved bleeding scores.[6][12] |
¹Defined as a platelet count of at least 30,000/μL and a doubling of the baseline count at any point during treatment without rescue medication.[13] ²Defined as platelet counts ≥50,000/μL at ≥4 of the last 6 biweekly visits between weeks 14 and 24 without rescue therapy.[7] ³Defined as platelet count ≥50,000/μL for at least two-thirds of the last 12 weeks of the 24-week treatment period without rescue therapy.[6]
Experimental Protocols
K/BxN Serum-Transfer Arthritis Mouse Model
This model is utilized to evaluate the efficacy of therapeutic agents in an antibody-mediated arthritis model, reflecting the Fc-receptor-dependent inflammatory processes.
-
Induction of Arthritis: Arthritis is induced in recipient mice (e.g., BALB/c) by intraperitoneal (i.p.) injection of arthritogenic serum pooled from K/BxN mice. A typical protocol involves injecting 150 μL of serum on day 0.[1]
-
Drug Administration: this compound or vehicle is administered orally once daily, starting from the day of serum transfer and continuing for the duration of the experiment (e.g., 9 days).[5]
-
Assessment of Arthritis:
-
Clinical Scoring: Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 4=maximal swelling and erythema involving digits).[1]
-
Ankle Thickness: Ankle thickness is measured daily using a caliper.
-
-
Histopathological Analysis: At the end of the study, joint tissues are collected, sectioned, and stained (e.g., with H&E) to assess synovial inflammation, cellular infiltration, and cartilage/bone erosion.
Passive Immune Thrombocytopenia (ITP) Mouse Model
This model is used to assess the ability of a compound to prevent antibody-mediated platelet destruction.
-
Induction of ITP: Thrombocytopenia is induced in mice (e.g., BALB/c) by intravenous (i.v.) or intraperitoneal (i.p.) injection of a platelet-depleting antibody, such as an anti-CD41 antibody.[10]
-
Drug Administration: The test compound (e.g., Fostamatinib, Rilzabrutinib) or vehicle is typically administered orally prior to the induction of ITP.[8][10]
-
Platelet Count Monitoring: Blood samples are collected at various time points after antibody injection (e.g., 2, 6, 24 hours) and platelet counts are determined using a hematology analyzer or by flow cytometry.
-
Data Analysis: The percentage of platelet loss relative to baseline is calculated and compared between the treated and vehicle control groups.
Visualizing the Mechanism and Workflow
Signaling Pathways
Caption: Simplified signaling pathways in B-cells and macrophages relevant to ITP.
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical models of arthritis for studying immunotherapy and immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo‐controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A thorough QTc study to evaluate the effects of oral rilzabrutinib administered alone and with ritonavir in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. inotiv.com [inotiv.com]
A Comparative Analysis of Cevidoplenib and BTK Inhibitors in B-cell Malignancy Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for B-cell malignancies, inhibitors of key signaling molecules within the B-cell receptor (BCR) pathway have emerged as transformative agents. Bruton's tyrosine kinase (BTK) inhibitors have become a cornerstone of treatment for various lymphomas and leukemias. Concurrently, spleen tyrosine kinase (SYK), another critical upstream kinase in the BCR cascade, presents a compelling therapeutic target. This guide provides an objective comparison of the preclinical evidence for cevidoplenib, a selective SYK inhibitor, and the class of BTK inhibitors, offering insights into their mechanisms, efficacy in B-cell malignancy models, and the methodologies used to evaluate them.
Mechanism of Action: Targeting the B-cell Receptor Signaling Pathway
Both this compound and BTK inhibitors exert their anti-neoplastic effects by disrupting the aberrant signaling cascades that drive the proliferation and survival of malignant B-cells.[1][2] The B-cell receptor, when activated, initiates a signaling cascade crucial for B-cell development and function.[3] In many B-cell malignancies, this pathway is constitutively active, providing a continuous stimulus for cancer cell growth.[4]
This compound is an orally available inhibitor of SYK.[2] SYK is one of the first kinases activated downstream of the BCR, playing a pivotal role in propagating the signal. By inhibiting SYK, this compound blocks the activation of downstream effectors, including BTK, thereby attenuating the pro-survival signals.[5]
BTK inhibitors, on the other hand, target Bruton's tyrosine kinase, which is situated downstream of SYK.[1] First-generation BTK inhibitors like ibrutinib, and second-generation inhibitors such as acalabrutinib and zanubrutinib, covalently bind to a cysteine residue (Cys481) in the ATP-binding domain of BTK, leading to its irreversible inhibition.[4] This blockade prevents the phosphorylation of downstream targets like PLCγ2, ultimately hindering the activation of pathways crucial for B-cell proliferation and survival.[3]
Preclinical Efficacy in B-cell Malignancy Models
Direct comparative preclinical studies of this compound and BTK inhibitors in the same B-cell malignancy models are not extensively available in the public domain. However, data from studies on selective SYK inhibitors and BTK inhibitors in various B-cell malignancy cell lines and animal models allow for an indirect comparison.
Kinase Inhibitory Activity
The potency of these inhibitors is a critical determinant of their biological activity. Kinase inhibition is typically measured as the half-maximal inhibitory concentration (IC50).
| Inhibitor Class | Target | Representative Inhibitor | IC50 (nM) | Cell-free/Biochemical Assay | Citation |
| SYK Inhibitor | SYK | This compound (SKI-O-592) | 6.2 | Cell-free | [6] |
| SYK Inhibitor | SYK | PRT060318 | 4 | Cell-free | [7] |
| BTK Inhibitor | BTK | Ibrutinib | ~0.5 | Cell-free | [8] |
| BTK Inhibitor | BTK | Acalabrutinib | ~3 | Cell-free | [8] |
| BTK Inhibitor | BTK | Zanubrutinib | <1 | Cell-free | [8] |
Table 1: Comparative Kinase Inhibitory Potency. This table summarizes the reported IC50 values for this compound and representative BTK inhibitors against their respective targets in biochemical assays.
Cell Viability and Apoptosis in B-cell Malignancy Cell Lines
The ultimate goal of these targeted therapies is to reduce the viability of malignant B-cells, often by inducing programmed cell death (apoptosis).
| Cell Line (B-cell Malignancy) | Treatment | Effect | Quantitative Data (IC50 or % Apoptosis) | Citation |
| Diffuse Large B-cell Lymphoma (DLBCL) - BCR-dependent | SYK inhibitor (R406) | Increased Apoptosis | - | [9] |
| Chronic Lymphocytic Leukemia (CLL) | SYK inhibitor (PRT318) | Abrogated pro-survival signals, induced apoptosis | - | [10] |
| Mantle Cell Lymphoma (MCL) - JEKO-1 | BTK inhibitor (Ibrutinib) | Inhibition of proliferation | IC50: ~500 nM | [8] |
| Mantle Cell Lymphoma (MCL) - REC-1 | BTK inhibitor (Ibrutinib) | Inhibition of proliferation | IC50: ~500 nM | [8] |
| ABC-DLBCL | BTK inhibitor (Ibrutinib) + SYK inhibitor (R406) | Synergistic lethality | - | [11] |
Table 2: Effects of SYK and BTK Inhibition on B-cell Malignancy Cell Lines. This table presents a summary of the observed effects of SYK and BTK inhibitors on cell viability and apoptosis in various B-cell malignancy cell lines.
Experimental Protocols
SYK/BTK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of its target kinase in a cell-free system.
Protocol:
-
Reagent Preparation: Recombinant human SYK or BTK enzyme, a specific peptide substrate, and ATP are prepared in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[12] The test compound (this compound or a BTK inhibitor) is serially diluted.
-
Reaction Setup: The kinase, substrate, and test compound are combined in the wells of a microplate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for substrate phosphorylation.[12]
-
Detection: A detection reagent, such as ADP-Glo™, is added to stop the kinase reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity.[12] The luminescent signal is read using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Plating: B-cell malignancy cell lines (e.g., DLBCL, MCL) are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a BTK inhibitor and incubated for a specified period (e.g., 72 hours).
-
Lysis and ATP Measurement: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well, which lyses the cells and provides the necessary substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: The plate is read on a luminometer to measure the intensity of the luminescent signal.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells, and the IC50 value for cell growth inhibition is determined.
Apoptosis Assay (e.g., Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: B-cell malignancy cells are treated with the test compound for a defined period.
-
Cell Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Data Interpretation: An increase in the Annexin V-positive population indicates the induction of apoptosis by the treatment.
Selectivity and Off-Target Effects
A crucial aspect of targeted therapies is their selectivity, as off-target effects can lead to adverse events.
This compound is reported to be a highly selective SYK inhibitor, with significantly higher IC50 values against other kinases.[6] For instance, its IC50 for SYK is 6.2 nM, while for kinases like JAK2 and JAK3, the IC50 values are in the micromolar range, indicating a high degree of selectivity.[6]
BTK inhibitors , particularly the first-generation inhibitor ibrutinib, are known to have off-target activity against other kinases, such as TEC family kinases and EGFR.[13] These off-target effects are believed to contribute to some of the observed side effects, including bleeding and rash.[13] Second-generation BTK inhibitors like acalabrutinib and zanubrutinib were designed to have greater selectivity for BTK, potentially leading to a more favorable safety profile.[10]
Conclusion
Both this compound and BTK inhibitors target critical nodes in the B-cell receptor signaling pathway, a key driver of B-cell malignancies. Preclinical data for selective SYK inhibitors, as a proxy for this compound, demonstrate their potential to induce apoptosis and inhibit the proliferation of malignant B-cells. BTK inhibitors have a well-established and potent anti-tumor activity in a wide range of B-cell malignancies.
While direct comparative data for this compound in B-cell malignancy models is limited, the available evidence suggests that SYK inhibition is a valid therapeutic strategy. The high selectivity of this compound may offer a favorable safety profile. Further preclinical and clinical investigations are warranted to directly compare the efficacy and safety of this compound with BTK inhibitors and to explore their potential in combination therapies to overcome resistance and improve patient outcomes in B-cell malignancies. The synergistic lethality observed when combining BTK and SYK inhibitors suggests that targeting both kinases could be a powerful therapeutic approach.[11]
References
- 1. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NF-kB inhibitor blocks B cell development at two checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYK Inhibition Modulates Distinct PI3K/AKT-dependent Survival Pathways and Cholesterol Biosynthesis in Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective, novel Spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B cell activation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cevidoplenib's Potency (IC50) Against Spleen Tyrosine Kinase (Syk)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory potency (IC50) of Cevidoplenib against its primary target, Spleen Tyrosine Kinase (Syk), with other known Syk inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the independent verification and assessment of this compound's efficacy.
Comparative Analysis of Syk Inhibitor Potency
The potency of this compound and other commercially available Syk inhibitors is summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of Syk by 50% in in-vitro assays. Lower IC50 values are indicative of higher potency.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound (SKI-O-703) | 6.2 | Kinase Assay | [1] |
| Fostamatinib (R406) | 41 | Cell-free Assay | |
| Entospletinib (GS-9973) | 7.7 | Cell-free Assay | [2][3] |
| Lanraplenib (GS-9876) | 9.5 | Kinase Assay | [4][5] |
| SYK Inhibitor II | Not specified | Not specified | [6] |
| SYK Inhibitor IV | Not specified | Not specified | [6] |
Note: IC50 values can vary between different assay formats and experimental conditions.[7]
Experimental Protocols
The determination of an inhibitor's IC50 value is critical for its characterization. Below are detailed methodologies for key experimental approaches used to assess the potency of Syk inhibitors.
Syk Enzymatic Assay (LANCE Ultra TR-FRET)
This protocol is a representative method for determining the in-vitro potency of inhibitors against purified Syk kinase.
Materials:
-
Recombinant full-length human Syk kinase
-
LANCE Ultra ULight™-poly-GT (Tyr) peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a reaction mixture containing Syk kinase and the ULight™-poly-GT substrate in the kinase buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody.
-
Incubate the plate in the dark to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular Assay for Syk Phosphorylation (ELISA)
This method assesses the ability of an inhibitor to block Syk activation within a cellular context.
Materials:
-
Cell line expressing Syk (e.g., Ramos B-cells, THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM for B-cells, immune complexes for monocytes)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Cell lysis buffer
-
Phospho-Syk (e.g., Tyr525/526) ELISA kit
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist to induce Syk phosphorylation.
-
After a short incubation period, lyse the cells.
-
Perform the phospho-Syk ELISA according to the manufacturer's instructions.
-
Measure the absorbance on a plate reader.
-
Calculate the percent inhibition of Syk phosphorylation for each compound concentration relative to the stimulated control and determine the IC50 value.[8]
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the Syk signaling pathway and a typical experimental workflow for IC50 determination.
Caption: Simplified Syk signaling pathway in immune cells.
Caption: General workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Profile of Cevidoplenib and Other Kinase Inhibitors: A Guide for Researchers
An in-depth analysis of the safety profiles of the novel Spleen Tyrosine Kinase (SYK) inhibitor, Cevidoplenib, and other notable kinase inhibitors, supported by available clinical and preclinical data. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these emerging therapeutic agents.
Introduction
Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in a variety of autoimmune diseases due to its central role in signaling pathways of immune cells. This compound (formerly SKI-O-703) is a novel, selective SYK inhibitor that has shown promise in clinical development, particularly for immune thrombocytopenia (ITP). As with any emerging therapy, a thorough understanding of its safety profile in comparison to other kinase inhibitors is paramount for informed drug development and clinical trial design. This guide provides a comparative analysis of the safety data for this compound against other SYK inhibitors, namely fostamatinib and sovleplenib, and the broader kinase inhibitor lanraplenib.
Comparative Analysis of Adverse Events from Clinical Trials
The safety profiles of this compound and comparator kinase inhibitors have been evaluated in various clinical trials. The following table summarizes the key treatment-emergent adverse events (TEAEs) observed in these studies. It is important to note that direct head-to-head comparison is limited due to variations in study populations, disease states, and trial designs.
| Adverse Event Category | This compound (Phase 2, ITP)[1][2] | Fostamatinib (Phase 3 & Real World, ITP)[3][4][5][6] | Sovleplenib (Phase 3, ITP)[2][7][8][9][10][11] | Lanraplenib (Phase 2, RA & Sjögren's Syndrome)[12][13][14] |
| Most Common AEs | Increased ALT (8.3%), Increased AST (6.3%), Nausea (4.2%)[10] | Diarrhea, Hypertension, Nausea, Increased transaminase levels[4][6] | Upper respiratory tract infections (28.6%), COVID-19 infection (23.8%), Increased blood lactate dehydrogenase (23.8%)[11] | Generally well-tolerated with AE rates similar to placebo; most AEs were Grade 1 or 2.[12][13][14] |
| Serious AEs (SAEs) | 4.2% (vs. 25% in placebo)[1][2] | 13% (vs. 21% in placebo)[4] | 21% (vs. 18% in placebo)[7][10] | No serious adverse events reported in the Phase 2 RA study.[12][13] |
| Treatment-Related AEs | 35.4% (vs. 8.3% in placebo)[1] | Treatment-related SAEs: 4% (vs. 2% in placebo)[4] | Not explicitly reported as a percentage. | Not explicitly reported as a percentage. |
| Grade 3/4 AEs | 14.6% (vs. 16.7% in placebo)[1] | Not explicitly reported as a percentage. | Platelet count decreased (7%), Neutrophil count decreased (3%), Hypertension (3%)[9] | Not explicitly reported as a percentage. |
| Discontinuation due to AEs | 4.2% (vs. 8.3% in placebo)[1] | ~10% (vs. 8% in placebo)[6] | Not explicitly reported. | Not explicitly reported. |
Signaling Pathways and Mechanism of Action
This compound, fostamatinib, sovleplenib, and lanraplenib are all inhibitors of Spleen Tyrosine Kinase (SYK), a key mediator in the signaling pathways of various immune cells. SYK plays a crucial role in B-cell receptor (BCR) and Fc receptor (FcR) signaling. Inhibition of SYK is expected to reduce autoantibody production and ameliorate macrophage-mediated destruction of platelets in autoimmune diseases like ITP.[2]
Figure 1: Simplified SYK signaling pathway and the point of intervention for SYK inhibitors.
Experimental Protocols for Safety Assessment in Clinical Trials
While specific, detailed protocols for safety monitoring are often proprietary, a general framework can be constructed based on information from clinical trial registries and publications. The safety monitoring in the clinical trials of these SYK inhibitors typically involves a multi-faceted approach.
Key Safety Monitoring Procedures:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuous monitoring and reporting of all AEs and SAEs. Events are graded for severity, typically using the Common Terminology Criteria for Adverse Events (CTCAE).
-
Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature at clinic visits.
-
Clinical Laboratory Tests:
-
Hematology: Complete blood count with differential to monitor for changes in red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Comprehensive metabolic panel to assess liver function (ALT, AST, bilirubin), kidney function (creatinine, BUN), electrolytes, and other metabolic parameters.
-
Coagulation: Prothrombin time (PT) and activated partial thromboplastin time (aPTT) to monitor for any effects on blood clotting.
-
-
Electrocardiograms (ECGs): To monitor for any cardiac effects, including changes in QT interval.
-
Physical Examinations: Conducted at baseline and regular intervals throughout the trial.
Figure 2: General workflow for safety monitoring in kinase inhibitor clinical trials.
Preclinical Safety Profile of this compound (SKI-O-703)
Preclinical studies in murine models of lupus and arthritis have provided initial insights into the safety and selectivity of this compound. These studies demonstrated that orally administered this compound could attenuate disease progression by inhibiting both autoantibody-producing and autoantibody-sensing cells.[3][15] Notably, these studies highlighted the selectivity of this compound for SYK, which may contribute to a more favorable safety profile by minimizing off-target effects. Formal preclinical toxicology studies, including single-dose and repeated-dose toxicity assessments, are crucial components of the regulatory submission package but are not always publicly available in full detail.
Discussion and Conclusion
Based on the available data, this compound appears to have a manageable safety profile in patients with ITP. The rates of serious adverse events and discontinuations due to AEs in the Phase 2 trial were comparable to or lower than those reported for the placebo group.[1] The most common treatment-related AEs were elevations in liver enzymes and nausea, which are known class effects of some kinase inhibitors and are generally manageable with monitoring and dose adjustments.
Compared to fostamatinib, which is associated with diarrhea and hypertension, this compound's most frequently reported AEs in the ITP trial were different, suggesting a potential for a distinct safety profile. Sovleplenib's safety profile from its Phase 3 trial in ITP also shows a different pattern of common AEs, with a higher incidence of infections. Lanraplenib has been reported to be well-tolerated in its early clinical development, though more detailed quantitative data is needed for a direct comparison.
The selectivity of a kinase inhibitor is a key determinant of its safety profile. This compound is described as a highly selective SYK inhibitor, which may translate to a lower incidence of off-target adverse effects.[16]
Figure 3: Logical relationship for the comparative safety analysis of SYK inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. library.ehaweb.org [library.ehaweb.org]
- 3. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fostamatinib effectiveness and safety for immune thrombocytopenia in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pilot Study of be Fostamatinib Disodium/R935788 for the Treatment of Adult Refractory Immune Thrombocytopenic Purpura (ITP) [astrazenecaclinicaltrials.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and safety of sovleplenib (HMPL-523) in adult patients with chronic primary immune thrombocytopenia in China (ESLIM-01): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HUTCHMED - HUTCHMED Announces that the Sovleplenib Phase III ESLIM-01 Study Met Its Primary Endpoint in Primary Immune Thrombocytopenia in China [hutch-med.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety and efficacy of filgotinib, lanraplenib and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel selective spleen tyrosine kinase inhibitor SKI-O-703 (this compound) ameliorates lupus nephritis and serum-induced arthritis in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
